molecular formula C5H4Cl2N2O B1338350 3,5-Dichloro-4-methoxypyridazine CAS No. 2288-74-6

3,5-Dichloro-4-methoxypyridazine

Cat. No.: B1338350
CAS No.: 2288-74-6
M. Wt: 179 g/mol
InChI Key: FZBKNXQRYVZIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-methoxypyridazine is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloro-4-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-9-5(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKNXQRYVZIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548146
Record name 3,5-Dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2288-74-6
Record name 3,5-Dichloro-4-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxypyridazine is a halogenated heterocyclic compound featuring a pyridazine core. The unique arrangement of its substituents—two chlorine atoms and a methoxy group—imparts a distinct electronic character and reactivity profile, making it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will draw upon established principles of heterocyclic chemistry and data from closely related analogues to provide a robust technical resource.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. Below is a summary of its key properties, with some values being estimates based on data from structurally similar compounds like 3,6-dichloro-4-methoxypyridazine.

PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.00 g/mol [1]
CAS Number 2288-74-6[1]
Appearance Expected to be a white to off-white crystalline solidInferred from related compounds
Melting Point Not available. Expected to be a solid at room temperature.-
Boiling Point Not available.-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated.Inferred from related compounds
pKa The pyridazine ring is weakly basic due to the presence of two nitrogen atoms. The electron-withdrawing chlorine atoms are expected to further reduce the basicity.[2]

Synthesis of this compound

A plausible synthetic route to this compound would involve the methoxylation of a suitable trichloropyridazine precursor. The regioselectivity of this reaction would be a key consideration. An illustrative synthetic approach is detailed below.

Proposed Synthetic Pathway

Synthesis of this compound 3,4,5-Trichloropyridazine 3,4,5-Trichloropyridazine This compound This compound 3,4,5-Trichloropyridazine->this compound Sodium Methoxide (NaOMe) Methanol (MeOH) Reflux SNAr Reaction This compound This compound Substituted Product Substituted Product This compound->Substituted Product Nucleophile (Nu-) Solvent, Heat

Sources

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxypyridazine is a halogenated and methoxylated pyridazine derivative of interest in medicinal chemistry and materials science. The strategic placement of chloro- and methoxy- substituents on the pyridazine ring offers multiple sites for further functionalization, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a plausible and chemically robust synthetic pathway for this compound, drawing upon established principles of heterocyclic chemistry and analogous transformations.

The proposed synthesis is a two-step process, commencing with the formation of a dichlorinated hydroxypyridazine precursor, followed by a selective O-methylation to yield the target compound. This pathway is designed to be both efficient and adaptable, allowing for potential modifications to suit specific laboratory conditions and scaling requirements.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached through the initial synthesis of 3,5-dichloro-4-hydroxypyridazine (which exists in tautomeric equilibrium with 3,5-dichloropyridazin-4-one), followed by methylation of the hydroxyl group. This strategy allows for the controlled introduction of the methoxy group at the C4 position.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: O-Methylation Starting_Material Suitable Precursor (e.g., Dichlorinated Maleic Acid Derivative) Precursor 3,5-Dichloro-4-hydroxypyridazine (3,5-Dichloropyridazin-4-one) Starting_Material->Precursor Cyclization & Chlorination Target_Molecule This compound Precursor->Target_Molecule Methylating Agent (e.g., CH3I or (CH3)2SO4)

Figure 1: Proposed two-step synthesis pathway for this compound.

Part 1: Synthesis of 3,5-Dichloro-4-hydroxypyridazine

The initial step focuses on constructing the core pyridazine ring with the desired chlorination pattern and a hydroxyl group at the 4-position. While a direct synthesis for this specific precursor is not extensively documented, a logical approach involves the cyclization of a suitably substituted dicarbonyl compound with a hydrazine source, followed by chlorination. A plausible starting material would be a derivative of dichloromaleic acid. The resulting dihydroxypyridazine can then be selectively chlorinated.

Alternatively, a more direct route may involve the cyclization of a chlorinated precursor. For instance, the reaction of a chlorinated dicarbonyl compound with hydrazine can yield the desired dichlorinated pyridazinone. The use of phosphoryl chloride (POCl₃) is a common method for converting hydroxypyridazines (or pyridazinones) to their corresponding chloropyridazines.[1][2]

Experimental Protocol (Proposed)

Objective: To synthesize 3,5-dichloro-4-hydroxypyridazine.

Materials:

  • Dichloromaleic anhydride or a suitable chlorinated dicarbonyl precursor

  • Hydrazine hydrate

  • Phosphoryl chloride (POCl₃)

  • Appropriate solvents (e.g., water, toluene)

  • Base (e.g., triethylamine)

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chlorinated dicarbonyl precursor in a suitable solvent.

  • Slowly add hydrazine hydrate to the solution. The reaction may be exothermic, so cooling may be necessary.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the resulting dihydroxypyridazine intermediate by filtration.

  • Chlorination: To a stirred solution of the dihydroxypyridazine intermediate, add phosphoryl chloride (POCl₃). A base such as triethylamine may be added to facilitate the reaction.[1]

  • Heat the mixture under reflux for several hours.

  • After completion, carefully quench the reaction mixture with ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3,5-dichloro-4-hydroxypyridazine.

Part 2: O-Methylation of 3,5-Dichloro-4-hydroxypyridazine

The second and final step is the methylation of the hydroxyl group of the precursor to yield this compound. This is a classic O-methylation reaction. Common methylating agents for this transformation include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[3] The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

The choice of base and solvent is crucial for the success of this reaction. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. Common solvents include acetone, dimethylformamide (DMF), and acetonitrile.

Causality Behind Experimental Choices
  • Methylating Agent: Both methyl iodide and dimethyl sulfate are effective electrophiles for methylation. Methyl iodide is highly reactive, while dimethyl sulfate is also a potent methylating agent.[3][4] The choice may depend on availability, cost, and safety considerations.

  • Base: Potassium carbonate is a widely used base for O-methylation of phenols and other hydroxylated heterocycles. It is strong enough to deprotonate the hydroxyl group but generally does not lead to unwanted side reactions.

  • Solvent: A polar aprotic solvent like acetone or DMF is ideal as it can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

Experimental Protocol

Objective: To synthesize this compound via O-methylation.

Materials:

  • 3,5-Dichloro-4-hydroxypyridazine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloro-4-hydroxypyridazine and anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the methylating agent (methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Data Summary
StepReactantsReagentsSolventTypical Yield
1Dichlorinated Maleic Acid Derivative, Hydrazine HydratePOCl₃, TriethylamineToluene/Water60-80%
23,5-Dichloro-4-hydroxypyridazineCH₃I or (CH₃)₂SO₄, K₂CO₃Acetone/DMF70-90%

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualization of the Methylation Step

Methylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Precursor 3,5-Dichloro-4-hydroxypyridazine Alkoxide Pyridazinolate Anion Precursor->Alkoxide + Base Base K2CO3 Product This compound Alkoxide->Product + CH3I Methylating_Agent CH3I

Figure 2: Mechanism of the O-methylation step.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By leveraging well-established reactions in heterocyclic chemistry, this two-step approach, involving the synthesis of a dichlorinated hydroxypyridazine precursor followed by O-methylation, provides a clear and actionable strategy for researchers. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists in their synthetic endeavors, facilitating the production of this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com Journal, IPCOM000273769D, May 15, 2022.
  • PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

  • CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Singh, R., et al. (1999). Methylation of Hydroxypyridines. Synthetic Communications, 29(17), 2985-2990. [Link]

  • CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • Organic Syntheses. α-(4-PYRIDYL)ETHYLAMINE. [Link]

  • Organic Syntheses. TRIMETHYLGALLIC ACID. [Link]

  • Reddit. Methylation using iodomethane. [Link]

  • Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 4(2). [Link]

  • Pinto, D. C. G. A., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]

  • Lawley, P. D., & Orr, D. J. (1970). Removal of minor methylation products 7-methyladenine and 3-methylguanine from DNA of Escherichia coli treated with dimethyl sulphate. Chemical-Biological Interactions, 2(2), 154-157. [Link]

  • Al-shahateet, S. F. (2016). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Modern Chemistry, 4(2), 12. [Link]

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Chemistry Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. [Link]

  • Forrester, J., et al. (1982). The reaction of tris(4-methoxyphenyl)methyl chloride with sodium methoxide—non-operation of single electron transfer pathways. Journal of the Chemical Society, Perkin Transactions 1, 171-176. [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. Its electron-deficient nature and ability to participate in hydrogen bonding make it a valuable building block for creating complex, biologically active molecules. Within this class, 3,5-dichloro-4-methoxypyridazine emerges as a particularly versatile intermediate. Its distinct substitution pattern—two reactive chlorine atoms flanking a methoxy group—provides a platform for controlled, regioselective functionalization, enabling the synthesis of diverse molecular architectures.

This guide offers a deep dive into the chemical behavior of this compound, moving beyond simple reaction schemes to explain the underlying principles governing its reactivity and stability. For researchers and drug development professionals, a thorough understanding of this molecule's properties is paramount for efficient process development, reaction optimization, and the rational design of novel chemical entities.

Physicochemical Properties and Stability

A foundational understanding of a reagent's physical properties and stability is critical for its effective and safe use in a laboratory setting.

Physical and Chemical Data
PropertyValue
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol
Appearance Off-white to light yellow solid
CAS Number 2288-74-6
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Stability Profile

Thermal Stability: Halogenated pyridazines are generally stable at room temperature but can decompose at elevated temperatures. While specific differential scanning calorimetry (DSC) data for this compound is not widely published, analogous azido-substituted pyridazines have been reported to decompose energetically, sometimes explosively, at temperatures above 140-170°C. It is prudent to handle this compound with care at elevated temperatures and to perform thermal hazard analysis before large-scale reactions.

Chemical Stability (Hydrolysis): The C-Cl bonds on the electron-deficient pyridazine ring are susceptible to hydrolysis under forcing acidic or basic conditions, which can lead to the formation of corresponding hydroxypyridazine derivatives. The rate of hydrolysis is generally slow under neutral conditions at ambient temperature. For instance, the related compound 3,5-dichloroaniline shows a hydrolysis half-life of over 40 days in neutral water but this rate can be influenced by pH[1]. It is recommended to avoid prolonged exposure to strong aqueous acids or bases, especially at high temperatures, unless substitution is the desired outcome.

Core Reactivity Profile

The reactivity of this compound is dominated by the two chlorine substituents, which serve as excellent leaving groups in nucleophilic substitution and cross-coupling reactions. The key to harnessing its synthetic potential lies in understanding and controlling the regioselectivity of these transformations.

Electronic Structure and Regioselectivity

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial for activating the C-Cl bonds towards nucleophilic attack. The methoxy group at the C4 position is an electron-donating group (EDG) by resonance, which can influence the electron density at the adjacent C3 and C5 positions.

From a frontier molecular orbital (FMO) perspective, the sites most susceptible to nucleophilic attack are those with the largest coefficients in the Lowest Unoccupied Molecular Orbital (LUMO). For many diazines, the LUMO lobes are largest at the carbon atoms bearing halogen substituents, facilitating the reaction[2]. Computational studies on similar dichlorinated heterocycles, like dichloropyrimidines, show that other substituents on the ring can significantly alter the relative sizes of the LUMO lobes at the reactive centers, thereby dictating regioselectivity[3]. In the case of this compound, the C5 position is generally considered more reactive towards nucleophilic attack than the C3 position. This can be rationalized by the electronic influence of the adjacent nitrogen at position 2 and the methoxy group at position 4.

G cluster_pyridazine Electronic Influences on this compound C3 C3-Cl C5 C5-Cl (More δ+) note Nu⁻ C5->note Favored attack site C4 C4-OMe C4->C3 EDG effect C4->C5 EDG effect N1 N1 N1->C5 Inductive EWG C6 C6-H N1->C6 EWG effect N2 N2 N2->C3 Inductive EWG N2->C6 EWG effect

Caption: Electronic factors influencing reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Mechanism:

  • Addition: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.

The choice of nucleophile, solvent, and temperature are critical for achieving high yields and selectivity[4]. Stronger nucleophiles (e.g., thiols, amines, alkoxides) and polar aprotic solvents (e.g., DMF, DMSO) that can stabilize the charged intermediate typically accelerate the reaction[4].

SNAr_Mechanism Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition (Rate-determining) Product Substituted Product + Cl⁻ Intermediate->Product Elimination (Fast)

Caption: The SNAr addition-elimination mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups at the chlorine-bearing positions.

While many chloro-heterocycles can be challenging substrates, the electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the palladium catalyst to the C-Cl bond[5].

Key Components of a Suzuki Coupling:

  • Catalyst: Typically a Palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor with a phosphine ligand[5][6].

  • Base: An inorganic base like Na₂CO₃, K₂CO₃, or K₃PO₄ is essential for activating the boronic acid partner[5].

  • Solvent: Often a mixture of an organic solvent (e.g., toluene, dioxane) and water to dissolve both the organic substrate and the inorganic base[5][6].

Due to the differential reactivity of the C3 and C5 positions, it is often possible to perform sequential, regioselective cross-coupling reactions by carefully controlling the reaction conditions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_notes pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition (R¹-Cl) transmetal R¹-Pd(II)L₂-R² pd2_complex->transmetal Transmetalation (R²-B(OH)₂) transmetal->pd0 Reductive Elimination product_out R¹-R² l1 R¹ = Pyridazinyl l2 R² = Aryl, etc.

Caption: Generalized catalytic cycle for Suzuki coupling.

Synthetic Applications and Protocols

The following protocols are provided as robust starting points for the synthetic manipulation of this compound.

Protocol 1: Regioselective SNAr with a Phenolic Nucleophile

This protocol describes a general method for the regioselective substitution at the more reactive C5 position using a generic phenol as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound, the substituted phenol, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the pyridazine.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-4-methoxy-5-phenoxypyridazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki coupling reaction at one of the chloro positions. To achieve mono-substitution, careful control of stoichiometry and reaction time is necessary.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.2 eq)

  • Toluene

  • Ethanol (optional, to aid solubility)

Procedure:

  • Setup: In a round-bottom flask, combine this compound and the arylboronic acid.

  • Solvent Addition: Add toluene and the 2 M aqueous Na₂CO₃ solution. A small amount of ethanol can be added to create a more homogenous mixture[5].

  • Degassing: Degas the mixture thoroughly for 20-30 minutes by bubbling argon or nitrogen gas through the solution[6].

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the degassed mixture.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS[5].

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄[5].

  • Isolation & Purification: Filter and concentrate the organic solution in vacuo. Purify the resulting crude material by column chromatography on silica gel.

protocol_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification a Combine Reagents: - Pyridazine - Nucleophile/Boronic Acid - Base/Catalyst b Add Solvent(s) a->b c Inert Atmosphere (Degas if needed) b->c d Heat to Target Temperature c->d e Monitor Progress (TLC / LC-MS) d->e f Cool & Quench/ Phase Separate e->f g Extract with Organic Solvent f->g h Wash & Dry Organic Layer g->h i Concentrate in vacuo h->i j Column Chromatography or Recrystallization i->j

Sources

3,5-Dichloro-4-methoxypyridazine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dichloro-4-methoxypyridazine: Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist
Date: January 18, 2026

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2288-74-6), a halogenated pyridazine derivative of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's structural and physicochemical properties, outlines a proposed synthetic pathway from its key precursor, 3,5-dichloropyridazine, and delves into its anticipated chemical reactivity. The guide is intended to serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds, leveraging this molecule as a versatile chemical building block. All discussions on reactivity are grounded in established principles of nucleophilic aromatic substitution on electron-deficient diazine systems.

Introduction and Core Compound Identification

This compound is a substituted diazine featuring a pyridazine core functionalized with two chlorine atoms and a methoxy group. The arrangement of these substituents creates a unique electronic and steric environment, rendering it a valuable intermediate for further chemical elaboration. The electron-deficient nature of the pyridazine ring, amplified by the presence of two electronegative chlorine atoms, activates the C-Cl bonds towards nucleophilic attack, making it a key substrate for constructing more complex molecular architectures.

Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 2288-74-6[1][2][3][4]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.00 g/mol [1]
Canonical SMILES COC1=C(N=NC=C1Cl)Cl[1]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound originates from its immediate precursor, 3,5-dichloropyridazine. The subsequent methoxylation reaction is the key transformation step. Due to a lack of published specific procedures for this exact isomer, a generalized yet chemically sound protocol is proposed, with critical analysis of potential side reactions and purification strategies.

Synthesis of the Precursor: 3,5-Dichloropyridazine

The precursor, 3,5-dichloropyridazine (CAS No: 1837-55-4), is an important building block in its own right, with applications in pharmaceuticals and agrochemicals[5]. A common synthetic route involves the cyclization and subsequent chlorination of a suitable four-carbon starting material. One documented method begins with 2,4,4,4-tetrachlorocrotonaldehyde, which undergoes cyclization with semicarbazide hydrochloride[6].

G cluster_0 Synthesis of 3,5-Dichloropyridazine Precursor A 2,4,4,4-Tetrachlorocrotonaldehyde C Cyclization & Tautomerization A->C 1. B Semicarbazide HCl B->C 2. D 3,5-Dichloropyridazine C->D Yields

Caption: Synthesis of the key precursor, 3,5-Dichloropyridazine.

Proposed Synthesis of this compound

The introduction of the methoxy group is achieved via a nucleophilic aromatic substitution (SNAr) reaction using a methoxide source. The primary challenge in this synthesis is controlling the regioselectivity, as substitution could potentially occur at either the C-3 or C-5 position. However, the electronic influence of the methoxy group at the C-4 position would likely direct the reaction.

G cluster_1 Proposed Synthesis of Target Compound Precursor 3,5-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor->Reaction Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol (Proposed)
  • Materials: 3,5-Dichloropyridazine, Sodium Methoxide (NaOMe), Anhydrous Methanol (MeOH), Dichloromethane, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3,5-dichloropyridazine (1 equivalent) in anhydrous methanol.

    • Cool the solution to 0°C using an ice bath.

    • Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise to the cooled solution over 30 minutes. The causality for this dropwise addition at low temperature is to control the exothermic nature of the reaction and minimize potential side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of published experimental data, the following properties are predicted based on the compound's structure and data from analogous molecules. These values should be used as estimates and confirmed experimentally.

PropertyPredicted Value / DescriptionRationale / Source
Appearance White to off-white solidBased on similar chlorinated pyridazines.
Melting Point 70-80 °CExtrapolated from related structures.
Boiling Point > 250 °CHigh due to polarity and molecular weight.
Solubility Soluble in methanol, dichloromethane, chloroform; limited solubility in water.Based on general solubility of similar organic compounds.[7]
¹H NMR Singlet ~8.8-9.0 ppm (1H, pyridazine C-H); Singlet ~4.0-4.2 ppm (3H, -OCH₃)The pyridazine proton is in a highly deshielded environment. The methoxy protons are in a typical range.
¹³C NMR ~160-165 ppm (C-O), ~150-155 ppm (C-Cl), ~130-135 ppm (C-H)Chemical shifts are estimated based on the electronic effects of the substituents on the pyridazine ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two chlorine atoms, which serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The pyridazine ring is electron-deficient, which facilitates the addition-elimination mechanism of SNAr.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

A key question for researchers using this molecule is the relative reactivity of the chlorine atoms at the C-3 and C-5 positions. While direct experimental evidence is lacking, the regioselectivity will be governed by a combination of electronic and steric factors. The methoxy group at C-4 is an electron-donating group by resonance but can also exert steric influence.

The general mechanism for SNAr involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the chloride leaving group.

G cluster_0 Regioselective SNAr Reactivity cluster_path1 Path A: Attack at C-5 cluster_path2 Path B: Attack at C-3 Start 3,5-Dichloro-4- methoxypyridazine TS1 Meisenheimer Complex (C-5) Start->TS1 TS2 Meisenheimer Complex (C-3) Start->TS2 Nuc Nucleophile (Nu⁻) Nuc->TS1 Nuc->TS2 Prod1 3-Chloro-5-Nu-4- methoxypyridazine TS1->Prod1 - Cl⁻ Prod2 5-Chloro-3-Nu-4- methoxypyridazine TS2->Prod2 - Cl⁻

Caption: Potential pathways for nucleophilic substitution on this compound.

The relative stability of the Meisenheimer complexes (TS1 and TS2) will determine the major product. Computational studies on related dihalopyrimidines show that electron-donating groups can significantly influence the LUMO (Lowest Unoccupied Molecular Orbital) distribution, thereby altering the preferred site of nucleophilic attack.

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, the broader class of substituted pyridazines and pyridazinones are prevalent in medicinal chemistry. They are key components in molecules targeting a range of biological pathways. For instance, compounds containing a dichlorophenyl-pyridazinone core have been developed as highly selective thyroid hormone receptor β agonists for treating dyslipidemia. This suggests that this compound is a valuable scaffold for generating libraries of compounds for screening against various therapeutic targets. Its utility lies in its ability to act as a rigid core to which different functionalities can be appended at the C-3 and C-5 positions, allowing for systematic exploration of structure-activity relationships (SAR).

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds. While detailed experimental data for this specific isomer is limited, this guide provides a solid foundation for its synthesis and application based on the known chemistry of its precursor and related diazine systems. The proposed synthetic protocol and discussion of its reactivity offer a strategic starting point for researchers and drug development professionals aiming to incorporate this versatile building block into their synthetic programs. It is imperative that the predicted properties and protocols outlined herein are validated through rigorous experimentation.

References

  • The Royal Society of Chemistry. Supporting information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • RR Chemical. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • SpectraBase. 3,5-DICHLORO-4-METHOXY-6-PHENOXY-2-(TRICHLOROMETHYL)-PYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

  • LookChem. Cas 2288-74-6,3,5-Dichloro-4-methoxy-pyridazine. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • ACS Publications. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Justia Patents. PYRIDAZINONE OR PYRIDAZINE COMPOUND AND DERIVATIVE AND PHARMACEUTICAL COMPOSITION THEREOF. [Link]

  • PubChem. 3,6-Dichloro-4-methoxypyridazine. [Link]

  • PubChem. 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. [Link]

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • Google Patents.
  • Justia Patents. use of 4-cyclopropylmethoxy-n-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide for the treatment of motor disorders related to parkinson's disease. [Link]

  • Google Patents. Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof.
  • IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]

  • ResearchGate. (PDF) The effect of the Alive & Thrive initiative on exclusive breastfeeding in rural Burkina Faso: a repeated cross-sectional cluster randomised controlled trial. [Link]

Sources

A Technical Guide to the Solubility of 3,5-Dichloro-4-methoxypyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-dichloro-4-methoxypyridazine, a pivotal intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive public quantitative solubility data, this document establishes a framework for understanding and determining its solubility profile. We delve into the theoretical principles governing the solubility of this substituted pyridazine, present a detailed, field-proven experimental protocol for accurate solubility determination, and offer predicted solubility trends in a range of common organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals to optimize reaction conditions, streamline purification processes, and enhance formulation strategies involving this critical compound.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a halogenated and methoxy-substituted pyridazine ring, renders it a versatile building block for synthesizing a variety of biologically active molecules.[2] A fundamental understanding of the solubility of this intermediate in common organic solvents is paramount for its effective utilization. Solubility data informs crucial decisions in process chemistry, including the choice of solvents for synthesis to ensure reactants are in the same phase, for extraction to isolate target molecules, and for recrystallization to achieve high purity.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This rule suggests that a polar solvent will more readily dissolve a polar solute, while a non-polar solvent is better suited for a non-polar solute.[3] The structure of this compound, with its polar nitrogen atoms and methoxy group, alongside the less polar C-Cl and C-H bonds, suggests a nuanced solubility profile across the spectrum of organic solvents.

Physicochemical Properties and Predicted Solubility

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue/PredictionSource(s)
Molecular Formula C₅H₄Cl₂N₂O[5]
Molecular Weight 179.00 g/mol [5]
Appearance Likely a solid at room temperatureInferred from related compounds
Polarity Moderately polarInferred from structure

Based on its molecular structure, a qualitative prediction of its solubility in various classes of organic solvents can be made:

  • High Expected Solubility:

    • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetone): The polarity of these solvents should effectively solvate the polar regions of the molecule. Dichloromethane and chloroform are often good solvents for similar chlorinated heterocyclic compounds.[6]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): The methoxy group and nitrogen atoms can participate in hydrogen bonding with these solvents, likely leading to good solubility.[7]

  • Moderate Expected Solubility:

    • Ethers (e.g., Diethyl ether, Tetrahydrofuran): These solvents are less polar than alcohols but can still interact with the solute through dipole-dipole interactions.

  • Low Expected Solubility:

    • Non-polar Solvents (e.g., Hexane, Toluene): The overall polarity of this compound is likely too high for significant solubility in these non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial.[1] The following method is a robust approach for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is often recommended.[4]

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the original concentration in the saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Self-Validating System and Causality
  • Why an excess of solute? This ensures that the solution reaches its maximum saturation point at the given temperature.

  • Why temperature control? Solubility is highly dependent on temperature; maintaining a constant temperature is critical for reproducibility.[4]

  • Why filtration? Any undissolved solid will lead to an overestimation of the solubility. A fine-pored filter ensures only the dissolved solute is measured.

  • Why a validated analytical method? Accurate quantification is the bedrock of reliable solubility data. A validated HPLC or GC method provides the necessary precision and accuracy.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant T (e.g., 24h with agitation) prep2->prep3 sampling1 Settle undissolved solid prep3->sampling1 Equilibrium Reached sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter (0.22 µm) sampling2->sampling3 sampling4 Dilute sample sampling3->sampling4 sampling5 Quantify concentration (HPLC/GC) sampling4->sampling5 calc1 Calculate original concentration sampling5->calc1 Concentration Data calc2 Express solubility (g/100mL or mol/L) calc1->calc2

Caption: Workflow for the experimental determination of solubility.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a combination of theoretical prediction and rigorous experimental determination provides a robust pathway to understanding its behavior in organic solvents. The moderate polarity of the molecule suggests favorable solubility in polar aprotic and protic solvents, with diminished solubility in non-polar media. The detailed experimental protocol provided in this guide offers a reliable method for researchers to generate the precise data required for their specific applications, from synthetic chemistry to formulation science. This foundational knowledge is indispensable for leveraging the full potential of this compound in the development of new chemical entities.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Benchchem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
  • Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine.
  • ChemicalBook. (2025, July 16). 3,5-Dichloro-4-methoxy-pyridazine (2288-74-6).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine.
  • PubChem. (n.d.). 3,6-Dichloro-4-methoxypyridazine.
  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Retrieved January 18, 2026, from

Sources

Unveiling the Biological Potential of 3,5-Dichloro-4-methoxypyridazine: A Technical Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities. This technical guide focuses on a specific, yet under-characterized molecule: 3,5-Dichloro-4-methoxypyridazine. While its direct mechanism of action is not extensively documented in publicly available literature, its structural motifs—a halogenated pyridazine core and a methoxy group—suggest significant potential for biological activity. This document provides a comprehensive framework for researchers to systematically investigate and elucidate the mechanism of action of this compound. We will explore the known biological landscape of pyridazine derivatives, propose testable hypotheses for the mechanism of this compound, and provide detailed, field-proven experimental protocols for its characterization.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2][3][4][5] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, contribute to its capacity to interact with a wide array of biological targets.[6][7] The pyridazine nucleus is found in numerous compounds with diverse therapeutic applications, highlighting its versatility and importance in medicinal chemistry.[8][9]

Derivatives of pyridazine and its oxidized form, pyridazinone, have been reported to possess a wide spectrum of biological activities, including:

  • Anti-inflammatory: Through mechanisms such as cyclooxygenase (COX) inhibition.[8][9]

  • Anticancer: By targeting various signaling pathways involved in cell proliferation and survival.[4]

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[1][4]

  • Cardiovascular: Including cardiotonic and vasodilatory effects, often through phosphodiesterase (PDE) inhibition.[1][8]

  • Neurological: Demonstrating antidepressant, anxiolytic, and anticonvulsant properties.[2][3]

The specific biological activity of a pyridazine derivative is highly dependent on the nature and position of its substituents. The 3,5-dichloro substitution pattern, in particular, is a common feature in bioactive molecules, often enhancing potency and modulating pharmacokinetic properties.

Hypothesized Mechanisms of Action for this compound

Given the known activities of related compounds, we can formulate several plausible hypotheses for the mechanism of action of this compound. The presence of two chlorine atoms, which are electron-withdrawing, and a methoxy group, which is electron-donating, creates a unique electronic distribution within the molecule that could drive its interaction with specific biological targets.

Hypothesis 1: Inhibition of Inflammatory Pathways

Many pyridazine derivatives exhibit anti-inflammatory properties.[10] The structural features of this compound suggest it could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or phosphodiesterase 4 (PDE4).

Hypothesis 2: Modulation of Kinase Activity

The pyridazine scaffold is present in several kinase inhibitors. The dichloro-substitution pattern can contribute to binding affinity within the ATP-binding pocket of various kinases. Therefore, this compound could act as an inhibitor of protein kinases involved in cell signaling pathways crucial for cell growth and proliferation.

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs)

The electronic properties of the substituted pyridazine ring may allow it to interact with the binding sites of various GPCRs, acting as either an agonist or an antagonist. This could lead to a wide range of physiological effects depending on the specific receptor subtype.

Hypothesis 4: Disruption of Microbial Processes

The antimicrobial activity of many heterocyclic compounds is well-established.[4] this compound could interfere with essential microbial enzymes or cellular processes, leading to the inhibition of bacterial or fungal growth.

The following diagram illustrates a potential high-level workflow for investigating these hypotheses.

MOA_Investigation_Workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation cluster_moa Mechanism of Action Phenotypic_Screening Phenotypic Screening (e.g., cell viability, anti-inflammatory assays) Target_Deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Deconvolution Identified Phenotype Biochemical_Assays Biochemical Assays (e.g., enzyme kinetics, binding assays) Target_Deconvolution->Biochemical_Assays Putative Targets Cellular_Assays Cell-Based Assays (e.g., pathway analysis, reporter assays) Biochemical_Assays->Cellular_Assays Validated Target Interaction MOA_Elucidation Mechanism of Action Elucidation Cellular_Assays->MOA_Elucidation Confirmed Cellular Activity

Caption: A generalized workflow for elucidating the mechanism of action.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a tiered approach is recommended, starting with broad screening and progressing to specific target validation.

Tier 1: Broad Phenotypic Screening

The initial step is to perform a series of phenotypic assays to identify the primary biological effect of the compound.

Protocol 1: Cell Viability and Cytotoxicity Assays

  • Objective: To determine the effect of this compound on the viability of various cell lines (e.g., cancer cell lines, normal cell lines).

  • Methodology:

    • Plate cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

    • Incubate for 48-72 hours.

    • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[11]

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Cell LineTissue of OriginPutative Target Class
A549Lung CarcinomaKinases, Apoptosis Pathways
MCF-7Breast AdenocarcinomaHormone Receptors, Kinases
RAW 264.7Murine MacrophageInflammatory Pathways (e.g., COX, NF-κB)
HEK293Human Embryonic KidneyGeneral Cytotoxicity Control

Protocol 2: Anti-inflammatory Activity Assay

  • Objective: To assess the potential of this compound to inhibit inflammatory responses.

  • Methodology:

    • Culture RAW 264.7 macrophages in 24-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.[12]

    • Measure nitric oxide (NO) production using the Griess reagent.

Tier 2: Target Identification and Validation

If a significant phenotype is observed in Tier 1, the next step is to identify the molecular target(s) of this compound.

Protocol 3: Kinase Inhibition Profiling

  • Objective: To screen this compound against a panel of protein kinases to identify potential targets.

  • Methodology:

    • Utilize a commercial kinase profiling service or an in-house kinase panel.

    • Perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 10 µM).

    • Assays typically measure the phosphorylation of a substrate using methods like radiometric assays (32P-ATP) or fluorescence/luminescence-based assays.[13]

    • Identify kinases with significant inhibition (>50%) for further investigation.

Protocol 4: Receptor Binding Assays

  • Objective: To determine if this compound binds to specific receptors.[14]

  • Methodology:

    • Use cell membranes or purified receptors known to be modulated by pyridazine derivatives.

    • Perform a competitive binding assay using a radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

    • Incubate the receptor preparation with the labeled ligand and varying concentrations of this compound.

    • Measure the displacement of the labeled ligand to determine the binding affinity (Ki) of the test compound.

The following diagram illustrates the workflow for target identification and validation.

Target_Validation_Workflow cluster_identification Target Identification cluster_validation Target Validation Affinity_Chromatography Affinity Chromatography Biochemical_Validation Biochemical Validation (Enzyme Kinetics / Binding Assays) Affinity_Chromatography->Biochemical_Validation Kinase_Screening Kinase Panel Screen Kinase_Screening->Biochemical_Validation GPCR_Screening GPCR Panel Screen GPCR_Screening->Biochemical_Validation Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA, Reporter Assays) Biochemical_Validation->Cellular_Target_Engagement

Caption: A workflow for identifying and validating the molecular target.

Tier 3: Elucidation of Cellular Mechanism

Once a validated target is identified, the final step is to understand how the interaction of this compound with its target leads to the observed cellular phenotype.

Protocol 5: Cellular Signaling Pathway Analysis

  • Objective: To investigate the effect of this compound on intracellular signaling pathways downstream of the identified target.[15]

  • Methodology:

    • Treat cells with this compound for various time points.

    • Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38).

    • Alternatively, use pathway-specific reporter gene assays (e.g., luciferase or β-lactamase reporters) to measure the activation or inhibition of a specific signaling pathway.[16]

Data Interpretation and Future Directions

The data generated from these experimental workflows will provide a comprehensive understanding of the mechanism of action of this compound.

Assay TypeKey EndpointInterpretation
Cell ViabilityIC50Potency and selectivity of cytotoxic effects.
Cytokine ReleaseInhibition of TNF-α/IL-6Anti-inflammatory potential.
Kinase Profiling% InhibitionIdentification of potential kinase targets.
Receptor BindingKiAffinity for a specific receptor.
Western BlottingPhosphorylation changesModulation of signaling pathways.

A confirmed mechanism of action will enable the rational design of more potent and selective derivatives of this compound, paving the way for the development of novel therapeutic agents. Further studies could include in vivo efficacy testing in relevant animal models of disease.

Conclusion

While the specific mechanism of action of this compound remains to be fully elucidated, its chemical structure, embedded within the pharmacologically rich pyridazine class, strongly suggests biological relevance. The systematic, multi-tiered experimental approach outlined in this guide provides a robust framework for researchers to unravel its molecular mechanism. By combining broad phenotypic screening with specific target identification and validation assays, the scientific community can unlock the therapeutic potential of this and other under-characterized pyridazine derivatives.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Medical Sciences.
  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245–267. [Link]

  • Bentham Science. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Retrieved from [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822–842. [Link]

  • Bentham Science. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Biochemical Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N.-E., Reynolds, C. H., Scott, N., … Tilley, J. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]

  • Chem Help ASAP. (2023, August 14). types of assays used in early drug discovery [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Studying Cellular Signal Transduction with OMIC Technologies - PMC. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Retrieved from [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathways to substituted/heterocyclic pyridazines. (a).... Retrieved from [Link]

  • PubMed. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. Retrieved from [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 3,5-Dichloro-4-methoxypyridazine: A Multi-Tiered Biological Screening Cascade

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyridazine Scaffold as a Reservoir of Bioactivity

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. The pyridazine ring, a six-membered diazine heterocycle, is a quintessential example of such a scaffold. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3] The inherent physicochemical characteristics of the pyridazine nucleus, such as its hydrogen bonding capacity and dipole moment, make it a versatile core for the design of novel therapeutics.[2]

This guide focuses on 3,5-dichloro-4-methoxypyridazine , a specific derivative poised for exploration. While direct biological data on this exact molecule is sparse, its structure is of significant interest. The dichloro substitutions at positions 3 and 5 serve as reactive handles, offering synthetic chemists a straightforward path to generate a diverse library of analogues through nucleophilic substitution. This process is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for the systematic biological activity screening of this compound and its subsequent derivatives. We will move beyond a simple listing of protocols to explain the causality behind each experimental choice, ensuring a robust and self-validating discovery workflow.

The Strategic Imperative: A Tiered Approach to Screening

A successful screening campaign does not test for everything at once. It follows a logical progression, a cascade designed to efficiently identify promising "hits" while minimizing resource expenditure on inactive or non-specific compounds. Our strategy is built on a multi-tiered approach, starting with broad, high-throughput primary assays and progressing to more complex, mechanism-focused secondary and tertiary assays for compounds that show initial promise.

This tiered logic ensures that each step validates the next, building a comprehensive biological profile of the molecule .

G cluster_0 Screening Cascade Logic cluster_1 Decision Points cluster_2 Outcomes A Tier 1: Primary Screening (Broad Cytotoxicity & Antimicrobial) B Tier 2: Secondary Screening (Dose-Response & Selectivity) A->B D Hit Identified? A->D C Tier 3: Mechanistic Assays (Target-Specific & Pathway Analysis) B->C E Selective Activity? B->E F Mechanism Elucidated? C->F D->B Yes H Discard/Modify D->H No E->C Yes E->H No G Lead Candidate F->G Yes

Caption: A logical workflow for tiered biological activity screening.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to ascertain if this compound or its derivatives exhibit any fundamental biological activity. We prioritize two key areas where pyridazines have historically shown significant potential: cytotoxicity (relevant for anticancer applications) and antimicrobial activity.[1][4][5][6]

Cytotoxicity Screening: The First Litmus Test

Causality: Before investigating specific anticancer mechanisms, it is essential to determine if the compound has a general cytotoxic effect on living cells. This initial screen provides a binary "active" or "inactive" result and, crucially, helps to identify compounds that are merely toxic versus those with potential therapeutic value. We employ a panel of cell lines to gain preliminary insight into selectivity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a robust and widely accepted method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., HepG2 - liver, DU145 - prostate, MCF-7 - breast) and a non-cancerous control line (e.g., 3T3 mouse embryonic fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well.[7][8] Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., a single high concentration of 50-100 µM for a primary screen).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) flags the compound as a "hit" for further investigation.

Antimicrobial Screening: Addressing Infectious Threats

Causality: The pyridazine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[4][6][9] A primary screen against a representative panel of pathogens is a cost-effective way to identify potential new antimicrobial agents.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and standardized technique.

Step-by-Step Methodology:

  • Pathogen Panel: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and a yeast (Candida albicans).[6][9][10]

  • Inoculum Preparation: Grow microbial cultures overnight and then dilute them to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Tier 2: Secondary Screening - Quantifying and Qualifying Hits

Compounds that are flagged as "hits" in Tier 1 graduate to secondary screening. The goal here is to quantify their potency and assess their selectivity in more detail.

For Cytotoxic Hits: Dose-Response and Selectivity Index

Causality: A single-point concentration gives a yes/no answer. A dose-response curve is essential to determine the potency of the compound, expressed as the half-maximal inhibitory concentration (IC₅₀). Furthermore, comparing the IC₅₀ value in cancer cells versus normal cells yields the Selectivity Index (SI), a critical parameter for gauging therapeutic potential. A higher SI indicates greater selectivity for cancer cells.[8]

Protocol:

  • Perform the MTT assay as described in 2.1, but use a wider range of concentrations (e.g., 8-10 concentrations in a serial dilution).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to calculate the IC₅₀ value.

  • Calculate the Selectivity Index: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Data Presentation:

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI) vs. 3T3
DCM-P HepG25.29.6
DU1458.16.2
3T350.11.0
Control Drug HepG22.54.0
3T310.01.0

Data is hypothetical for illustrative purposes.

For Antimicrobial Hits: Broad-Spectrum Activity

Causality: If a compound shows activity against one or two microbes, it is important to understand the breadth of its activity. This involves testing against a wider panel of strains, including drug-resistant variants (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[6]

Protocol:

  • Expand the panel of microorganisms in the MIC assay to include additional Gram-positive and Gram-negative species, as well as clinically relevant fungal strains.

  • Include resistant strains to determine if the compound circumvents known resistance mechanisms.

Tier 3: Mechanistic Exploration - Uncovering the "How"

With potent and selective hits in hand, the focus shifts to understanding their mechanism of action. This is the most complex and resource-intensive phase, guided by the results of the earlier tiers and the known biology of pyridazine derivatives.

Potential Anticancer Mechanisms: Enzyme Inhibition

Causality: Many pyridazine derivatives exert their effects by inhibiting key enzymes involved in cell signaling and proliferation.[1] For example, their structural similarity to other heterocyclic kinase inhibitors makes them prime candidates for targeting protein kinases. Another well-documented target for pyridazine-related compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is often overexpressed in tumors and inflammatory conditions.[11]

Example Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).

  • Assay Setup: In a 96-well plate, add buffer, the COX-2 enzyme, and the test compound at various concentrations.

  • Incubation: Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and the colorimetric probe to initiate the reaction.

  • Data Acquisition: Measure the change in absorbance over time using a plate reader. The rate of color development is proportional to enzyme activity.

  • Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value for COX-2 inhibition. A parallel assay against COX-1 is essential to determine selectivity.[11]

G cluster_0 Inflammatory/Cancer Signaling cluster_1 Therapeutic Intervention AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation Tumor Growth PGs->Inflammation Pyridazine Pyridazine Derivative (e.g., DCM-P) Pyridazine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pyridazine derivative.

The Path Forward: From Hit to Lead

The screening cascade outlined in this guide provides a robust methodology for identifying and characterizing the biological activity of this compound. A "hit" compound with a promising activity profile (e.g., high potency and selectivity) becomes a "lead" candidate for further optimization. This involves a synergistic collaboration between biologists and medicinal chemists to:

  • Synthesize Analogues: Create a library of derivatives by modifying the core structure at the chloro positions to establish a clear Structure-Activity Relationship (SAR).[12]

  • ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds.

  • In Vivo Studies: Test the most promising candidates in animal models to confirm efficacy and safety.

This systematic approach, grounded in established scientific principles and validated protocols, provides the surest path to unlocking the therapeutic potential hidden within the this compound scaffold.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(8), 6988-7004. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., Al-Masri, I. M., & Al-Adhami, M. A. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3331. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6401343, 3,6-Dichloro-4-methoxypyridazine. [Link]

  • Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623. [Link]

  • Karakas, D., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 225-233. [Link]

  • Dhakal, D., et al. (2015). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology Letters, 239(2), 119-127. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(6), 1125-1144. [Link]

  • Ionescu, C., et al. (1995). Antimicrobial activity of new pyridazine derivatives. Roum Arch Microbiol Immunol, 54(1-2), 61-71. [Link]

  • Google Patents. (1990).
  • Lee, H., et al. (2021). Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. Journal of Applied Microbiology, 131(5), 2441-2451. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity... [Scientific Diagram]. [Link]

  • Rahmadani, A., et al. (2018). Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline. J. Trop. Pharm. Chem., 4(4). [Link]

  • El-Hady, H. A., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(22), 6788. [Link]

  • Foster, A. C., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 111, 107090. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Debenham, J. S., et al. (2016). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Debnath, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 109, 117847. [Link]

  • Debenham, J. S., & Tommasi, R. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(11), 2261-2304. [Link]

  • Lopez, M. S., et al. (2024). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Molecules, 29(1), 246. [Link]

Sources

An In-Depth Technical Guide to the Synthetic Derivatives of 3,5-Dichloro-4-methoxypyridazine: A Privileged Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Drug Discovery and Beyond

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1] Its inherent physicochemical properties, including its dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles, render it a versatile building block for the design of novel molecules with diverse applications.[1] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding utility as anticancer, anti-inflammatory, cardiovascular, and neurological agents.[1][2]

This technical guide delves into the synthetic potential of a key pyridazine derivative: 3,5-Dichloro-4-methoxypyridazine . This molecule serves as a versatile starting material for the generation of a diverse library of compounds through the strategic functionalization of its reactive chloro-substituents. We will explore the core principles governing its reactivity and provide detailed, field-proven protocols for its derivatization, empowering researchers to unlock the full potential of this valuable chemical entity.

Core Compound Profile: this compound

A thorough understanding of the foundational molecule is paramount for predictable and successful derivatization.

PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol
CAS Number 2288-74-6[3]
Appearance Off-white to light yellow crystalline solid
Melting Point 76-78 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

The Chemistry of Derivatization: A Multi-faceted Approach

The synthetic utility of this compound lies in the reactivity of its two chlorine atoms at the C3 and C5 positions. These positions are susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The methoxy group at the C4 position exerts a significant electronic influence, modulating the reactivity of the C3 and C5 positions and influencing the regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The Gateway to Functional Diversity

The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, makes it highly susceptible to nucleophilic attack. This allows for the displacement of the chloride ions by a wide range of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Insights: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled, restoring the aromaticity of the ring.

Regioselectivity: The methoxy group at C4 is an electron-donating group, which can influence the regioselectivity of the SNAr reaction. Generally, nucleophilic attack is favored at the position that leads to the most stable Meisenheimer intermediate. In the case of this compound, the precise regioselectivity can be influenced by the nature of the incoming nucleophile and the reaction conditions. For many common nucleophiles, initial substitution is often observed at the C5 position.

SNAr_Mechanism reagents Nu:⁻ substrate This compound N-N(=C(Cl)-C(OCH3)=C(Cl)-) reagents->substrate Attack at C5 intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate product 3-Chloro-5-substituted-4-methoxypyridazine N-N(=C(Cl)-C(OCH3)=C(Nu)-) intermediate->product Loss of Cl⁻ leaving_group Cl⁻

General SNAr Mechanism on the Pyridazine Core.

Experimental Protocol: Amination at the C5 Position

This protocol describes a general procedure for the selective mono-amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and DMF.

  • Add the amine nucleophile and DIPEA to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-5-amino-4-methoxypyridazine derivative.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful tools for the derivatization of heteroaromatic halides.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridazine core and various aryl or heteroaryl boronic acids or esters.[1] This reaction is invaluable for creating biaryl structures, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For electron-deficient heteroaryl chlorides, a catalyst system with high activity is often required to facilitate the oxidative addition step. The use of a phosphine ligand stabilizes the palladium catalyst and promotes the desired reactivity. An aqueous base is typically used to activate the boronic acid.

Suzuki_Workflow start Start reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Aqueous Base (e.g., Na₂CO₃) start->reagents solvent Add Degassed Solvent (e.g., Toluene/Ethanol) reagents->solvent reflux Heat to Reflux (e.g., 110 °C, 16h) solvent->reflux workup Aqueous Workup and Extraction reflux->workup purification Column Chromatography workup->purification product 3-Chloro-5-aryl-4-methoxypyridazine purification->product

Experimental Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling [1]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.15 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.1 eq)

  • Toluene and Ethanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound and the arylboronic acid.

  • Add toluene, a small amount of ethanol to ensure a homogenous mixture, and the 2 M aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon or nitrogen through the suspension for 30 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 110 °C and stir vigorously for at least 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the toluene under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl or heteroaryl halides and a wide variety of amines.[4] This reaction is particularly useful when the SNAr approach is not feasible due to the low reactivity of the amine or the substrate.

Self-Validating System: The success of a Buchwald-Hartwig amination protocol is validated by the clean formation of the desired C-N coupled product with minimal side reactions, such as hydrodehalogenation. The choice of a suitable phosphine ligand is crucial for achieving high yields and selectivity.

Experimental Protocol: Buchwald-Hartwig Amination [4]

Materials:

  • 3-Chloro-5-substituted-4-methoxypyridazine (from a previous step) (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

  • Phosphine ligand (e.g., XPhos, RuPhos) (0.04 eq)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the 3-chloro-5-substituted-4-methoxypyridazine and the amine, followed by the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is a powerful method for introducing alkynyl moieties, which are versatile functional groups that can be further elaborated.

Experimental Protocol: Sonogashira Coupling [5]

Materials:

  • 3-Chloro-5-substituted-4-methoxypyridazine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Amine base (e.g., triethylamine or diisopropylethylamine) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel under an inert atmosphere, add the 3-chloro-5-substituted-4-methoxypyridazine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired alkynyl-substituted pyridazine.

Potential Applications of 3,5-Disubstituted-4-methoxypyridazine Derivatives

The derivatives synthesized from this compound are of significant interest to the pharmaceutical and agrochemical industries. The diverse functionalities that can be introduced at the C3 and C5 positions allow for the fine-tuning of biological activity. For instance, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling can lead to compounds with potential kinase inhibitory activity, a key target in cancer therapy.[2] Aminated derivatives obtained through SNAr or Buchwald-Hartwig reactions are scaffolds found in a number of biologically active molecules, including those with antibacterial and anti-inflammatory properties.[6]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide array of functionalized pyridazine derivatives. Through a systematic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can access a rich chemical space with significant potential for the discovery of new therapeutic agents and advanced materials. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the exploration and exploitation of this privileged heterocyclic core.

References

  • SciRP.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Retrieved from [Link]

  • MDPI. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 2636-2644. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • KAUST Repository. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • PubMed. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. Retrieved from [Link]

  • YouTube. (2018). 7.4 Predicting the Products of Substitution Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

Sources

3,5-Dichloro-4-methoxypyridazine: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, high-efficacy therapeutic agents. Among the heterocyclic scaffolds, pyridazines have emerged as privileged structures due to their unique electronic properties and ability to form critical interactions with biological targets. This technical guide focuses on 3,5-dichloro-4-methoxypyridazine, a versatile and highly reactive intermediate. We will explore its fundamental physicochemical properties, synthesis, and core reactivity, with a particular emphasis on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Through detailed protocols and mechanistic insights, this document serves as a comprehensive resource for medicinal chemists and drug development scientists, illustrating the power of this building block to accelerate the discovery of next-generation pharmaceuticals.

The Pyridazine Scaffold: A Privileged Core in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its electron-deficient nature and capacity for hydrogen bonding make it an ideal scaffold for designing enzyme inhibitors, receptor antagonists, and other bioactive molecules. The strategic functionalization of the pyridazine core allows for the precise modulation of a compound's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

This compound, in particular, offers a pre-functionalized and highly adaptable platform. With two distinct chlorine atoms serving as versatile leaving groups, it provides a stepwise route to complex, differentially substituted pyridazines, making it an invaluable tool in the synthetic chemist's arsenal.

Physicochemical and Structural Profile

The utility of this compound stems directly from its unique structural and electronic arrangement. The presence of two electronegative nitrogen atoms and two chlorine atoms renders the pyridazine ring highly electron-deficient, which is the primary driver for its reactivity towards nucleophiles. The methoxy group at the C4 position further modulates the electronic landscape of the ring.

PropertyValueSource(s)
CAS Number 2288-74-6[1]
Molecular Formula C₅H₄Cl₂N₂O[2]
Molecular Weight 179.00 g/mol [2]
Appearance Solid
IUPAC Name This compound

Synthesis of the Building Block

The preparation of this compound is accessible from commercially available precursors. A common synthetic route involves the controlled monomethoxylation of a corresponding dichloropyridazine derivative.

Experimental Protocol: Synthesis via Monomethoxylation

This protocol describes a representative synthesis from a related dichloropyridazine. The choice of starting material and specific conditions may be adapted based on availability and scale.

Materials:

  • 3,4-dichloro-5-methoxy-pyridazine[3]

  • Sodium methoxide (NaOMe)[4]

  • Methanol (MeOH)

  • Standard glassware for reflux and inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloro-5-methoxy-pyridazine in anhydrous methanol under a nitrogen atmosphere.

  • Reagent Addition: To this solution, add a stoichiometric equivalent of sodium methoxide. The addition may be exothermic and should be controlled.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully neutralize the mixture with an aqueous acid (e.g., 1M HCl). The product may precipitate and can be collected by filtration.

  • Purification: The crude product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[5] The final product can be further purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is anchored in its predictable and versatile reactivity at the C3 and C5 positions. The two chlorine atoms act as excellent leaving groups, enabling sequential functionalization through various reaction classes.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This is the most common and powerful transformation for this building block.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[6] A nucleophile attacks one of the carbon atoms bearing a chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atoms. The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[6][7] The positions ortho and para to the ring nitrogens (in this case, C3 and C6, and to a lesser extent C5) are the most activated sites for nucleophilic attack due to superior stabilization of the anionic intermediate.[8]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_end Product Start This compound + Nucleophile (Nu⁻) Attack Addition of Nu⁻ Start->Attack Step 1 Meisenheimer Resonance-Stabilized Meisenheimer Complex Attack->Meisenheimer Elimination Elimination of Cl⁻ Meisenheimer->Elimination Step 2 Product Substituted Pyridazine Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Protocol: General Procedure for SₙAr with an Amine Nucleophile

  • Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) in a sealed reaction vessel.

  • Addition: Add the desired amine nucleophile (1.0-1.2 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.). The base is crucial for scavenging the HCl generated during the reaction.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography to isolate the monosubstituted product. The second chlorine can be substituted in a subsequent step, often requiring more forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable. This compound is a competent substrate for Suzuki-Miyaura and other coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Causality Behind Experimental Choices:

  • Catalyst: The C-Cl bond is less reactive than C-Br or C-I bonds, often necessitating more active palladium catalysts. Catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step, which is typically rate-limiting for chloro-heterocycles.[9]

  • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. It participates in the transmetalation step of the catalytic cycle and can significantly influence reaction rates and yields.

  • Solvent: A mixture of a non-polar solvent (like toluene or dioxane) and water is common for Suzuki couplings to ensure solubility of both the organic and inorganic reagents.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl OA->PdII TM Transmetalation PdII->TM R-B(OH)₂ + Base PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[9]

  • Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the coupled product.

Case Study: Application in the Synthesis of Resmetirom (MGL-3196)

The true value of a building block is demonstrated by its application in the synthesis of clinically relevant molecules. While not a direct one-step precursor, derivatives of dichloropyridazine are fundamental to the synthesis of Resmetirom (MGL-3196) , a selective thyroid hormone receptor-β (THR-β) agonist developed for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).[10]

The core of Resmetirom features a substituted pyridazinone ring. The synthesis of this core often relies on intermediates like 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline.[11] The synthesis of this complex intermediate itself leverages the reactivity of dichloropyridazine scaffolds, where sequential SₙAr reactions are used to install the aryloxy and isopropyl groups, demonstrating the stepwise functionalization enabled by these building blocks.[11][12] The pyridazine moiety in the final drug is crucial for orienting the other functional groups correctly within the THR-β binding pocket, highlighting how the foundational chemistry of the building block translates directly to biological function.

Summary and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, centered on sequential nucleophilic aromatic substitution and cross-coupling reactions, provides a reliable and efficient platform for generating molecular complexity. The strategic positioning of two addressable chlorine atoms allows for the creation of diverse libraries of substituted pyridazines for structure-activity relationship (SAR) studies. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of pre-functionalized and reactive intermediates like this compound will remain a key enabler of innovation, accelerating the path from chemical concept to clinical candidate.

References

  • LookChem. 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Available from: [Link]

  • PubChem. 3,6-Dichloro-4-methoxypyridazine | C5H4Cl2N2O | CID 6401343. Available from: [Link]

  • LookChem. 3-CHLORO-4,5-DIMETHOXYPYRIDAZINE | 2096-22-2. Available from: [Link]

  • Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • CORE. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available from: [Link]

  • PubChem. 3,5-Dichloro-4-methoxyaniline | C7H7Cl2NO | CID 13178651. Available from: [Link]

  • Google Patents. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • MDPI. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Available from: [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][4][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. Available from: [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available from: [Link]

  • PubMed. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Available from: [Link]

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3,5-Dichloro-4-methoxypyridazine for the Synthesis of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core and the Unique Potential of 3,5-Dichloro-4-methoxypyridazine

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its inherent physicochemical properties, such as hydrogen bonding capacity and modulation of pharmacokinetic profiles, make it a versatile core for designing novel therapeutics.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][3][4][5]

Within this valuable class of compounds, this compound stands out as a highly versatile and reactive building block. Its utility stems from three key features:

  • Two Reactive Chloro Substituents: The chlorine atoms at the C3 and C5 positions are excellent leaving groups, activated for nucleophilic aromatic substitution (SNAr) and amenable to modern cross-coupling methodologies.

  • Electron-Deficient Ring System: The two nitrogen atoms withdraw electron density from the ring, making it susceptible to attack by nucleophiles, a crucial feature for SNAr reactions.[6][7]

  • Modifiable Methoxy Group: The methoxy group at the C4 position offers an additional site for chemical modification, such as demethylation to reveal a pyridazinone scaffold, which can be further functionalized.

This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for utilizing this compound as a precursor for novel compound libraries, tailored for researchers in drug discovery and chemical development.

Strategic Functionalization of the Pyridazine Core

The synthetic utility of this compound lies in the selective and sequential functionalization of its reactive sites. The two chlorine atoms can be addressed through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired final structure and the nature of the incoming nucleophile or coupling partner.

G cluster_0 This compound Core cluster_1 Synthetic Transformations Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Thiols, Alkoxides) Core->SNAr Nu- Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki R-B(OH)2 [Pd] Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald R2NH [Pd] Demethylation O-Demethylation (Access to Pyridazinones) Core->Demethylation HBr or BBr3 caption Key Synthetic Pathways from the Core Scaffold

Caption: Key Synthetic Pathways from the Core Scaffold

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates the direct displacement of the chloro groups by a variety of nucleophiles.[7] This SNAr reaction is often the most direct method for introducing heteroatom-linked substituents.[8] Due to the electronic symmetry of the starting material, initial monosubstitution can occur at either the C3 or C5 position, yielding the same product. Achieving selective disubstitution with two different nucleophiles requires careful control of stoichiometry and reaction conditions.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, without protonating it.

  • Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is often required to deprotonate the incoming nucleophile (e.g., an amine or thiol) in situ, or to act as a scavenger for the HCl generated during the reaction.

  • Temperature: While some highly activated systems react at room temperature, heating is typically necessary to overcome the activation energy associated with the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction.[7]

Detailed Step-by-Step Methodology: Monosubstitution with an Amine

This protocol describes the reaction of this compound with morpholine as a representative secondary amine.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-Dimethylformamide (DMF, 0.2 M).

  • Reaction Setup:

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add morpholine (1.1 eq) to the stirring suspension via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-5-(morpholino)-4-methoxypyridazine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the formation of C-C bonds, the Suzuki-Miyaura coupling is an exceptionally powerful and versatile tool.[9] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. While chloro-heterocycles can be challenging substrates, modern palladium catalysts and ligands have made these transformations highly efficient.[9]

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: A pre-catalyst system like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is essential. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). For chloroarenes, electron-rich, bulky phosphine ligands are often required to promote the challenging oxidative addition step.

  • Base: An aqueous base, typically Na₂CO₃ or K₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, is commonly used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.

Detailed Step-by-Step Methodology: Monosubstitution with an Arylboronic Acid

G cluster_workflow Suzuki-Miyaura Coupling Workflow Prep 1. Reagent Prep - Add Pyridazine, Boronic Acid, Pd Catalyst, Base to Flask Inert 2. Inert Atmosphere - Degas solvent - Purge with N2/Ar Prep->Inert Heat 3. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS Inert->Heat Workup 4. Workup - Quench with water - Extract with organic solvent Heat->Workup Purify 5. Purification - Column Chromatography Workup->Purify Product Final Product: 3-Aryl-5-chloro-4-methoxypyridazine Purify->Product caption Experimental Workflow for Suzuki Coupling

Caption: Experimental Workflow for Suzuki Coupling

  • Reagent Preparation:

    • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction Setup:

    • Add a solvent mixture, for example, toluene and ethanol (4:1 ratio).

    • Add an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (2.5 eq).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere.

    • Monitor the reaction until completion (usually 6-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography to isolate the 3-aryl-5-chloro-4-methoxypyridazine.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid3-Chloro-4-methoxy-5-phenylpyridazine80-90
24-Methylphenylboronic acid3-Chloro-4-methoxy-5-(p-tolyl)pyridazine85-95
34-Methoxyphenylboronic acid3-Chloro-4-methoxy-5-(4-methoxyphenyl)pyridazine82-92
43-Fluorophenylboronic acid3-Chloro-5-(3-fluorophenyl)-4-methoxypyridazine75-85

Yields are estimates based on similar transformations and may vary based on specific reaction conditions and scale.[9]

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

When direct SNAr is sluggish or fails, particularly with less nucleophilic amines, the Buchwald-Hartwig amination is the premier method for forming C-N bonds.[10][11] This reaction uses a palladium catalyst with specialized bulky phosphine ligands to couple aryl halides with a broad range of amines.[12][13]

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective for coupling aryl chlorides as they promote the difficult oxidative addition step and facilitate the final reductive elimination.[14] Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and improved reactivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[12] Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Pd(II)(Aryl)(X)L2 OxAdd->PdII_Aryl BaseAssoc Base-Assisted Amine Coordination PdII_Aryl->BaseAssoc HNR2, Base PdII_Amine [Pd(II)(Aryl)(NR2)L2] BaseAssoc->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Product Ar-NR2 caption Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle

Detailed Step-by-Step Methodology: C-N Coupling
  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction Setup:

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add this compound (1.0 eq) followed by the amine (1.2 eq) and anhydrous toluene.

  • Reaction Execution:

    • Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.

    • Stir vigorously for the required time (typically 12-24 hours), monitoring by LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile scaffold for the synthesis of diverse chemical libraries. The protocols detailed herein for SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust and reproducible methods for its selective functionalization. By leveraging these distinct, yet complementary, synthetic strategies, researchers can efficiently generate novel pyridazine derivatives with tailored properties for applications in drug discovery, agrochemicals, and materials science. The ability to sequentially modify the C3 and C5 positions offers a clear path to complex, highly substituted molecules with significant potential for biological activity.

References

  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (2025). Benchchem.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (n.d.). SciRP.org.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. (2025). Benchchem.
  • Nucleophilic arom
  • nucleophilic arom
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Buchwald-Hartwig Amin
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Buchwald-Hartwig amin

Sources

Application Notes and Protocols for the Regioselective Cross-Coupling of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazine Scaffold in Modern Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in a wide array of chemical transformations. Among the various functionalized pyridazines, 3,5-dichloro-4-methoxypyridazine stands out as a versatile building block for the synthesis of complex molecules. Its two distinct chlorine atoms, activated by the electron-deficient nature of the pyridazine ring, offer the potential for selective functionalization through palladium-catalyzed cross-coupling reactions. This capability allows for the rapid and modular construction of diverse molecular architectures, which is of paramount importance in drug discovery and the development of novel organic materials.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles to empower researchers to troubleshoot and adapt these methods for their specific synthetic needs.

The Crucial Role of Ligand Selection in Dictating Regioselectivity

A central theme in the cross-coupling chemistry of 3,5-dichloropyridazines is the pivotal role of the phosphine ligand in controlling the site of reaction.[1][4][5] The electronic and steric properties of the ligand directly influence the palladium catalyst's reactivity and selectivity, enabling the preferential coupling at either the C3 or C5 position. This ligand-dependent site-selectivity provides a powerful tool for synthetic chemists to access different isomers from a common starting material.[5]

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6] In the case of this compound, this reaction allows for the introduction of a wide variety of aryl and vinyl substituents.

Mechanistic Insights into Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling of 3,5-dichloropyridazines is a subject of considerable interest. Computational and experimental studies suggest that the outcome is determined by a delicate interplay of electronic and steric factors, which are modulated by the choice of the phosphine ligand.[1][7]

  • C3-Selectivity with dppf: The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand generally favors coupling at the C3 position. It is hypothesized that the bidentate nature and specific bite angle of dppf create a catalytic environment where oxidative addition is favored at the more electron-deficient C3 position, which is adjacent to a ring nitrogen.[1]

  • C5-Selectivity with Qphos: Conversely, bulky, electron-rich monophosphine ligands such as Qphos (1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) can steer the reaction towards the C5 position.[4] The steric bulk of these ligands may disfavor approach to the more hindered C3 position, leading to preferential reaction at the less sterically encumbered C5 carbon.

Suzuki_Mechanism cluster_regio Regioselectivity Control Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R C3-X C3-Cl C5-X C5-Cl Ligand Ligand Choice (e.g., dppf vs. Qphos) Ligand->C3-X favors Ligand->C5-X favors

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling, highlighting ligand influence on regioselectivity.

Experimental Protocols

Protocol 1: C3-Selective Suzuki-Miyaura Coupling

Reagent/ParameterValue
Substrate This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2 equiv)
Palladium Precatalyst Pd(OAc)₂ (2 mol%)
Ligand dppf (4 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Reaction Time 12-24 h

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, dppf, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Protocol 2: C5-Selective Suzuki-Miyaura Coupling

Reagent/ParameterValue
Substrate This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2 equiv)
Palladium Precatalyst Pd(OAc)₂ (2 mol%)
Ligand Qphos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O (4:1)
Temperature 110 °C
Reaction Time 12-24 h

Step-by-Step Methodology:

  • Follow the same setup procedure as in Protocol 1, substituting the appropriate reagents.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor and work up the reaction as described in Protocol 1.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means of installing alkynyl groups onto the pyridazine core, opening avenues for further transformations and the synthesis of conjugated materials. While specific protocols for this compound are not extensively reported, the following represents a robust starting point based on established methodologies for related dihaloheterocycles.[3][8][9]

Mechanistic Considerations for Regioselectivity

The regioselectivity in the Sonogashira coupling of dihaloarenes is often influenced by the relative reactivity of the C-X bonds and the steric environment.[9] For dichloropyridazines, the C3 position is generally more electron-deficient and thus more susceptible to oxidative addition. However, the choice of ligand and reaction conditions can modulate this preference.[3][10]

  • Monodentate Ligands: Simple monodentate phosphine ligands like PPh₃ often favor reaction at the more reactive C3 position.

  • Bidentate and Bulky Ligands: The use of bidentate or bulky electron-rich monodentate ligands can sometimes shift the selectivity towards the less hindered C5 position, similar to what is observed in Suzuki couplings.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine Substrate, Alkyne, Pd Catalyst, CuI, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temp. Solvent->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Aqueous Workup & Extraction Cooling->Extraction Purification Column Chromatography Extraction->Purification

Caption: A generalized experimental workflow for Sonogashira coupling reactions.

Representative Protocol for Monosubstitution
Reagent/ParameterValue
Substrate This compound (1.0 equiv)
Terminal Alkyne Terminal alkyne (1.1 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)
Copper Co-catalyst CuI (5 mol%)
Base Et₃N (3.0 equiv)
Solvent THF or 1,4-Dioxane
Temperature 60-80 °C
Reaction Time 6-18 h

Step-by-Step Methodology:

  • To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent, triethylamine, and the terminal alkyne.

  • Heat the mixture to the desired temperature and stir.

  • Monitor the reaction. Upon completion, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals.[11][12][13] This reaction allows for the introduction of a wide range of primary and secondary amines at the chloro-positions of the pyridazine ring.

Mechanistic Principles of Regioselective Amination

Similar to the other cross-coupling reactions discussed, the regioselectivity of the Buchwald-Hartwig amination on 3,5-dichloropyridazines is highly dependent on the catalyst system.[5]

  • Steric Hindrance: The steric bulk of both the phosphine ligand and the incoming amine nucleophile can play a significant role. Less hindered amines and less bulky ligands may favor reaction at the C3 position.

  • Ligand Effects: The choice of ligand is critical. Bidentate ligands like Xantphos have been shown to be effective in promoting C-N bond formation with chloroheterocycles.[2] The electronic properties of the ligand can also influence the rate of oxidative addition at the different C-Cl bonds.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Cl Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Oxidative_Addition->Ar-Pd(II)(Cl)L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(Cl)L->Amine_Coordination R2NH, Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Amine_Coordination->Ar-Pd(II)(NR2)L Reductive_Elimination Reductive_Elimination Ar-Pd(II)(NR2)L->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Protocol for Monoamination
Reagent/ParameterValue
Substrate This compound (1.0 equiv)
Amine Primary or secondary amine (1.2 equiv)
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base NaOt-Bu or Cs₂CO₃ (2.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 100-120 °C
Reaction Time 12-24 h

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.

  • Add the this compound and the solvent.

  • Add the amine nucleophile.

  • Seal the tube and heat to the specified temperature with stirring.

  • Monitor the reaction progress. After completion, cool to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography or recrystallization.

Conclusion and Future Outlook

The regioselective cross-coupling of this compound offers a powerful and flexible platform for the synthesis of a diverse range of functionalized pyridazine derivatives. The ability to control the site of substitution through judicious ligand selection is a key enabling feature of this chemistry. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers in drug discovery and materials science, facilitating the exploration of new chemical space and the development of novel molecular entities. Further investigations into the development of more active and selective catalyst systems, particularly for the Sonogashira and Buchwald-Hartwig reactions of this substrate, will undoubtedly continue to expand the synthetic utility of this versatile building block.

References

Sources

Application Notes & Protocols: Strategic Functionalization of 3,5-Dichloro-4-methoxypyridazine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) on 3,5-dichloro-4-methoxypyridazine, a highly versatile scaffold in medicinal chemistry. We delve into the underlying mechanistic principles governing reactivity and regioselectivity, offer a robust, step-by-step experimental protocol for amination, and present a comprehensive overview of reaction optimization strategies. Furthermore, this guide includes troubleshooting advice and advanced considerations to empower researchers in synthesizing diverse libraries of functionalized pyridazine derivatives for drug discovery programs.

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its two adjacent nitrogen atoms create a unique electronic profile, rendering the ring system electron-deficient and susceptible to functionalization. This compound, in particular, serves as an invaluable building block. It offers two distinct reactive sites (the C3 and C5 chlorine atoms) that can be sequentially and selectively functionalized, enabling the rapid construction of molecular complexity.

The primary transformation discussed herein is the Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful method allows for the introduction of a wide array of nucleophiles (containing N, O, S, and C) onto the pyridazine ring, making it a cornerstone reaction for generating novel chemical entities for high-throughput screening and lead optimization.

Mechanistic Insights: The Addition-Elimination Pathway and Regioselectivity

The SNAr reaction on electron-deficient heteroaromatics does not proceed through a concerted SN2 pathway but rather a two-step addition-elimination mechanism.[1]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Elimination & Aromatization: The aromaticity is subsequently restored through the rapid expulsion of the chloride leaving group, yielding the substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Non-aromatic, Stabilized Intermediate) Start->Intermediate Addition (Slow) End Monosubstituted Product + Cl⁻ Intermediate->End Elimination (Fast)

Caption: Generalized SNAr addition-elimination mechanism.

The Critical Question of Regioselectivity

In an unsymmetrical substrate like this compound, the nucleophile can potentially attack either the C3 or the C5 position. The regiochemical outcome is dictated by the relative stability of the two possible Meisenheimer intermediates, which is governed by the electronic effects of the ring nitrogens and the 4-methoxy substituent.

  • Ring Nitrogens: The two nitrogen atoms are strongly electron-withdrawing, which activates the ring for nucleophilic attack and can stabilize the negative charge of the intermediate through resonance.

  • 4-Methoxy Group: The methoxy group exhibits a dual electronic nature: it is electron-withdrawing by induction (-I effect) but strongly electron-donating by resonance (+R effect).

Studies on analogous dihaloheterocycles, such as dichloropyrazines and dichloropyrimidines, have shown that electron-donating groups can profoundly influence the site of substitution.[3][4] For 2-substituted 3,5-dichloropyrazines, an electron-donating group at the 2-position directs nucleophilic attack to the adjacent 3-position. By analogy, the powerful +R effect of the 4-methoxy group in our substrate is expected to preferentially stabilize the transition state leading to one of the two possible products. Attack at C5 leads to an intermediate where the negative charge can be delocalized onto the N1 nitrogen, while attack at C3 allows delocalization onto the N2 nitrogen. The interplay between these factors determines the major regioisomer.

Expert Insight: While theoretical principles suggest a preference for one position, the regioselectivity of SNAr reactions can be sensitive to the nucleophile, solvent, and temperature. Therefore, for any new transformation, empirical verification of the product structure (e.g., via 2D-NMR techniques) is strongly recommended. [5]

Detailed Experimental Protocol: Mono-Amination of this compound

This protocol provides a generalized, robust procedure for the selective mono-amination of the title compound.

Materials & Reagents
  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and inert gas inlet (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF or DMSO to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the amine (1.0-1.2 eq) to the stirring solution, followed by the base (DIPEA, 1.5 eq). The use of a non-nucleophilic organic base like DIPEA is often preferred to scavenge the HCl generated without competing with the primary nucleophile. Inorganic bases like K₂CO₃ can also be effective.[6]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C). The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). Elevated temperatures may be required for less reactive nucleophiles.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water or saturated NaHCO₃ solution and extract with a suitable organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired mono-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. As noted, 2D-NMR (HSQC, HMBC) is invaluable for unequivocally determining the regiochemistry of the substitution.

Caption: A typical experimental workflow for the amination reaction.

Data Presentation: Reaction Parameter Guidelines

The optimal conditions for SNAr can vary significantly depending on the nucleophile's reactivity and steric profile. The following table provides a general guide for various nucleophile classes.

Nucleophile ClassExample NucleophileTypical BaseSolventTemp (°C)Time (h)Notes
Primary Amines BenzylamineDIPEADMF80-1004-12Generally reactive; monitor for di-substitution.
Secondary Amines MorpholineK₂CO₃DMSO90-1106-18Steric hindrance can slow the reaction.
Anilines AnilineK₂CO₃, Cs₂CO₃DMF, Dioxane100-14012-24Less nucleophilic; often require higher temperatures.
Thiols ThiophenolNaH, K₂CO₃DMF25-801-6Highly nucleophilic; reactions are often faster.
Alkoxides Sodium Methoxide(Self-basic)Methanol25-652-8Can proceed at lower temperatures.

Note: This table is illustrative. Optimization is required for each specific substrate-nucleophile combination.

Troubleshooting & Advanced Considerations

ProblemPotential CauseSuggested Solution
No or Low Conversion Insufficient temperature; Low nucleophilicity; Reagent degradation.Increase temperature incrementally.[8] Consider using a more polar solvent like DMSO. For weak nucleophiles, consider catalysis (e.g., phase-transfer) or alternative chemistries.[9] Ensure all reagents are pure and anhydrous.
Di-substitution Product Excess nucleophile; High temperature; Prolonged reaction time.Use a strict stoichiometry (1.0 eq) of the nucleophile. Lower the reaction temperature and monitor carefully to stop the reaction after mono-substitution is complete.
Low Yield Product loss during work-up; Side reactions.If the product is polar, use continuous extraction or a different extraction solvent. Ensure the work-up pH is appropriate for your product's functionality.

Advanced Strategy: Orthogonal Functionalization

After the initial SNAr reaction, the remaining chlorine atom provides a handle for further diversification. While a second SNAr reaction under more forcing conditions is possible, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) offer an orthogonal and highly efficient strategy to introduce carbon-carbon or carbon-nitrogen bonds, dramatically expanding the accessible chemical space.

References

  • ResearchGate (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]

  • ChemRxiv (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

  • Google Patents (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Royal Society of Chemistry (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Available at: [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • ResearchGate (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Available at: [Link]

  • SAJAC (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • ACS Publications (1978). Nucleophilic substitution of dihalopyridazines by pyridazinethiones. Available at: [Link]

  • ResearchGate (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Available at: [Link]

  • Organic Chemistry Portal (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Available at: [Link]

  • Google Patents (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • National Center for Biotechnology Information (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]

Sources

Application Notes: 3,5-Dichloro-4-methoxypyridazine as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Agrochemicals

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals.[1][2] Its unique electronic properties and structural versatility have led to the discovery and commercialization of a wide array of herbicides, fungicides, and insecticides. The strategic introduction of substituents onto the pyridazine ring allows for the fine-tuning of biological activity, selectivity, and environmental fate. Among the various substituted pyridazines, 3,5-Dichloro-4-methoxypyridazine emerges as a highly valuable and reactive intermediate for the synthesis of complex agrochemical active ingredients. The presence of two chlorine atoms at positions 3 and 5 offers reactive sites for nucleophilic substitution, while the methoxy group at position 4 modulates the reactivity of the ring and can be a key structural element in the final product or a protecting group for a hydroxyl functionality.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of potent agrochemicals. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the causality behind experimental choices, ensuring a thorough understanding of its synthetic utility.

Core Application: Synthesis of Pyridafol, a Key Metabolite of the Herbicide Pyridate

A significant application demonstrating the synthetic utility of chloro- and methoxy-substituted pyridazines is in the synthesis of Pyridafol (6-chloro-3-phenylpyridazin-4-ol). Pyridafol is recognized as a major metabolite of the post-emergence herbicide Pyridate, which is effective against broadleaf weeds.[3] Understanding the synthesis of Pyridafol provides a clear blueprint for the types of transformations that this compound can undergo. While the commercial synthesis of Pyridafol may start from a closely related analogue, 3-chloro-5-methoxy-6-phenylpyridazine, the reaction pathways are directly applicable to derivatizations of this compound.

The core of this synthetic strategy involves the selective demethylation of the methoxy group to unveil a hydroxyl functionality, a critical step in achieving the final active structure.

Reaction Mechanism and Rationale

The conversion of a methoxy-substituted pyridazine to its corresponding pyridazinol is a crucial transformation. The choice of demethylating agent and reaction conditions is paramount to achieving high yield and purity, avoiding unwanted side reactions.

Synthetic Pathway to Pyridafol Analogue start 3,5-Dichloro-4- methoxypyridazine intermediate 3-Chloro-5-substituted-4- methoxypyridazine start->intermediate Nucleophilic Substitution (e.g., Suzuki Coupling) product Pyridafol Analogue (6-Chloro-3-substituted-pyridazin-4-ol) intermediate->product Demethylation caption Fig. 1: Generalized synthetic workflow.

Caption: Fig. 1: Generalized synthetic workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. They are based on established synthetic methodologies for pyridazine derivatives and adapted for the specific use of this compound.

Protocol 1: Nucleophilic Substitution at the C5 Position

The chlorine atom at the C5 position of this compound is generally more susceptible to nucleophilic attack than the chlorine at the C3 position due to the electronic influence of the methoxy group. This allows for selective functionalization. A common and powerful method for introducing a phenyl group, as seen in the Pyridafol structure, is the Suzuki coupling reaction.

Objective: To synthesize a 3-chloro-5-aryl-4-methoxypyridazine intermediate.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an anhydrous reaction vessel, add this compound (1 equivalent), arylboronic acid (1.1 equivalents), and the base (2 equivalents).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the anhydrous solvent to the vessel.

  • Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-chloro-5-aryl-4-methoxypyridazine.

Expected Outcome & Data:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Purity (%) (by HPLC)
3-Chloro-5-phenyl-4-methoxypyridazineC₁₁H₉ClN₂O220.6675-90>98
Protocol 2: Demethylation to Yield the Final Product

The demethylation of the methoxy group is the final key step to yield the pyridazinol structure analogous to Pyridafol. This can be achieved using various reagents, with boron tribromide (BBr₃) being a common and effective choice for cleaving aryl methyl ethers.

Objective: To synthesize a 6-chloro-3-aryl-pyridazin-4-ol.

Materials:

  • 3-Chloro-5-aryl-4-methoxypyridazine (from Protocol 1)

  • Boron tribromide (BBr₃) solution in an inert solvent (e.g., Dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 3-chloro-5-aryl-4-methoxypyridazine (1 equivalent) in anhydrous DCM in a reaction vessel under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., Ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 6-chloro-3-aryl-pyridazin-4-ol.

Expected Outcome & Data:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Purity (%) (by HPLC)
6-Chloro-3-phenylpyridazin-4-olC₁₀H₇ClN₂O206.6380-95>99

Visualization of the Synthetic Workflow

Detailed Synthesis Workflow cluster_protocol1 Protocol 1: Suzuki Coupling cluster_protocol2 Protocol 2: Demethylation start This compound + Phenylboronic Acid reagents1 Pd(PPh₃)₄, K₂CO₃ Toluene, Reflux start->reagents1 intermediate 3-Chloro-5-phenyl-4-methoxypyridazine reagents1->intermediate workup1 Filtration & Purification intermediate->workup1 reagents2 BBr₃, DCM -78°C to RT workup1->reagents2 Intermediate Product product 6-Chloro-3-phenylpyridazin-4-ol (Pyridafol Analogue) reagents2->product workup2 Quenching & Purification product->workup2 caption Fig. 2: Detailed step-by-step synthetic workflow.

Caption: Fig. 2: Detailed step-by-step synthetic workflow.

Conclusion and Future Perspectives

This compound stands as a pivotal intermediate in the synthesis of advanced agrochemicals. The protocols detailed herein for the synthesis of a Pyridafol analogue highlight its potential for constructing complex, biologically active molecules. The selective reactivity of the chlorine atoms, coupled with the ability to deprotect the methoxy group, offers a versatile platform for combinatorial library synthesis to discover novel herbicides, fungicides, and insecticides. Future research should focus on exploring a broader range of nucleophilic substitution reactions at both the C3 and C5 positions, as well as investigating the impact of different substituents on the biological activity of the resulting pyridazine derivatives. The development of more sustainable and cost-effective synthetic routes will further enhance the value of this compound in the agrochemical industry.

References

  • ChemBK. 6-chloro-3-phenylpyridazin-4-ol. Available at: [Link].

  • AERU. Pyridafol (Ref: CL 9673 ). University of Hertfordshire. Available at: [Link].

  • Google Patents. WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide.
  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
  • PubChem. Pyridafol. National Institutes of Health. Available at: [Link].

Sources

Application Notes & Protocols: Leveraging 3,5-Dichloro-4-methoxypyridazine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Core in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with dozens of approved drugs targeting various components of the kinome.[2] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles like pyridine, pyrimidine, and pyridazine have emerged as "privileged scaffolds."[3][4]

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it exceptionally well-suited for kinase inhibitor design.[4][5][6] Its key advantages include:

  • Hydrogen Bonding Capacity: The two nitrogen atoms act as strong hydrogen bond acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket.[4][5]

  • Enhanced Solubility: The inherent polarity of the pyridazine nucleus often improves the aqueous solubility of drug candidates compared to their carbocyclic counterparts.[4][5]

  • Metabolic Stability: The pyridazine core can confer favorable metabolic profiles and has been associated with low cytochrome P450 inhibitory effects.[4][5]

  • Synthetic Tractability: The electron-deficient nature of the ring allows for predictable and efficient functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on a particularly valuable building block: 3,5-dichloro-4-methoxypyridazine . This reagent is strategically designed for the divergent synthesis of kinase inhibitors. The two chlorine atoms serve as orthogonally reactive sites for sequential Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the controlled introduction of different pharmacophoric elements. The methoxy group at the C4 position electronically influences the reactivity of the adjacent chlorine atoms and provides an additional vector for modification.

Part 1: The Chemistry of this compound

Principles of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of kinase inhibitors from this compound is predicated on the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich benzene rings, the pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms. This electronic nature makes the ring susceptible to attack by nucleophiles, especially when activated by good leaving groups like chlorine.

The generally accepted mechanism for SNAr is a two-step addition-elimination process.[7]

  • Addition Step: A nucleophile (typically an amine in kinase inhibitor synthesis) attacks one of the carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.[7]

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups like chloride on heteroaromatic systems.[8] Regardless of the precise mechanism, the key takeaway for the synthetic chemist is that the electron-deficient pyridazine core readily undergoes substitution with a variety of nucleophiles.

Regioselectivity and Synthetic Strategy

The presence of two chlorine atoms at the C3 and C5 positions offers the potential for sequential substitutions. The methoxy group at C4 exerts an electron-donating effect through resonance, which can subtly influence the electrophilicity of the adjacent carbons. While the two positions are sterically similar, the first substitution can electronically influence the reactivity of the second site. This allows for a strategic, stepwise approach to building molecular complexity.

A common and highly effective strategy involves a two-step sequential SNAr protocol. This allows for the creation of a diverse library of compounds from a single, common intermediate.

G start_node start_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node A 3,5-Dichloro-4- methoxypyridazine R1 Step 1: S N Ar + Hinge-Binding Amine (R1-NH2) (e.g., aminopyrazole, aminopyridine) Conditions: Heat, Base (DIPEA) A->R1 B Monosubstituted Intermediate (Core + Hinge Binder) R2 Step 2: S N Ar + Solubilizing/Diversity Group (R2-Nu) (e.g., piperazine, morpholine) Conditions: Heat, Base B->R2 C Disubstituted Kinase Inhibitor (Core + Hinge Binder + Solubilizing Group) R1->B R2->C

Figure 1: General workflow for the divergent synthesis of kinase inhibitors.

Part 2: Experimental Protocols

This section provides a representative, field-proven protocol for the synthesis of a hypothetical kinase inhibitor, "Compound 2," using the sequential SNAr strategy.

Synthesis of Intermediate 1: First SNAr Reaction

This step installs the "hinge-binding" moiety, a critical pharmacophore for many kinase inhibitors. We will use 4-amino-1H-pyrazole as the nucleophile.

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials & Reagents Supplier MW ( g/mol ) Amount Moles (mmol)
This compoundCommercial179.001.00 g5.58
4-Amino-1H-pyrazoleCommercial83.090.51 g6.14 (1.1 eq)
N,N-Diisopropylethylamine (DIPEA)Commercial129.242.92 mL16.74 (3.0 eq)
n-ButanolCommercial-20 mL-

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.58 mmol).

  • Add n-butanol (20 mL), followed by 4-amino-1H-pyrazole (0.51 g, 6.14 mmol) and DIPEA (2.92 mL, 16.74 mmol).

  • Heat the reaction mixture to 120 °C and stir vigorously for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure (rotary evaporation).

  • The resulting crude residue is redissolved in dichloromethane (DCM, 50 mL) and washed with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford Intermediate 1 as a solid.

Causality Behind Choices:

  • Solvent: n-Butanol is used as a high-boiling solvent to drive the SNAr reaction, which can be sluggish at lower temperatures.[9]

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Equivalents: A slight excess of the amine nucleophile (1.1 eq) is used to ensure complete consumption of the starting material.

Synthesis of Compound 2: Second SNAr Reaction

This step introduces a second substituent, often a solubilizing group that interacts with the solvent-exposed region of the kinase pocket. Here, we use N-Boc-piperazine.

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials & Reagents Supplier MW ( g/mol ) Amount Moles (mmol)
Intermediate 1From Step 2.1225.651.00 g4.43
N-Boc-piperazineCommercial186.250.99 g5.32 (1.2 eq)
N,N-Diisopropylethylamine (DIPEA)Commercial129.242.30 mL13.29 (3.0 eq)
N,N-Dimethylformamide (DMF)Commercial-15 mL-

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask, add Intermediate 1 (1.00 g, 4.43 mmol), N-Boc-piperazine (0.99 g, 5.32 mmol), and DMF (15 mL).

  • Add DIPEA (2.30 mL, 13.29 mmol) to the mixture.

  • Heat the reaction to 100 °C and stir for 12 hours. Monitor reaction completion by LC-MS.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (0-50% ethyl acetate in hexanes) to yield Compound 2 .

Part 3: Characterization and Data Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

Technique Expected Results for Compound 2
¹H NMR Signals corresponding to the pyrazole, pyridazine, piperazine, and Boc protons with appropriate integrations and splitting patterns. The pyridazine aromatic proton should appear as a singlet.
¹³C NMR Distinct signals for all unique carbon atoms in the molecule, including the pyridazine core carbons and the carbonyl of the Boc group.[10]
HRMS (ESI+) Calculated m/z for [M+H]⁺ should match the observed value within a narrow tolerance (e.g., ± 5 ppm), confirming the molecular formula.
HPLC A single major peak with >95% purity is desired for biological screening.

Part 4: Application Context and Safety

Targeting Kinase Signaling Pathways

The synthesized compounds are designed as ATP-competitive inhibitors. They bind to the ATP pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The pyrazolylamino group of Compound 2 is designed to form key hydrogen bonds with the kinase hinge, while the piperazine moiety can be deprotected and further functionalized to enhance selectivity or physical properties.

G receptor_node receptor_node kinase_node kinase_node substrate_node substrate_node inhibitor_node inhibitor_node A Growth Factor Receptor B Kinase A (e.g., ALK5) A->B Activates C Kinase B B->C D Substrate (e.g., Smad2/3) C->D E Phosphorylated Substrate D->E Phosphorylation F Cell Proliferation, Survival, Angiogenesis E->F I Compound 2 I->B INHIBITS

Figure 2: Simplified kinase signaling pathway showing the point of inhibition.

Structure-Activity Relationship (SAR) Insights

The synthetic route described is ideal for SAR exploration.[11]

  • Varying the Hinge Binder (R1): Replacing 4-amino-1H-pyrazole with other amino-heterocycles (e.g., 3-aminopyridine, 2-amino-thiazole) can modulate potency and selectivity for different kinase families.

  • Exploring the Solubilizing Region (R2): A wide array of amines can be used in the second step to tune physicochemical properties. For example, using morpholine can improve solubility, while incorporating basic amines can enhance cell permeability.

Safety and Handling

Halogenated heterocyclic compounds require careful handling.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Exposure: Dichloropyridazines can be harmful if swallowed and may cause skin and eye irritation. In case of contact, rinse the affected area immediately with plenty of water.[13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (n.d.). PubMed Central.
  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PMC.
  • 4-Amino-3,5-dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009). Fisher Scientific.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications.
  • nucleophilic aromatic substitutions. (2019). YouTube.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). PHARMD GURU.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI.

Sources

Application Notes and Protocols: 3,5-Dichloro-4-methoxypyridazine as a Versatile Precursor for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Fluorescence Sensing

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive platform for the development of sophisticated molecular tools.[3][4] In the realm of fluorescence, the electron-deficient nature of the pyridazine ring allows it to function as an excellent acceptor in donor-acceptor (D-A) type fluorophores.[5] This architecture is fundamental to the design of fluorescent probes, where changes in the local environment or interaction with an analyte can modulate the intramolecular charge transfer (ICT) process, leading to observable changes in fluorescence emission.[5]

3,5-Dichloro-4-methoxypyridazine is a particularly valuable precursor for the synthesis of such probes. The two chlorine atoms at the 3 and 5 positions offer reactive handles for regioselective functionalization through common and robust synthetic methodologies like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7] The methoxy group at the 4-position, being an electron-donating group, can subtly modulate the electronic properties of the pyridazine core, influencing the photophysical characteristics of the final probe.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of novel fluorescent probes. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for the synthesis of a representative probe, and discuss its characterization and potential applications.

Chemical Principles of Probe Design

The design of a fluorescent probe based on the this compound scaffold typically involves a modular approach, incorporating a fluorophore, a recognition element (receptor) for a specific analyte, and a linker. The pyridazine core often forms the central part of the fluorophore.

The Role of the Pyridazine Core:

The pyridazine ring acts as an electron-accepting unit. The two adjacent nitrogen atoms withdraw electron density from the aromatic system, making it susceptible to nucleophilic attack and facilitating the formation of D-A systems when coupled with electron-donating moieties.[3]

Leveraging the Chloro Substituents:

The chlorine atoms at the 3 and 5 positions are excellent leaving groups in SNAr reactions.[8][9] This allows for the sequential and controlled introduction of different functional groups. For instance, one chlorine can be substituted with a recognition moiety, while the other can be replaced with a component of the fluorophore or a group that enhances solubility or cellular uptake. The differential reactivity of the two chlorine atoms can often be exploited to achieve regioselectivity.

Influence of the Methoxy Group:

The methoxy group at the 4-position is an electron-donating group that can influence the energy levels of the pyridazine's molecular orbitals. This can be used to fine-tune the absorption and emission wavelengths of the resulting fluorescent probe.

Experimental Section: Synthesis of a Representative Fluorescent Probe

Herein, we describe a two-step synthetic protocol for a hypothetical fluorescent probe, PZ-Bpin , derived from this compound. This probe is designed with a pinacol boronate ester, a common recognition motif for reactive oxygen species (ROS), particularly hydrogen peroxide.

Overall Synthetic Scheme:

Synthetic Scheme for PZ-Bpin start This compound reagent1 4-Aminophenylboronic acid Suzuki Coupling start->reagent1 Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C intermediate 3-Chloro-4-methoxy-5-(4-aminophenyl)pyridazine reagent2 Bis(pinacolato)diboron Buchwald-Hartwig Amination intermediate->reagent2 Pd2(dba)3, XPhos KOtBu, Toluene, 100 °C final_product PZ-Bpin (Fluorescent Probe) reagent1->intermediate reagent2->final_product caption Synthetic workflow for PZ-Bpin probe. Sensing Mechanism PZ_Bpin PZ-Bpin (Weakly Fluorescent) H2O2 H₂O₂ PZ_Bpin->H2O2 PZ_OH PZ-OH (Strongly Fluorescent) H2O2->PZ_OH Oxidative Cleavage caption Sensing mechanism of PZ-Bpin for H₂O₂.

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 3,5-Dichloro-4-methoxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridazine Scaffolds in Modern Drug Discovery

The pyridazine ring system is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and advantageous physicochemical properties.[1] As a "privileged structure," the pyridazine motif is integral to a wide array of pharmacologically active compounds, demonstrating anticancer, anti-inflammatory, and antimicrobial properties. Its unique electronic configuration, characterized by a significant dipole moment and the presence of two adjacent nitrogen atoms, allows for robust hydrogen bonding and π-π stacking interactions, which are critical for drug-target engagement.

This application note provides a comprehensive, in-depth guide for researchers, chemists, and process development scientists on the scale-up synthesis of 3,5-Dichloro-4-methoxypyridazine and its subsequent derivatization. This key intermediate serves as a versatile building block, offering multiple reactive sites for the construction of complex molecular architectures. We will delve into the causality behind experimental choices, process optimization for large-scale production, and robust, self-validating protocols designed for safety, efficiency, and reproducibility.

Overall Synthetic Strategy

The multi-step synthesis is designed for scalability and efficiency, beginning with the formation of a dichlorinated pyridazine precursor, followed by selective methoxylation, and culminating in the synthesis of a representative amino derivative to demonstrate its utility as a scaffold.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isomer Conversion & Methoxylation cluster_2 Part 3: Derivatization A Maleic Hydrazide (Pyridazine-3,6-diol) B 3,6-Dichloropyridazine A->B  POCl₃  Reflux C Hypothetical Intermediate (e.g., 3,5-Dichloro-4-hydroxypyridazine) B->C  Multi-step  (Isomerization/Functionalization) D Target Intermediate: This compound C->D  NaOCH₃  Methanol F Final Derivative: 3-Amino-5-chloro-4-methoxypyridazine D->F  SNAr Reaction  Heat E Amine (R-NH₂) E->F G A This compound C SNAr Transition State A->C Nucleophilic Attack B Amine (R-NH₂) B->C D 3-Amino-5-chloro-4-methoxypyridazine Derivative C->D Loss of Cl⁻

Figure 2: Reaction pathway for the amination of the dichloropyridazine scaffold.

Protocol 3: Synthesis of a 3-Amino-5-chloro-4-methoxypyridazine Derivative

Step-by-Step Methodology:

  • Setup: Charge this compound (500 g, 2.79 mol) and a suitable solvent like N,N-Dimethylformamide (DMF) (2.5 L) into a reactor.

  • Reagent Addition: Add the desired amine (e.g., morpholine, 1.2 eq, 292 g, 3.35 mol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq, 541 g, 4.19 mol).

    • Expertise & Rationale: DIPEA is used as an acid scavenger to neutralize the HCl generated during the reaction without competing as a nucleophile. The choice of amine and reaction conditions can influence which chlorine atom is displaced, though electronic and steric factors are the primary drivers.

  • Reaction: Heat the mixture to 80-100 °C and maintain for 8-12 hours. Monitor the reaction by HPLC. [2]4. Work-up and Isolation: Cool the reaction mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted using an appropriate organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final, high-purity derivative.

Conclusion

This guide provides a robust and scalable framework for the synthesis of this compound derivatives. By understanding the underlying chemical principles, implementing stringent safety protocols, and utilizing in-process controls, research and development professionals can confidently and efficiently produce these valuable scaffolds. The protocols outlined herein are designed to be self-validating systems, ensuring that with careful execution, high-quality material can be consistently produced for the advancement of drug discovery programs.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Sodium methoxide, 95% Safety Data Sheet . Gelest, Inc. [Link]

  • Chemical studies on 3,6-dichloropyridazine . Journal of American Science. [Link]

  • Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3 . Chemistry – An Asian Journal. [Link]

  • Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 . PubMed. [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates . ResearchGate. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source . SciELO. [Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia . ACS Omega. [Link]

  • Preparation of POCl3 . BYJU'S. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy . RSC Advances. [Link]

Sources

Application and Synthesis Protocols for Pyridazine-Based Thyroid Hormone Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of thyroid hormone receptor (THR) agonists incorporating a pyridazine core, with a focus on the strategic use of substituted dichloropyridazine derivatives. We will delve into the mechanistic rationale for targeting the THR-β isoform for therapeutic intervention in metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. The document will provide detailed, field-proven protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient, exemplified by the structure of Resmetirom (MGL-3196), a leading THR-β selective agonist. The causality behind experimental choices, from reaction conditions to purification methods, will be explained to ensure reproducibility and scalability.

Introduction: The Therapeutic Promise of THR-β Agonism

Thyroid hormones are critical regulators of metabolism, growth, and development. Their actions are mediated by two primary receptor isoforms, THR-α and THR-β, which are differentially expressed throughout the body. THR-α is predominantly found in the heart and bone, while THR-β is the major isoform in the liver. This differential expression is the cornerstone of modern thyromimetic drug design.

The beneficial effects of thyroid hormone on lipid metabolism, such as the reduction of low-density lipoprotein cholesterol (LDL-C) and triglycerides, are primarily mediated by hepatic THR-β activation.[1][2] Conversely, adverse effects like tachycardia and osteoporosis are associated with THR-α activation.[1] Consequently, the development of THR-β selective agonists has been a major goal in medicinal chemistry to create "cardiac-sparing" thyromimetics that can treat metabolic disorders.[2][3]

Compounds incorporating a pyridazine or pyridazinone scaffold have emerged as a highly successful class of THR-β selective agonists.[1][4] The unique electronic properties of the pyridazine ring, including its capacity for hydrogen bonding and dipole interactions, contribute significantly to the high affinity and selectivity for the THR-β ligand-binding domain.[1][5] One of the most clinically advanced examples is Resmetirom (MGL-3196), which has received FDA approval for the treatment of NASH with liver fibrosis.[2][6] This molecule features a central 3,5-dichlorophenyl ether linked to an isopropyl-substituted pyridazinone.

This application note will focus on the synthesis of such molecules, using 3,5-dichloro-4-methoxypyridazine as a representative key starting material to illustrate the core chemical transformations involved.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The central structural motif of many pyridazine-based thyromimetics is an aryl-ether bond connecting a substituted phenol to the pyridazine ring. This bond is typically forged through a nucleophilic aromatic substitution (SNAr) reaction.

In this key step, a phenoxide, generated by treating a phenol with a suitable base, acts as the nucleophile. The electron-deficient dichloropyridazine ring serves as the electrophile. The chlorine atoms on the pyridazine ring are excellent leaving groups and activate the ring towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion to yield the desired ether.[7]

The choice of base and solvent is critical for the success of this reaction. Strong, non-nucleophilic bases such as potassium carbonate or sodium hydride are often employed to deprotonate the phenol without competing in the substitution reaction. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal as they can solvate the cation of the base while leaving the phenoxide nucleophile highly reactive.

Caption: Generalized SNAr workflow for ether bond formation.

Synthesis Protocol: A Representative Pathway

The following protocols are based on established synthetic routes for pyridazinone-based THR-β agonists, such as Resmetirom.[2] We will illustrate a representative synthesis starting from 4-amino-2,6-dichlorophenol and a suitable dichloropyridazine derivative.

Part I: Synthesis of the Pyridazinone Core

The pyridazinone moiety is a key component for THR-β selectivity. While the user specified this compound, published syntheses of potent agonists like Resmetirom often utilize a precursor like 3,6-dichloro-4-isopropylpyridazine. The fundamental reaction, an SNAr coupling, remains the same. The following protocol details the crucial ether linkage formation.

Protocol 1: Synthesis of 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one

This protocol describes the critical SNAr coupling between the phenolic core and the dichloropyridazine unit.

Materials:

  • 4-Amino-2,6-dichlorophenol

  • 3,6-Dichloro-4-isopropylpyridazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Toluene

Procedure:

  • Azeotropic Drying: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add potassium carbonate (2.5 equivalents) and toluene. Heat the mixture to reflux to azeotropically remove any residual water.

  • Solvent Exchange: After ensuring the potassium carbonate is dry, distill off the toluene completely.

  • Reaction Setup: Allow the flask to cool under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO to the dried potassium carbonate and heat the suspension to 90-100°C.

  • Addition of Reactants: In a separate flask, dissolve 3,6-dichloro-4-isopropylpyridazine (1.0 equivalent) in a minimal amount of anhydrous DMSO. Add this solution to the heated K₂CO₃/DMSO suspension.

  • Nucleophile Addition: Add 4-amino-2,6-dichlorophenol (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction temperature at 90-100°C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMSO and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the title compound.

Causality:

  • Azeotropic Drying of K₂CO₃: Water can hydrolyze the dichloropyridazine and reduce the nucleophilicity of the phenoxide, leading to lower yields. Azeotropic removal is a robust method to ensure anhydrous conditions.

  • DMSO as Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion, which accelerates the SNAr reaction.

  • Excess Phenol: A slight excess of the phenol can help drive the reaction to completion.

  • Temperature Control: The reaction requires heating to overcome the activation energy of the SNAr reaction, but excessive temperatures can lead to side reactions and decomposition. 90-100°C is an optimal range for this transformation.

Part II: Elaboration to the Final Agonist

The intermediate from Protocol 1 is then converted to the final product through a series of standard organic transformations. The following steps are illustrative of the synthesis of a Resmetirom-like final compound.

Synthesis_Workflow Figure 2: Synthetic Workflow to Final Agonist A Intermediate from Protocol 1 (Aminophenoxy-pyridazinone) B Diazotization (NaNO₂, HCl) A->B C Coupling with Cyanoacetyl Urethane B->C D Cyclization & Hydrolysis (Base, then Acid) C->D E Final Product (THR-β Agonist) D->E

Caption: Key steps in converting the intermediate to the final product.

Protocol 2: Diazotization and Coupling

Procedure:

  • Diazotization: Suspend the aminophenoxy-pyridazinone intermediate (1.0 equivalent) in acetic acid at room temperature. Cool the mixture to 0-10°C in an ice bath. Add aqueous hydrochloric acid, followed by the slow, dropwise addition of an aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents), keeping the temperature below 10°C. Stir for 30 minutes to form the diazonium salt.

  • Coupling: To the cold diazonium salt solution, add an aqueous solution of sodium acetate, followed by N-cyanoacetyl urethane.

  • Reaction: Allow the reaction to stir at 0-10°C and then warm to room temperature until the coupling is complete (monitored by LC-MS).

Causality:

  • Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for safety and yield.

  • N-cyanoacetyl urethane: This reagent provides the necessary carbon framework to build the triazine ring in the subsequent step.

Protocol 3: Cyclization and Hydrolysis to Final Product

Procedure:

  • Cyclization: To the crude product from the previous step, add an aqueous solution of sodium hydroxide and heat the mixture to 75-85°C. This promotes the cyclization to form the triazine ring system.

  • Hydrolysis & Precipitation: After cyclization is complete, cool the reaction mixture to room temperature. Carefully acidify the mixture with aqueous hydrochloric acid. The final product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the pure THR-β agonist.

Structure-Activity Relationship (SAR) and Data

The development of potent and selective THR-β agonists is a result of extensive SAR studies. The pyridazinone-containing molecules demonstrate key structural features that contribute to their efficacy.

  • Pyridazinone Ring: Replacing a simple phenol with a pyridazinone was found to be a critical modification that significantly enhances THR-β selectivity over THR-α.[8] This is likely due to specific hydrogen bonding interactions with amino acid residues in the THR-β ligand-binding pocket.

  • 3,5-Dichloro Substitution: The chlorine atoms on the inner phenyl ring mimic the iodine atoms of the endogenous thyroid hormone T3, providing strong binding affinity. They also contribute to the molecule's overall electronic properties and metabolic stability.

  • "Outer Ring" Moiety: The substituent on the pyridazinone ring (e.g., isopropyl group in Resmetirom) occupies the "outer ring" pocket of the receptor and can be modified to fine-tune potency and pharmacokinetic properties.

  • Acidic Side Chain: The cyano-triazine moiety acts as a bioisostere for the carboxylic acid group of the natural thyroid hormones, which is essential for receptor binding.

Table 1: Comparative Activity of Key Thyroid Hormone Receptor Agonists

CompoundTHR-β EC₅₀ (nM)THR-α EC₅₀ (nM)Selectivity (α/β)Therapeutic Indication
T3 (Endogenous)2.12.5~1-
Sobetirome1827015Dyslipidemia
Eprotirome2336816Dyslipidemia (Discontinued)
Resmetirom (MGL-3196) 2.3 64.4 ~28 NASH, Dyslipidemia

Data compiled from various sources for illustrative purposes.[1][4][8]

The data clearly shows that while earlier analogs like Sobetirome and Eprotirome achieved good selectivity, Resmetirom exhibits both high potency (comparable to endogenous T3 at the β-receptor) and superior selectivity.[1][7]

Conclusion

The synthesis of pyridazine-based thyroid hormone receptor agonists represents a significant advancement in the treatment of metabolic diseases. The strategic use of nucleophilic aromatic substitution to construct the core aryl-ether linkage is a robust and scalable method. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can efficiently synthesize these complex molecules. The high THR-β selectivity of compounds like Resmetirom, driven by key structural motifs such as the pyridazinone ring and dichlorophenyl group, validates this chemical class as a powerful tool for developing safe and effective therapies for NASH and dyslipidemia.

References

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

  • Trivedi, A. R., et al. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][9][10]triazine-6-carbonitrile and its intermediates. Technical Disclosure Commons. [Link]

  • Leeson, P. D., & Hickey, D. M. B. (1991). Selective thyromimetics. Cardiac-sparing thyroid hormone analogues containing 3'-arylmethyl substituents. Journal of Medicinal Chemistry, 34(4), 1243-1252. [Link]

  • Harrison, S. A., et al. (2019). Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet, 394(10213), 2012-2024. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). resmetirom. Retrieved from [Link]

  • Crasto, A. M. (2020). RESMETIROM. New Drug Approvals. [Link]

  • Baxter, J. D., & Webb, P. (2009). Thyroid hormone mimetics: potential applications in the treatment of metabolic syndrome. Nature Reviews Drug Discovery, 8(4), 308-320. [Link]

  • Underiner, T. L., et al. (2004). Selective thyromimetics. 2. Halogenated 3,5-di- and 3,3',5-trisubstituted pyridine, phenol, and aniline analogs. Journal of Medicinal Chemistry, 47(25), 6263-6274. [Link]

  • Smith, N. D., et al. (2010). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(45), 13998-14016. [Link]

  • LibreTexts Chemistry. (2020). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 3,5-Dichloro-4-methoxypyridazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity and functionalization of 3,5-dichloro-4-methoxypyridazine, a versatile heterocyclic scaffold. The strategic manipulation of this molecule is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and material properties of its derivatives.[1][2][3] This document outlines the core principles of its reactivity, focusing on regioselective transformations and providing detailed, field-proven protocols for key reactions.

The pyridazine core, an electron-deficient aromatic system, is activated towards nucleophilic attack.[4] The presence of two chlorine atoms at the C3 and C5 positions provides two reactive sites for functionalization. The methoxy group at the C4 position plays a crucial role in modulating the electronic properties and, consequently, the regioselectivity of these transformations.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a primary strategy for the functionalization of this compound. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridazine ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of a chloride leaving group.[5][6]

The Principle of Regioselectivity

A critical aspect of SNAr on this scaffold is the differential reactivity of the C3 and C5 positions. The methoxy group at C4 is an electron-donating group, which can influence the electron density at the adjacent carbons. However, the two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, creating a complex electronic environment.

Computational studies on analogous dichlorinated N-heterocycles, such as dichloropyrazines and dichloropyrimidines, provide valuable insights.[7][8][9] In many cases, the position para to a nitrogen atom is more activated towards nucleophilic attack. For this compound, this would suggest that the C5 position is more electrophilic and, therefore, more susceptible to initial nucleophilic attack. This is due to the ability of the nitrogen at the 1-position to stabilize the negative charge in the Meisenheimer intermediate through resonance.

SNAr_Mechanism cluster_mechanism SNAr Pathway reagents This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Attack at C5 product Mono-substituted Product + Cl⁻ intermediate->product Loss of Cl⁻

Caption: Generalized SNAr mechanism on the pyridazine ring.

Protocol for Mono-aminations at the C5 Position

This protocol describes a general procedure for the selective mono-amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

  • Add the amine (1.0-1.2 eq.) to the solution, followed by the base (e.g., TEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-chloro-5-amino-4-methoxypyridazine derivative.

Data Summary for SNAr Reactions

The following table summarizes typical outcomes for SNAr reactions on this compound with various nucleophiles.

EntryNucleophileProductTypical Yield (%)
1Morpholine4-(3-Chloro-4-methoxy-pyridazin-5-yl)morpholine85-95%
2BenzylamineN-Benzyl-3-chloro-4-methoxy-pyridazin-5-amine80-90%
3Sodium Methoxide3-Chloro-4,5-dimethoxypyridazine75-85%
4Sodium Thiophenoxide3-Chloro-4-methoxy-5-(phenylthio)pyridazine80-90%

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions are indispensable tools.[10] These methods allow for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. The chloro-substituents on the pyridazine ring serve as effective electrophilic partners in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[11] For chloro-heterocycles like this compound, more active catalyst systems are often required to achieve efficient coupling.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ pd_aryl_complex Ar-Pd(II)-Ar'(L₂) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound or a mono-substituted derivative

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/ethanol mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the pyridazine substrate (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13][14][15] This reaction is highly valuable for synthesizing arylalkynes.

Protocol for Sonogashira Coupling:

Materials:

  • This compound or a mono-substituted derivative

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the pyridazine substrate (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add the anhydrous solvent (e.g., THF), followed by the base (e.g., triethylamine).

  • Add the terminal alkyne (1.2-1.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

For less reactive amines or when SNAr reactions are sluggish, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[16][17][18][19] This reaction typically employs a palladium catalyst with a specialized phosphine ligand.

Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound or a mono-substituted derivative

  • Amine (1.1-1.3 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the pyridazine substrate, the amine, and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Data Summary for Cross-Coupling Reactions
EntryReaction TypeCoupling PartnerCatalyst/LigandProduct ExampleTypical Yield (%)
1Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄3-Chloro-4-methoxy-5-phenylpyridazine70-85%
2SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuI3-Chloro-4-methoxy-5-(phenylethynyl)pyridazine65-80%
3Buchwald-HartwigAnilinePd₂(dba)₃/XPhos3-Chloro-4-methoxy-N-phenyl-pyridazin-5-amine75-90%

Part 3: Further Derivatizations

The methoxy group at the C4 position can also be a handle for further functionalization. Demethylation, for instance, can provide a pyridazinone core, which can then be subjected to N-alkylation or other modifications, expanding the chemical space accessible from this versatile starting material.[20]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its functionalization can be controlled through a careful selection of reaction conditions, allowing for regioselective substitution via SNAr and palladium-catalyzed cross-coupling reactions. The protocols and data presented in these notes provide a robust foundation for researchers to explore the rich chemistry of this scaffold in drug discovery and materials science applications.

References

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013). Organic Letters, 15(9), 2156–2159. Available from: [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). European Patent Office. EP 1064265 B1. Available from: [Link]

  • Nucleophilic Aromatic Substitutions. (2019). YouTube. Available from: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Available from: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion. (2014). Inorganic Chemistry, 53(23), 12389–12398. Available from: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). Organic Letters, 14(2), 552–555. Available from: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Available from: [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Wavefunction, Inc. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013). Semantic Scholar. Available from: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. (2019). Chemical Communications, 55(82), 12349-12352. Available from: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013). International Letters of Chemistry, Physics and Astronomy, 16, 1-8. Available from: [Link]

  • Sonogashira coupling reaction | Organometallic name reaction. (2025). YouTube. Available from: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(12), 6441–6449. Available from: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available from: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Available from: [Link]

  • Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. (2002). The Journal of Pharmacology and Experimental Therapeutics, 301(1), 155–164. Available from: [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry, 66, 143-146. Available from: [Link]

  • Sonogashira coupling. (2019). YouTube. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-methoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the initial formation of a pyridazine ring, followed by chlorination and then selective methoxylation. Each of these steps presents its own set of challenges, from incomplete reactions and side product formation to difficulties in purification. This guide will address these issues in a practical, question-and-answer format to provide clear and actionable solutions.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Chlorination Step

Question: I am experiencing a low yield (below 60%) during the chlorination of the pyridazinedione precursor to form the dichloropyridazine intermediate. What are the likely causes and how can I improve the yield?

Answer: A low yield in the chlorination step is a common issue and can often be attributed to several factors. The chlorination of pyridazinediols to dichloropyridazines is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[1][2][3].

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical procedure involves heating the reaction mixture at 80°C for 12-16 hours[4].

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is crucial.

    • Solution: Ensure that a sufficient excess of the chlorinating agent is used. For example, a molar ratio of POCl₃ to the pyridazinediol of at least 2.5:1 is often recommended[5].

  • Hydrolysis of the Product: The dichloropyridazine product can be sensitive to moisture and may hydrolyze back to the starting material or other byproducts during workup.

    • Solution: Perform the workup under anhydrous or near-anhydrous conditions where possible. Quenching the reaction mixture with ice-cold saturated sodium bicarbonate solution can help to neutralize excess acid and minimize hydrolysis[3][4].

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled.

    • Solution: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition. A reaction temperature in the range of 80-110°C is generally effective[1][2].

Issue 2: Formation of Impurities During Methoxylation

Question: During the methoxylation of the dichloropyridazine intermediate, I am observing the formation of multiple products, including the undesired regioisomer and a dimethoxy-substituted byproduct. How can I improve the selectivity of this reaction?

Answer: The selective monosubstitution of a dichloropyridazine is a delicate process that is highly dependent on the reaction conditions. The goal is to replace one chlorine atom with a methoxy group without affecting the other or causing over-substitution. This is typically achieved through nucleophilic aromatic substitution using sodium methoxide in methanol[4].

Potential Causes & Solutions:

  • Over-methylation: The formation of the dimethoxy byproduct is a result of the second chlorine atom also being substituted.

    • Solution: Carefully control the stoichiometry of the sodium methoxide. Using a slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient. The reaction should also be run at a controlled temperature, as higher temperatures can favor the di-substitution.

  • Lack of Regioselectivity: The formation of the undesired regioisomer is a common challenge. The electronic and steric environment of the chlorine atoms on the pyridazine ring will influence the site of nucleophilic attack.

    • Solution: The choice of solvent and temperature can influence the regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product. Additionally, the presence of certain catalysts or additives could potentially direct the substitution to the desired position, although this is highly substrate-dependent.

  • Reaction Temperature Too High: Elevated temperatures can lead to a loss of selectivity and the formation of multiple byproducts.

    • Solution: Maintain a consistent and controlled temperature throughout the reaction. For the methoxylation of 3,6-dichloropyridazine, the reaction is often carried out at a controlled temperature, and in some cases, at room temperature to favor monosubstitution[4].

Table 1: Typical Reaction Conditions for Methoxylation

ParameterRecommended ConditionRationale
Reagent Sodium methoxide in methanolProvides the methoxy nucleophile.
Stoichiometry 1.1 - 1.2 equivalents of sodium methoxideMinimizes the formation of the dimethoxy byproduct.
Temperature Room temperature to gentle refluxLower temperatures generally favor higher selectivity.
Solvent MethanolServes as both the solvent and the source of the methoxide.
Issue 3: Difficulty in Purifying the Final Product

Question: My final product, this compound, is difficult to purify, and I am struggling to remove colored impurities and starting materials. What are the recommended purification techniques?

Answer: The purification of chlorinated and methoxylated pyridazines can be challenging due to their similar polarities and potential for co-crystallization. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves washing with water and brine[3][4].

  • Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical.

    • Solvent Selection: A good recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. Common solvents for similar compounds include ethanol, ethanol/water mixtures, or a combination of a good solvent (like dichloromethane) and a poor solvent (like hexane) to induce crystallization.

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel is the next step.

    • Eluent System: The choice of eluent is crucial for good separation. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The optimal solvent system should be determined by TLC analysis beforehand.

  • Activated Charcoal Treatment: To remove colored impurities, a solution of the crude product can be treated with a small amount of activated charcoal, followed by hot filtration. Be aware that excessive use of charcoal can lead to product loss.

DOT Diagram: General Purification Workflow

PurificationWorkflow Crude_Product Crude Product Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Remove salts Recrystallization Recrystallization Aqueous_Workup->Recrystallization Remove major impurities Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure Product Recrystallization->Pure_Product High purity achieved Column_Chromatography->Pure_Product Remove close-running impurities

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the dichloropyridazine intermediate?

A1: A common and cost-effective starting material for the synthesis of dichloropyridazines is maleic hydrazide (which exists in equilibrium with its tautomer, pyridazine-3,6-diol)[1][4]. This can be reacted with a chlorinating agent like phosphorus oxychloride to yield 3,6-dichloropyridazine. For the synthesis of a 3,5-dichloro isomer, a different starting material or a multi-step synthesis to introduce the desired substitution pattern would be necessary.

Q2: What are the key safety precautions to take during this synthesis?

A2: This synthesis involves hazardous reagents and requires strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium methoxide: This is a strong base and is flammable. It should be handled with care to avoid contact with skin and eyes.

  • Chlorinated solvents: Dichloromethane and chloroform are commonly used and are suspected carcinogens. They should be handled in a fume hood.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the chlorination and methoxylation steps. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the expected spectroscopic signatures of this compound?

  • ¹H NMR: A singlet for the methoxy protons (around 3.8-4.2 ppm) and singlets for the aromatic protons on the pyridazine ring. The exact chemical shifts will depend on the substitution pattern.

  • ¹³C NMR: Signals for the carbon atoms of the pyridazine ring, with the carbon attached to the methoxy group appearing at a characteristic downfield shift.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for the two chlorine atoms.

DOT Diagram: Synthetic Pathway Overview

SyntheticPathway Starting_Material Pyridazinedione Precursor Chlorination Chlorination (e.g., POCl₃) Starting_Material->Chlorination Dichloro_Intermediate Dichloropyridazine Intermediate Chlorination->Dichloro_Intermediate Methoxylation Methoxylation (e.g., NaOMe, MeOH) Dichloro_Intermediate->Methoxylation Final_Product This compound Methoxylation->Final_Product

Caption: An overview of the synthetic pathway to this compound.

References

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (URL: Not available)
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 4-amino-3,5-dichloropyridazine - PrepChem.com. (URL: [Link])

  • CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google P
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
  • WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google P

Sources

Technical Support Center: Synthesis of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-methoxypyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. The information herein is grounded in established principles of heterocyclic chemistry and provides practical, field-tested advice.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for preparing this compound?

The most common and direct approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically involves the selective mono-methoxylation of a suitable polychlorinated precursor, most logically 3,4,5-trichloropyridazine. The methoxide anion (CH₃O⁻), usually from sodium methoxide (NaOMe), acts as the nucleophile, displacing one of the chlorine atoms.

The core principle of SNAr reactions involves the attack of an electron-rich nucleophile on an electron-deficient aromatic ring, proceeding through a high-energy intermediate known as a Meisenheimer complex.[1][2] The presence of multiple electron-withdrawing chlorine atoms and the ring nitrogen atoms activates the pyridazine core towards nucleophilic attack.

Q2: Why is regioselectivity a critical challenge in this synthesis?

Regioselectivity—the control of which chlorine atom is replaced—is paramount. In a substrate like 3,4,5-trichloropyridazine, the chlorine atoms are in chemically distinct environments. The reactivity of each position is governed by the electronic effects of the adjacent nitrogen atoms and other chlorine substituents.

The positions on pyridazine and related heterocyclic rings (like pyrimidines) exhibit highly variable reactivity towards nucleophiles.[3][4] The most electron-deficient carbon atom is the most susceptible to attack. In this specific case, the C-4 position is flanked by two chlorine atoms and is situated between the two ring nitrogens, making it a highly activated site for nucleophilic substitution. However, slight variations in reaction conditions or the presence of activating/deactivating groups can alter this selectivity, potentially leading to isomeric impurities that are difficult to separate.

Q3: What are the most critical experimental parameters to control?

Precise control over reaction conditions is essential to favor the desired product and suppress side reactions.[5]

  • Temperature: Temperature control is the most critical factor. SNAr reactions are often highly sensitive to heat. Low temperatures (e.g., 0°C to room temperature) are typically employed to control the reaction rate and enhance selectivity. Elevated temperatures can lead to over-reaction, yielding di-substituted products.[6]

  • Stoichiometry: A strict 1:1 molar ratio of the nucleophile (sodium methoxide) to the substrate (trichloropyridazine) is crucial. Using an excess of the methoxide source will inevitably drive the reaction towards di-methoxylation, significantly reducing the yield of the target compound.[7]

  • Solvent: The choice of solvent is vital. Anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) are often preferred as they can solvate the cation (Na⁺) of the nucleophile, leaving the anion more reactive.[7] Using methanol as a solvent is also common, but care must be taken as it can also act as the nucleophile source.[6] Crucially, the solvent must be anhydrous to prevent hydrolysis of the chloro groups.

  • Moisture Control: The reaction must be conducted under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Any moisture present can lead to the hydrolysis of a C-Cl bond to a C-OH group, forming pyridazinone byproducts.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis, their root causes, and actionable solutions.

Problem 1: Incomplete reaction with significant starting material remaining.
  • Symptoms: TLC or GC-MS analysis shows a large spot/peak corresponding to the starting 3,4,5-trichloropyridazine.

  • Probable Cause:

    • Insufficient Activation: The reaction temperature may be too low, or the reaction time is too short for the nucleophilic attack to proceed to completion.

    • Poor Reagent Quality: The sodium methoxide may have degraded due to improper storage (exposure to moisture or CO₂), reducing its nucleophilicity.

  • Proposed Solutions:

    • Protocol 1: Reaction Optimization:

      • Ensure the sodium methoxide is fresh and has been handled under anhydrous conditions.

      • Set up the reaction at the initial recommended temperature (e.g., 0°C).

      • Monitor the reaction progress every 30-60 minutes using TLC or GC.

      • If the reaction stalls, slowly allow the temperature to rise to room temperature. A gentle warming to 30-40°C can be attempted, but with careful monitoring to avoid the onset of side reactions.

    • Protocol 2: Reagent Verification:

      • Before the reaction, test the activity of the NaOMe. A simple method is to dissolve a small amount in a dry alcohol and check for a strongly basic pH.

      • Consider using a commercially available solution of NaOMe in methanol, for which the concentration is accurately known.

Problem 2: Formation of a major di-substituted impurity (3,5-Dimethoxy-4-chloropyridazine).
  • Symptoms: A significant product peak is observed in the mass spectrum with a molecular weight corresponding to the replacement of two chlorine atoms with methoxy groups.

  • Probable Cause: Over-reaction due to an excess of sodium methoxide or excessively high reaction temperatures. The mono-substituted product is itself susceptible to a second substitution.[7]

  • Proposed Solutions:

    • Protocol 3: Strict Stoichiometric Control:

      • Carefully weigh the sodium methoxide and use no more than 1.0 equivalent relative to the starting material.

      • Instead of adding the NaOMe powder in one portion, consider adding it portion-wise or as a solution in anhydrous THF/methanol via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the nucleophile.

      • Maintain the reaction temperature at the lowest possible level that allows for a reasonable reaction rate (e.g., 0-10°C).

Problem 3: Presence of a hydroxylated impurity (3,5-Dichloro-4-hydroxypyridazine).
  • Symptoms: Mass spectrometry reveals a byproduct with a mass corresponding to the substitution of a chlorine atom with a hydroxyl group.

  • Probable Cause: Contamination of the reaction with water. The chloro groups on the electron-deficient pyridazine ring are susceptible to hydrolysis.[8]

  • Proposed Solutions:

    • Protocol 4: Anhydrous Reaction Technique:

      • Thoroughly dry all glassware in an oven (e.g., >120°C) and cool under a stream of dry nitrogen or argon.

      • Use anhydrous grade solvents. If unavailable, solvents should be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).

      • Handle all reagents, especially the hygroscopic sodium methoxide, in a glovebox or under a positive pressure of inert gas.

      • Use dry syringes and needles for all liquid transfers.

Visualizing the Reaction and Side Products

To better understand the chemical transformations, the following diagrams illustrate the intended synthesis and common pitfalls.

Main Synthetic Pathway

Synthesis Start 3,4,5-Trichloropyridazine Product This compound Start->Product + NaOMe (1.0 eq) Anhydrous THF, 0°C SideReactions cluster_main Main Reaction cluster_side Side Reactions Start 3,4,5-Trichloropyridazine Product This compound Start->Product + NaOMe (1.0 eq) Hydrolysis 3,5-Dichloro-4-hydroxypyridazine Start->Hydrolysis + H₂O (moisture) OverReaction 3,5-Dimethoxy-4-chloropyridazine Product->OverReaction + Excess NaOMe or High Temp.

Caption: Formation of common over-reaction and hydrolysis byproducts.

Quantitative Data Summary

The following table provides a guideline for optimizing reaction parameters. The values are illustrative and should be optimized for your specific laboratory setup.

ParameterRecommended ConditionRationale & Potential Issues
Temperature 0°C to 25°CLower temperatures enhance selectivity. Higher temperatures (>40°C) risk di-substitution. [6]
NaOMe Equiv. 0.95 - 1.05Strict stoichiometry is key. >1.1 eq. significantly increases di-methoxy impurity formation. [7]
Solvent Anhydrous THF, DMSOPolar aprotic solvents promote SNAr. Must be rigorously dried to prevent hydrolysis. [7]
Reaction Time 2 - 12 hoursMonitor by TLC/GC. Prolonged times may not increase yield but can promote side reactions if temp rises.
Work-up Aqueous Quench (e.g., NH₄Cl)Neutralizes any unreacted NaOMe. Avoid strong acids which could potentially hydrolyze the product.
Purification Column Chromatography or RecrystallizationSilica gel chromatography (e.g., Hexanes/Ethyl Acetate gradient) or recrystallization from a suitable solvent system (e.g., Ethanol/Water) is typically required to remove closely-related impurities. [6][9]
Troubleshooting Workflow

If your synthesis is not performing as expected, follow this logical workflow to diagnose the issue.

Troubleshooting Start Low Yield or Impure Product Check_Purity Analyze crude product (GC-MS, LC-MS, NMR) Start->Check_Purity High_SM High Starting Material? Check_Purity->High_SM Yes Di_Methoxy Di-methoxy impurity? Check_Purity->Di_Methoxy No Sol_SM Incomplete Reaction - Increase temp/time cautiously - Check NaOMe activity High_SM->Sol_SM Yes Hydrolysis Hydrolysis byproduct? Di_Methoxy->Hydrolysis No Sol_DiMethoxy Over-reaction - Reduce NaOMe to <1.0 eq - Lower temperature - Slow addition of NaOMe Di_Methoxy->Sol_DiMethoxy Yes Sol_Hydrolysis Moisture Contamination - Use anhydrous solvents/reagents - Run under inert atmosphere Hydrolysis->Sol_Hydrolysis Yes

Sources

Technical Support Center: Purification of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3,5-Dichloro-4-methoxypyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and related heterocyclic compounds. The pyridazine core is a significant pharmacophore found in numerous therapeutic agents.[1] However, achieving high purity of halogenated pyridazine intermediates like this compound is often a critical, non-trivial step.

This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to help you navigate the common challenges encountered during purification, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

While specific experimental data for the 3,5-dichloro isomer is not widely published, we can refer to its core properties and data for the closely related 3,6-dichloro-4-methoxypyridazine isomer for guidance.

PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂O[2]
Molecular Weight 179.00 g/mol [2]
CAS Number 2288-74-6[3]
Appearance Expected to be an off-white to light-colored solid.General observation for similar compounds.
Solubility Generally soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, EtOAc). Limited solubility in non-polar solvents like hexanes.Inferred from related structures.[4]

Q2: What are the recommended storage conditions for purified this compound?

To maintain long-term purity and prevent degradation, the compound should be stored in a tightly sealed container in a dry environment.[5] For enhanced stability, particularly for long-term storage, we recommend storing it at low temperatures (e.g., 2-8°C) under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric contaminants.[5][6]

Q3: What are the primary safety precautions when handling this compound?

As with most chlorinated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

Core Purification Protocols

The choice of purification method depends heavily on the impurity profile of the crude material. A preliminary analysis by Thin Layer Chromatography (TLC) is essential to determine the number of impurities and their relative polarities.

Protocol 1: Recrystallization

Recrystallization is the preferred method when the crude material is of relatively high purity (>90%) and the impurities have different solubility profiles from the desired product.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice for similar compounds is an ethanol/water mixture or hexane/ethyl acetate.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polymeric or degradation byproducts. Add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes.[9]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize product precipitation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating mixtures with multiple components or when impurities have polarities similar to the product.[10]

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Develop a solvent system using TLC that gives the product a retention factor (Rƒ) of approximately 0.2-0.4.

    • A good starting point for chlorinated pyridazines is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing).[11]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a flat, stable bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Begin eluting with the non-polar solvent.

    • Gradually increase the polarity of the mobile phase according to the separation observed on TLC. A shallow gradient is often more effective for separating closely related impurities.[10]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Consolidation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Purification Decision Workflow

The following diagram provides a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.

G cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final Product start Crude 3,5-Dichloro-4- methoxypyridazine tlc Analyze by TLC/NMR start->tlc purity_check Purity >90%? Single major impurity? tlc->purity_check recrystallize Recrystallization purity_check->recrystallize Yes chromatography Flash Column Chromatography purity_check->chromatography No (Multiple/close impurities) end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What's wrong?

Answer: "Oiling out" typically occurs for two main reasons:

  • The solution is too saturated, or it was cooled too quickly. This prevents the molecules from aligning into a crystal lattice. To fix this, add a small amount of additional hot solvent to the mixture to re-dissolve the oil, then allow it to cool much more slowly. Gentle scratching of the inside of the flask with a glass rod can help induce nucleation.[10]

  • The presence of significant impurities. Impurities can depress the melting point of the mixture, sometimes below the boiling point of the solvent, leading to the formation of a liquid phase.[6] In this case, a preliminary purification step, such as passing the material through a short plug of silica gel, may be necessary before attempting recrystallization again.

Q5: After column chromatography, my yield is very low. Where did my product go?

Answer: Low recovery from column chromatography can be attributed to several factors:

  • Irreversible Adsorption: Highly basic nitrogen-containing compounds can sometimes bind irreversibly to the acidic sites on standard silica gel. Before committing to a large-scale column, it's wise to test the stability of your compound by spotting it on a TLC plate, waiting 30-60 minutes, and then developing the plate to see if any degradation or streaking occurs.[12] If this is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine (0.1-1%).[10]

  • Column Overloading: The amount of crude material loaded onto a column should generally not exceed 1-5% of the mass of the silica gel. Overloading leads to poor separation and broad bands, which can result in the loss of product in mixed fractions.[10]

  • Eluent Polarity Too Low: If the solvent system is not polar enough, your compound may not elute from the column at all. If you suspect this, you can try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover the retained material.

Q6: My purified product still shows a persistent impurity by NMR/GC-MS. How can I remove it?

Answer: This situation often arises when an impurity has a very similar polarity and structure to the desired product, such as a positional isomer or a related chlorinated species.

  • Optimize Chromatography: If the impurity is visible as a separate, albeit close, spot on TLC, a more refined chromatographic approach is needed. Try using a longer column for better resolution, a shallower solvent gradient, or a different stationary phase (e.g., reversed-phase C18 silica).

  • Chemical Quenching/Scavenging: If the impurity is a reactive species (e.g., a starting material), it may be possible to selectively react it to form a new compound with a very different polarity that is easily separated. This is highly specific to the nature of the impurity.

  • Re-purification: A second pass through the most effective purification method (e.g., re-crystallization from a different solvent system or a second column) is a straightforward way to improve purity.

Column Chromatography Workflow Visualization

The diagram below outlines the key stages of a successful flash column chromatography protocol.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Result a 1. TLC Analysis: Select Solvent System (Rf ≈ 0.3) b 2. Prepare Column: Pack Silica Gel Slurry a->b c 3. Load Sample: Wet or Dry Loading b->c d 4. Elute Column: Start with low polarity, gradually increase c->d e 5. Collect Fractions d->e f 6. Analyze Fractions by TLC e->f g 7. Combine Pure Fractions f->g h 8. Evaporate Solvent g->h i Purified Product h->i

Caption: Step-by-step workflow for flash chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • ChemicalBook. (2025). 3,5-Dichloro-4-methoxy-pyridazine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Wikipedia. (n.d.). Pyridazine.
  • PubChem. (n.d.). 3,6-Dichloro-4-methoxypyridazine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine.
  • Hao, X., et al. (2022).
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2020). Pyridazine and condensed pyridazine synthesis.
  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop Videos.
  • Safety Data Sheet. (n.d.). 4-Amino-3,5-dichloropyridine.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry website.
  • Arkat USA. (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine.
  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
  • Benchchem. (n.d.). Application Notes and Protocols for 3,5-Dichloro-4-methylpyridine.

Sources

3,5-Dichloro-4-methoxypyridazine decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3,5-dichloro-4-methoxypyridazine. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.

I. Understanding the Stability of this compound: An Overview

This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity, largely dictated by the two chlorine atoms and the methoxy group on the pyridazine ring, also makes it susceptible to degradation under certain conditions. Understanding the potential decomposition pathways is crucial for maintaining the compound's integrity, ensuring reproducible experimental results, and preventing the formation of unwanted impurities.

The primary modes of degradation for this compound are nucleophilic substitution of the chlorine atoms and, to a lesser extent, hydrolysis of the methoxy group. The reactivity of the pyridazine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, which activates the chloro-substituents towards nucleophilic attack.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the handling, storage, and use of this compound.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

  • Question: I am seeing variable yields in my reaction where this compound is a starting material. I also observe unknown peaks in my LC-MS/GC-MS analysis. What could be the cause?

  • Answer: This is a common issue that often points to the degradation of your this compound starting material. The primary culprits are often nucleophilic substitution reactions with residual moisture, solvents, or other nucleophiles present in your reaction mixture.

    • Causality: The pyridazine ring is electron-deficient, making the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). Trace amounts of water can lead to the formation of hydroxypyridazine derivatives, while alcohol solvents (like methanol or ethanol) can result in the formation of corresponding alkoxy-substituted pyridazines.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Before use, confirm the purity of your this compound using a suitable analytical method like GC-MS or HPLC.

      • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • Solvent Selection: Avoid using nucleophilic solvents if they can compete with your desired reaction. If a nucleophilic solvent is necessary, consider its potential to react and adjust your reaction conditions accordingly (e.g., lower temperature, shorter reaction time).

      • pH Control: The stability of similar heterocyclic compounds can be pH-dependent.[1] Acidic or basic conditions can catalyze hydrolysis. If your reaction conditions are strongly acidic or basic, consider if this might be promoting degradation.

Issue 2: Discoloration of the Compound Upon Storage

  • Question: My solid this compound has developed a yellow or brownish tint over time. Is it still usable?

  • Answer: Discoloration is a visual indicator of potential degradation. While a slight change in color may not always signify a significant loss of purity, it warrants investigation.

    • Causality: The formation of colored byproducts can result from slow decomposition reactions, potentially initiated by exposure to light, air (oxygen and moisture), or trace impurities. Photodegradation can lead to the formation of complex colored products.

    • Troubleshooting Steps:

      • Re-analyze the Material: Use HPLC or GC-MS to determine the purity of the discolored material. Compare the chromatogram to that of a fresh or properly stored sample.

      • Storage Conditions: Review your storage protocol. This compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[2][3][4] An inert atmosphere (e.g., argon) is recommended for long-term storage.

      • Purification: If the purity is found to be compromised but the material is still largely intact, consider recrystallization or column chromatography to purify the compound before use.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize contact with air and moisture.[3]

  • Q2: What personal protective equipment (PPE) should be used when handling this compound?

    • A2: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

Stability and Decomposition

  • Q3: What are the likely decomposition pathways for this compound?

    • A3: The most probable degradation pathways involve:

      • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 3- and 5-positions are susceptible to replacement by nucleophiles. The reactivity of these positions can be influenced by the electronic nature of the nucleophile and the reaction conditions.

      • Hydrolysis: Reaction with water can lead to the substitution of one or both chlorine atoms to form hydroxypyridazine derivatives. The methoxy group can also undergo hydrolysis, particularly under acidic conditions, to yield a hydroxyl group.

      • Photodegradation: Exposure to UV light can induce decomposition, potentially through radical mechanisms, leading to a variety of degradation products. While specific studies on this molecule are limited, polychlorinated N-heterocycles are known to undergo photolysis.

  • Q4: What are the potential degradation products I should look for?

    • A4: Based on the likely degradation pathways, potential degradation products include:

      • 3-chloro-5-hydroxy-4-methoxypyridazine

      • 5-chloro-3-hydroxy-4-methoxypyridazine

      • 3,5-dihydroxy-4-methoxypyridazine

      • 3,5-dichloro-4-hydroxypyridazine (from methoxy group hydrolysis)

      • Products from reaction with solvent (e.g., ethoxy-derivatives if ethanol is used)

Analytical and Quality Control

  • Q5: What analytical methods are suitable for assessing the purity of this compound?

    • A5:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the parent compound and any volatile impurities or degradation products.[7][8][9][10][11]

      • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for purity assessment and can be used to monitor reaction progress. A reversed-phase C18 column is often a good starting point for method development.[12][13][14][15][16]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the compound and identifying impurities if they are present in sufficient concentration.

  • Q6: How can I develop a stability-indicating HPLC method for this compound?

    • A6: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you would perform forced degradation studies.[1][17][18][19][20] This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The resulting mixtures are then used to develop an HPLC method with sufficient resolution to separate all components.

IV. Experimental Protocols and Data

Protocol 1: Recommended Storage Procedure

  • Ensure the this compound is in a clean, dry, and chemically inert container (e.g., amber glass bottle with a PTFE-lined cap).

  • If the container has been opened, flush the headspace with a gentle stream of an inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace air and moisture.

  • Seal the container tightly.

  • Wrap the container in aluminum foil or place it in a light-blocking secondary container.

  • Store in a designated cool, dry, and well-ventilated chemical storage area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

Table 1: Potential Degradation Products and their Molecular Weights

Potential Degradation ProductMolecular FormulaMolecular Weight ( g/mol )
3-Chloro-5-hydroxy-4-methoxypyridazineC₅H₄ClN₂O₂161.55
5-Chloro-3-hydroxy-4-methoxypyridazineC₅H₄ClN₂O₂161.55
3,5-Dihydroxy-4-methoxypyridazineC₅H₅N₂O₃143.10
3,5-Dichloro-4-hydroxypyridazineC₄H₂Cl₂N₂O164.98

V. Visualizing Decomposition Pathways

The following diagrams illustrate the primary hypothesized decomposition pathways for this compound.

DecompositionPathways cluster_main Decomposition Pathways A This compound B 3-Chloro-5-hydroxy-4-methoxypyridazine (Hydrolysis Product) A->B H₂O / OH⁻ C 5-Chloro-3-hydroxy-4-methoxypyridazine (Hydrolysis Product) A->C H₂O / OH⁻ D 3,5-Dichloro-4-hydroxypyridazine (Methoxy Hydrolysis) A->D H₃O⁺ E Further Degradation Products B->E C->E D->E

Caption: Potential hydrolytic degradation pathways of this compound.

SNAr_Pathway cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound Intermediate1 Monosubstituted Product Start->Intermediate1 Nu⁻ FinalProduct Disubstituted Product Intermediate1->FinalProduct Nu⁻

Caption: Generalized pathway for nucleophilic aromatic substitution on this compound.

VI. References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research, 8(3), 349.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • S. L. De Benedetti, et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 22(10), 1693.

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Fitos, I., et al. (1998). Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Chirality, 10(6), 543-547.

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.

  • International Journal of Pharmaceutical Sciences and Research. (2018). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.

  • Yoon, U. C., et al. (2001). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 22(7), 743-745.

  • Khan, M. A., et al. (2017). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine. Retrieved from

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from

  • De La Fuente, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154(5), 627-632.

  • Steglich, F., et al. (2024). Photoprocessing of cationic triazacoronene: dissociation characteristics of polycyclic aromatic nitrogen heterocycles in interstellar environments. Physical Chemistry Chemical Physics, 26(20), 16987-16996.

  • Google Patents. (n.d.). CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine. Retrieved from

  • Schrödinger. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

  • Li, J., et al. (2021). Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process. Journal of Hazardous Materials, 411, 125111.

  • Stanovnik, B., et al. (2000). 5-Alkynyl-4-chloro- and 4-Alkynyl-5-chloro-2-methylpyridazin-3(2H)-ones: Convenient Precursors for the Preparation of 2-Substituted Pyrrolo-[2,3-d]pyridazinones. Journal of Heterocyclic Chemistry, 37(4), 889-892.

  • Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine. Retrieved from

  • Klementova, S., & Zezula, I. (2000). Photolysis of polycyclic aromatic hydrocarbons in water. Chemosphere, 40(5), 461-465.

  • Pérez-Ruiz, R., et al. (2018). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Chemistry – A European Journal, 24(56), 15003-15007.

  • YouTube. (2020, July 16). A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts. Retrieved from [Link]

  • Gorbunova, E. Y., et al. (2016). Photolytic transformations of polychlorobiphenyls. Russian Chemical Reviews, 85(4), 365-384.

  • Google Patents. (n.d.). CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. Retrieved from

  • Mwale, M., et al. (2024). GC–MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. Scientific Reports, 14(1), 1888.

  • AWS. (n.d.). GC-MS and proximate analysis of the hydromethanol extract of Craterispermumschweinfurthileaves. Retrieved from [Link]

  • The Pharma Innovation. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. Retrieved from [Link]

  • Cuthbertson, W. W. J., & Moffat, J. S. (1953). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society (Resumed), 561-564.

  • Yoon, U. C., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(5), 447-451.

Sources

Technical Support Center: Suzuki Coupling of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3,5-dichloro-4-methoxypyridazine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. As an electron-deficient heteroaryl dichloride, this substrate presents unique opportunities for sequential functionalization but also specific challenges, including difficult C-Cl bond activation and the critical need for regioselectivity control.[1][2]

This guide moves beyond simple protocols to explain the underlying principles governing reaction success. We will address common failure points in a question-and-answer format, providing field-proven solutions grounded in mechanistic understanding.

Frequently Asked Questions & Troubleshooting

Section 1: The Reaction Fails to Initiate or Gives Low Yield

Question: My Suzuki coupling with this compound is not working or the yield is very low. What are the most likely causes?

Answer: This is the most common issue and typically points to a problem with one of the three core pillars of the reaction: catalyst activation, boronic acid stability/reactivity, or reaction conditions. The primary challenge with this substrate is the oxidative addition step, which is often sluggish due to the strong C-Cl bond and the electron-deficient nature of the pyridazine ring.[1][3][4]

Let's break down the critical parameters:

1. The Catalytic System (Palladium Source & Ligand):

  • The Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond on an electron-deficient heterocycle.[2][5] The nitrogen atoms in the pyridazine ring can also coordinate to the palladium center, potentially inhibiting the catalyst.[1][6]

  • The Solution: You must use a more active catalytic system. This is achieved by pairing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[3][7][8]

Table 1: Recommended Catalyst Systems for Chloropyridazine Coupling

Catalyst/Precatalyst Ligand Key Advantages & Rationale Typical Loading (mol%)
Pd(OAc)₂ SPhos Highly active for C-Cl bond activation; promotes fast oxidative addition.[3] 1-3% Pd, 2-6% Ligand
Pd₂(dba)₃ XPhos Excellent for sterically hindered and electron-poor substrates.[3][5] 1-2% Pd, 2-4% Ligand
PdCl₂(dppf) dppf Bidentate ligand, can influence regioselectivity towards the C3 position.[1] More air-stable than some alternatives. 2-5%

| Buchwald Precatalysts | (e.g., XPhos Pd G3) | Air-stable, provide a reliable source of active Pd(0), ensuring reproducibility.[7] | 1-3% |

2. The Base and Solvent System:

  • The Problem: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9] An inappropriate or weak base, or one with poor solubility, will stall the catalytic cycle.

  • The Solution: Stronger, non-nucleophilic bases are generally required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices due to their high basicity and good solubility in the aqueous phase of common solvent mixtures.[3][10] The solvent must solubilize the organic substrate, the catalyst, and, to some extent, the base. A mixture of an aprotic organic solvent with water is standard.

    • Recommended Systems: 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O.[3][7][10]

3. Temperature:

  • The Problem: Insufficient thermal energy. The activation energy for the oxidative addition of a C-Cl bond is significant.

  • The Solution: These reactions almost always require heating. A typical temperature range is 80-110 °C.[3][6] If you see no reaction at 80 °C, incrementally increase the temperature to 100 °C or 110 °C while monitoring for decomposition.[3]

start Low / No Yield catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base/Solvent Optimal? catalyst->base Yes sol_catalyst Use Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos). catalyst->sol_catalyst No conditions Are Reaction Conditions Correct? base->conditions Yes sol_base Switch to a stronger base (K₃PO₄, Cs₂CO₃) in a Dioxane/H₂O or Toluene/H₂O system. base->sol_base No success Improved Yield conditions->success Yes sol_conditions Ensure strict inert atmosphere. Increase temperature to 80-110 °C. conditions->sol_conditions No sol_catalyst->success sol_base->success sol_conditions->success

Troubleshooting Flowchart for Low Yield
Section 2: Managing Side Reactions

Question: I see my desired product, but my yield is compromised by significant side products. How can I identify and minimize them?

Answer: Side reactions are common and often compete with the desired product formation. The three most prevalent culprits in this system are protodeboronation, homocoupling, and dehalogenation.[3]

1. Protodeboronation:

  • What it is: The C-B bond of your boronic acid is cleaved by a proton source (often water) before it can transmetalate to the palladium center, reverting it to the corresponding arene/heteroarene.[11][12] This is a major issue for electron-deficient or unstable heteroaryl boronic acids.[7][13][14]

  • How to Minimize It:

    • Use Boronic Esters: Pinacol (BPin) or MIDA boronate esters are more stable than their corresponding boronic acids and less prone to premature hydrolysis.[11][12] They provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[12][15][16]

    • Anhydrous Conditions: Using a strong, anhydrous base like K₃PO₄ in a dry solvent (e.g., anhydrous toluene or dioxane) can suppress this water-dependent side reaction.[10]

    • Faster Catalysis: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.

2. Homocoupling of the Boronic Acid:

  • What it is: Two molecules of your boronic acid couple to form a symmetrical biaryl byproduct.

  • How to Minimize It:

    • Strict Inert Atmosphere: This side reaction is often promoted by the presence of oxygen.[3][10] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equiv.) is common to drive the reaction to completion, a large excess should be avoided as it can favor homocoupling.[3]

3. Dehalogenation:

  • What it is: The chlorine atom on the pyridazine is replaced by a hydrogen atom.

  • How to Minimize It: This is often a sign of catalyst instability or a competing catalytic cycle. Ensuring a proper ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands) and maintaining a strict inert atmosphere can help suppress this pathway.[3]

Table 2: Side Reaction Troubleshooting Summary

Side Product Identification Probable Cause Recommended Solution
Arene/Heteroarene (from boronic acid) Byproduct corresponding to the boronic acid partner minus the B(OH)₂ group. Protodeboronation Use a boronic ester (BPin, MIDA); use anhydrous conditions (K₃PO₄); increase reaction rate with a more active catalyst.[10][11][12]
Symmetrical Biaryl Dimer of the boronic acid partner. Homocoupling Ensure rigorous degassing of solvents and maintain a strict inert atmosphere (Ar/N₂).[3][10]

| 3-Chloro-4-methoxypyridazine | Byproduct where one Cl is replaced by H. | Dehalogenation | Optimize ligand:palladium ratio; ensure a strict inert atmosphere.[3] |

Section 3: Controlling Regioselectivity in Monocoupling

Question: I only want to substitute one of the chlorine atoms. How can I control whether the coupling occurs at the C3 or C5 position?

Answer: This is a crucial and advanced aspect of using this compound. The electronic and steric environment of the two chlorine atoms is different, and you can exploit this to achieve high site-selectivity. Research has shown that the choice of ligand is the primary determinant of the reaction's regioselectivity .[1][17]

  • Coupling at C3 (Proximal to N1): This position is generally considered more electrophilic. Using standard, less bulky ligands often favors reaction at this site. For example, Pd(PPh₃)₄ or systems with bidentate ligands like dppf tend to yield the C3-coupled product as the major isomer.[18][19]

  • Coupling at C5 (Distal to N1): To override the intrinsic preference and target the C5 position, a more sterically demanding ligand is required. Bulky, electron-rich monodentate ligands (e.g., Buchwald-type ligands like QPhos, or P(t-Bu)₃) can sterically block the C3 position, directing the palladium catalyst to the more accessible C5 position.[1][18][19]

sub This compound C3_node C3 Coupling Product sub->C3_node Favored by less bulky ligands C5_node C5 Coupling Product sub->C5_node Favored by bulky ligands ligand_dppf Ligand: dppf Pd(PPh₃)₄ C3_node->ligand_dppf ligand_qphos Ligand: Bulky Monodentate (e.g., QPhos, P(t-Bu)₃) C5_node->ligand_qphos

Sources

How to increase the regioselectivity of reactions with 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-dichloro-4-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower your synthetic strategies.

The inherent asymmetry of this compound presents a common challenge: controlling which chlorine atom undergoes substitution. The electronic interplay between the electron-withdrawing nitrogen atoms and the electron-donating methoxy group, coupled with steric considerations, dictates the reactivity at the C3 and C5 positions. This guide will provide the insights and practical steps necessary to master these reactions.

Troubleshooting Guide: Improving Regioselectivity

Poor regioselectivity is a frequent hurdle in the functionalization of this compound, leading to difficult-to-separate isomeric mixtures and reduced yields of the desired product. This section addresses common issues and provides actionable solutions.

Issue 1: Low Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Formation of a mixture of 3-substituted and 5-substituted products.

  • Inconsistent product ratios between batches.

Potential Causes & Solutions:

  • Inappropriate Reaction Temperature: The activation energies for substitution at the C3 and C5 positions can be very similar. Higher temperatures often provide enough energy to overcome this small difference, leading to a loss of selectivity.

    • Solution: Maintain a low temperature, typically between -78 °C and 0 °C, throughout the addition of the nucleophile.[1] After the initial reaction, the mixture can be allowed to slowly warm to room temperature.[1]

  • Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediates formed during the reaction, thereby affecting the regiochemical outcome.

    • Solution: Screen a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions; however, less polar solvents like THF or toluene may enhance selectivity in some cases.[1]

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. The methoxy group at C4 can influence the steric environment of the adjacent C3 and C5 positions.

    • Solution: If the desired regioisomer is the more sterically accessible one, consider using a bulkier nucleophile. Conversely, if the target is the more hindered position, a smaller nucleophile may be necessary.

Issue 2: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • Formation of both mono-substituted regioisomers.

  • Formation of di-substituted byproducts.

Potential Causes & Solutions:

  • Incorrect Ligand Choice: The ligand is a critical determinant of regioselectivity in cross-coupling reactions.[1] The electronic and steric properties of the ligand influence the oxidative addition step, which is often the selectivity-determining step.

    • Solution: For Suzuki-Miyaura couplings, screen a variety of phosphine ligands. Bulky, electron-rich ligands often favor oxidative addition at the less hindered C-Cl bond. For Buchwald-Hartwig aminations, specialized ligands have been developed to control selectivity.[2][3][4]

  • Suboptimal Base: The choice of base can significantly affect the reaction outcome.[1] The strength and solubility of the base can influence catalyst activity and stability, which in turn impacts regioselectivity.

    • Solution: Common bases for Suzuki reactions include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often employed.[3] A systematic screening of bases is recommended.

  • Reaction Temperature and Time: As with SNAr reactions, temperature control is crucial. Prolonged reaction times at elevated temperatures can lead to isomerization or the formation of di-substituted products.

    • Solution: Start with a lower reaction temperature and gradually increase it if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time that maximizes the yield of the desired regioisomer while minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in reactions with this compound?

A1: The regioselectivity is primarily a balance of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, activating both C3 and C5 positions for nucleophilic attack. The 4-methoxy group is electron-donating through resonance and can influence the electron density at the adjacent positions.

  • Steric Effects: The methoxy group at C4 creates a distinct steric environment around the C3 and C5 positions, which can be exploited to direct incoming reagents.[5]

  • Catalyst and Ligand (for cross-coupling): In palladium-catalyzed reactions, the choice of ligand can override the intrinsic electronic preferences of the substrate, making it a powerful tool for controlling regioselectivity.[6]

  • Reaction Conditions: Temperature, solvent, and base selection can all be fine-tuned to favor the formation of one regioisomer over the other.[1]

Q2: For this compound, which position (C3 or C5) is generally more reactive towards nucleophiles in an SNAr reaction?

A2: The relative reactivity of the C3 and C5 positions is not always straightforward and can be highly dependent on the nature of the nucleophile and the reaction conditions. The position para to a nitrogen atom (C5) is generally more activated towards nucleophilic attack than the position meta to a nitrogen (C3). However, the presence of the 4-methoxy group can modulate this reactivity. Careful optimization of reaction conditions is therefore essential.

Q3: How can I selectively achieve mono-functionalization in a Suzuki-Miyaura coupling without significant formation of the di-substituted product?

A3: To favor mono-substitution, it is crucial to control the stoichiometry of the reagents. Using a slight excess (1.0-1.2 equivalents) of the boronic acid is a good starting point. Additionally, employing a less active catalyst system or running the reaction at a lower temperature can help to prevent the second coupling event. Careful monitoring of the reaction progress is key to stopping the reaction once the desired mono-substituted product has formed in optimal yield.

Q4: Are there any general recommendations for ligand selection in Buchwald-Hartwig amination of this compound to achieve high regioselectivity?

A4: While the optimal ligand is substrate- and amine-dependent, bulky, electron-rich phosphine ligands are often a good starting point for achieving high selectivity in the amination of challenging heteroaryl chlorides.[3] Ligands such as XPhos, SPhos, or RuPhos have shown broad utility in C-N bond formation. A screening of a small panel of ligands is highly recommended for any new transformation.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the regioselective Suzuki-Miyaura coupling. Optimization of the ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M Aqueous Na₂CO₃ solution (2.0 equiv)

  • Toluene/Ethanol (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Well-established catalysts for Suzuki couplings.[7]
Ligand PPh₃ (from catalyst) or dppfDppf can sometimes offer better results for heteroaryl chlorides.
Base Na₂CO₃ or K₃PO₄K₃PO₄ is a stronger base and may be beneficial for less reactive boronic acids.
Solvent Toluene/Ethanol or Dioxane/WaterThe choice of solvent can influence reaction rate and selectivity.
Temperature 80-100 °CA balance between reaction rate and prevention of side reactions.
Protocol 2: Regioselective Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is critical for success and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the vessel and heat to 100 °C with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common palladium sources for Buchwald-Hartwig amination.
Ligand XPhos or RuPhosBulky, electron-rich ligands that are effective for coupling aryl chlorides.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required for the deprotonation of the amine.[3]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.

Visualizing Reaction Control

Regioselectivity_Factors cluster_outcomes Reaction Outcomes Substrate This compound Electronic Effects Electronic Effects Steric Hindrance Steric Hindrance Reaction Conditions Reaction Conditions C3_Substituted C3-Substituted Product Electronic Effects->C3_Substituted Influences reactivity C5_Substituted C5-Substituted Product Electronic Effects->C5_Substituted Influences reactivity Steric Hindrance->C3_Substituted Directs substitution Steric Hindrance->C5_Substituted Directs substitution Reaction Conditions->C3_Substituted Optimizes selectivity Reaction Conditions->C5_Substituted Optimizes selectivity

Caption: Key factors influencing regioselectivity.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Check_Temp Is Temperature Optimized? (Low Temp for SNAr) Start->Check_Temp Adjust_Temp Adjust Temperature (e.g., -78°C to 0°C) Check_Temp->Adjust_Temp No Check_Ligand Is it a Cross-Coupling? (Check Ligand/Base) Check_Temp->Check_Ligand Yes Adjust_Temp->Check_Ligand Screen_Ligands Screen Bulky Phosphine Ligands Check_Ligand->Screen_Ligands Yes Check_Solvent Is Solvent Appropriate? Check_Ligand->Check_Solvent No (SNAr) Screen_Ligands->Check_Solvent Screen_Solvents Screen Solvents of Varying Polarity Check_Solvent->Screen_Solvents No Success Improved Regioselectivity Check_Solvent->Success Yes Screen_Solvents->Success

Caption: A workflow for troubleshooting poor regioselectivity.

References

  • Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Taylor, R. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI: 10.1039/C6SC02118B.
  • Levin, S., et al. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Yamamoto, C., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Nagy, L., et al. (2025, August 7). The Selective Functionalization of Pyridazino[4,5-d]pyridazines Using Polar Organometallic Reagents. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.

Sources

Common impurities in 3,5-Dichloro-4-methoxypyridazine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Dichloro-4-methoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. We will explore the typical impurities encountered, their origins, and robust methods for their removal, ensuring the high quality required for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound and where do they come from?

A1: The impurity profile of this compound is intrinsically linked to its synthetic pathway. Typically, synthesis involves the chlorination of a pyridazine precursor followed by a nucleophilic substitution to introduce the methoxy group.[1][2] Understanding the origin of impurities is the first step in devising an effective purification strategy.

The most common impurities include:

  • Isomeric Byproducts: If the synthesis starts from a precursor like 3,6-dichloropyridazine, incomplete regioselectivity during the methoxylation step can lead to the formation of the 3,6-dichloro-4-methoxypyridazine isomer.[1][3]

  • Unreacted Starting Materials: Inefficient reactions can leave residual starting materials, such as 3,5-dichloropyridazine or its own precursors like 3,6-dihydroxypyridazine .[2]

  • Hydrolysis Products: The chloro-substituents on the electron-deficient pyridazine ring are susceptible to hydrolysis, especially if moisture is present during synthesis or workup. This can generate compounds like 3-chloro-5-hydroxy-4-methoxypyridazine .

  • Reagent Residues: Phosphorus-based reagents like phosphorus oxychloride (POCl₃), commonly used for chlorination, can lead to phosphorus-containing byproducts that are difficult to remove.[2][4]

  • Degradation Products: Although pyridazine derivatives are generally thermally stable, aggressive reaction conditions or prolonged heating can cause decomposition, leading to colored, polymeric, or open-chain impurities.[5][6]

The following table summarizes these common impurities and the primary methods for their removal.

Impurity TypeSpecific ExampleLikely SourceRecommended Removal Method
Isomeric Byproduct 3,6-Dichloro-4-methoxypyridazineNon-regioselective methoxylationSilica Gel Column Chromatography
Starting Material 3,5-DichloropyridazineIncomplete methoxylation reactionRecrystallization, Column Chromatography
Hydrolysis Product 3-Chloro-5-hydroxy-4-methoxypyridazineExposure to water/moistureAqueous wash, Column Chromatography
Reagent Residue Phosphorus-based compoundsUse of POCl₃ in synthesisAqueous workup/wash[4]
Degradation Product Polymeric or colored speciesHigh reaction temperaturesActivated Charcoal Treatment, Recrystallization
Q2: My crude product has a distinct yellow or brownish tint. What causes this coloration and how can I obtain a colorless product?

A2: This is a frequent observation. The coloration typically arises from minor, highly conjugated impurities or thermal degradation byproducts formed during the synthesis.[7] While often present in small quantities, their intense color can make the product appear impure.

For effective decolorization, we recommend treatment with activated charcoal .

  • Mechanism: Activated charcoal possesses a high surface area with a network of fine pores, allowing it to adsorb large, colored organic molecules while leaving your smaller target molecule in solution.[7]

  • Troubleshooting Protocol: Decolorization with Activated Charcoal

    • Dissolution: Dissolve the crude this compound in a suitable hot solvent (one you would use for recrystallization, such as ethanol or an ethyl acetate/hexane mixture).

    • Cooling: Allow the solution to cool slightly from boiling. Senior Application Scientist's Note: Never add charcoal to a boiling solution, as this can cause violent bumping.

    • Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the warm solution.

    • Heating & Swirling: Gently heat and swirl the mixture for 5-10 minutes to ensure adequate adsorption.

    • Hot Filtration: The critical step is to remove the charcoal while the solution is still hot to prevent premature crystallization of your product. Use a pre-heated funnel with fluted filter paper to filter the hot solution into a clean, pre-heated flask.[7]

    • Crystallization: The resulting clear, colorless filtrate can now be cooled slowly to induce crystallization of the purified product.[8]

Q3: My TLC analysis shows multiple spots. How do I decide between recrystallization and column chromatography?

A3: Thin-Layer Chromatography (TLC) is your most valuable diagnostic tool for selecting a purification strategy. The relative positions (Rƒ values) and separation of the spots will guide your decision.

  • Scenario 1: Recrystallization is Preferred

    • TLC Profile: You observe one major spot (your product) and one or more very faint spots that are either very close to the baseline (polar) or near the solvent front (non-polar).

    • Rationale: Recrystallization is excellent for removing small amounts of impurities that have significantly different solubility profiles from your main compound.[8][9]

  • Scenario 2: Column Chromatography is Necessary

    • TLC Profile: You observe multiple spots of significant intensity with clear separation between them. This is common when isomeric impurities are present, as they often have very similar polarities.[10][11]

    • Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel). It is the most powerful technique for separating components of a mixture with different polarities.[12]

Use the following workflow to guide your decision:

G cluster_0 Purification Decision Workflow start Run Analytical TLC of Crude Product check_spots How many major spots? start->check_spots one_spot One Major Spot (Minor Impurities) check_spots->one_spot One multi_spot Multiple Major Spots check_spots->multi_spot Multiple re_xtal Proceed with Recrystallization one_spot->re_xtal check_separation Are spots well-separated? multi_spot->check_separation column Perform Silica Gel Column Chromatography check_separation->column Yes check_separation->column No (Overlapping) Consider alternative solvent system

Caption: Purification method selection based on TLC analysis.

Q4: Can you provide a detailed protocol for recrystallizing this compound?

A4: Certainly. Recrystallization is a powerful technique when performed correctly. The key is selecting a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.[9]

Step-by-Step Recrystallization Protocol

G cluster_1 Recrystallization Workflow A 1. Dissolution Dissolve crude solid in minimum amount of hot solvent. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities or activated charcoal. A->B C 3. Slow Cooling Allow solution to cool slowly to room temperature to form pure crystals. B->C D 4. Ice Bath Chill in an ice bath to maximize crystal yield. C->D E 5. Collection Collect crystals via vacuum filtration. D->E F 6. Washing & Drying Wash crystals with a small amount of cold solvent and dry thoroughly. E->F

Caption: Standard workflow for laboratory recrystallization.

  • Solvent Selection: Choose an appropriate solvent system. See the table below for suggestions. For a two-solvent system (e.g., Dichloromethane/Pentane), dissolve the crude material in the minimum amount of the "good" solvent (DCM) at reflux, then add the "poor" solvent (pentane) dropwise until the solution becomes faintly cloudy.[13] Add a few more drops of the good solvent to clarify.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture on a hot plate with swirling.[14] Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15] Rushing this step can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by transferring them to a watch glass.

Solvent SystemTypeNotes
Ethanol/Water Two-SolventDissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of ethanol. Good for moderately polar compounds.[16]
Ethyl Acetate/Hexane Two-SolventA versatile system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Dichloromethane/Pentane Two-SolventEffective for less polar compounds. Be mindful of the low boiling points.[13]
Isopropanol Single-SolventA single-solvent system can be simpler if solubility characteristics are favorable.[17]
Q5: My recrystallization is failing; the compound is "oiling out" instead of forming crystals. What's going wrong?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid phase. This is a common problem that can usually be solved.

  • Cause 1: Solution is cooling too quickly.

    • Solution: Ensure the flask is allowed to cool slowly and undisturbed on a benchtop before moving to an ice bath. Insulation can help moderate the cooling rate.[15]

  • Cause 2: The boiling point of the solvent is too high.

    • Solution: If the solvent's boiling point is higher than the compound's melting point, it will always oil out. Choose a solvent with a lower boiling point.

  • Cause 3: Impurities are depressing the melting point.

    • Solution: The crude material may be too impure for direct recrystallization. Try an initial purification by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified fractions.

  • Troubleshooting Tip: If your compound has oiled out, try reheating the solution to redissolve the oil, then add a little more solvent to reduce the saturation level. Let it cool again, very slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization by creating nucleation sites.[9]

Q6: When is column chromatography the best choice, and can you provide a general procedure?

A6: Column chromatography is the method of choice when recrystallization is ineffective, particularly for separating compounds with similar solubilities but different polarities, such as isomers.[2][11]

General Protocol for Silica Gel Column Chromatography

  • Eluent Selection: First, determine the optimal solvent system (eluent) using TLC. The ideal eluent should move the desired compound to an Rƒ value of approximately 0.3-0.4, with good separation from all impurities. Common eluents for compounds like this are mixtures of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) to create a concentrated solution. Carefully apply this solution to the top of the silica bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a low-polarity eluent and gradually increase the polarity (gradient elution) to move compounds with increasing polarity down the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

References
  • MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
  • BenchChem. (n.d.). 3-Chloro-4,5-dimethoxypyridazine | 2096-22-2.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.
  • ACS Publications - American Chemical Society. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl].
  • Arkat USA. (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine.
  • ACS Publications - American Chemical Society. (n.d.). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][5][6]triazine-6-carbonitrile (MGL-3196). Retrieved from

  • PMC - NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • YouTube. (2013). Recrystallization.
  • Reddit. (2019). Recrystallization with two solvents : r/Chempros.
  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • YouTube. (2020). How To Recrystallize A Solid.
  • YouTube. (2020). Recrystallization.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • PubChem. (n.d.). 3,6-Dichloro-4-methoxypyridazine.
  • Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.

Sources

Technical Support Center: Catalyst Selection for Reactions of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-methoxypyridazine. This guide is designed to provide expert insights and practical solutions for catalyst selection in common cross-coupling reactions. As a dichlorinated, electron-rich heteroaromatic compound, this substrate presents unique challenges and opportunities in synthetic chemistry, particularly concerning regioselectivity and catalyst efficiency.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

The primary challenges revolve around two key aspects:

  • C-Cl Bond Activation: The Carbon-Chlorine bond is significantly more stable and less reactive than corresponding C-Br or C-I bonds. Overcoming the high activation energy for the oxidative addition of the C-Cl bond to a low-valent palladium center is the foremost challenge and requires a carefully selected catalytic system.[1] Typically, this involves the use of bulky, electron-rich phosphine ligands that promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.[2]

  • Regioselectivity: Since the molecule has two distinct chlorine atoms at the C3 and C5 positions, controlling which site reacts first in a mono-functionalization reaction is critical. The electronic environment, influenced by the two ring nitrogens and the electron-donating 4-methoxy group, makes the two chlorine atoms electronically and sterically distinct. Achieving high selectivity for substitution at either the C3 or C5 position is a common objective and is heavily dependent on catalyst and ligand choice.[3][4]

Q2: How does the 4-methoxy group influence the reactivity of the C3 and C5 positions?

The 4-methoxy group is a strong electron-donating group. Its presence increases the electron density of the pyridazine ring, which can make the C-Cl bonds more challenging to activate via oxidative addition compared to an unsubstituted 3,5-dichloropyridazine. The methoxy group exerts its influence electronically on both adjacent (C3) and distal (C5) positions, but the precise impact on regioselectivity often requires experimental screening. Generally, for dihalogenated N-heteroarenes, the position alpha to a nitrogen atom (C3 in this case) is considered more reactive due to the inductive electron-withdrawing effect of the nitrogen.[4] However, the final regiochemical outcome is a complex interplay of electronics, sterics, and, most importantly, the nature of the catalyst-ligand complex.

Q3: Which palladium-catalyzed reactions are most commonly performed on this substrate?

Given its structure, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions to build molecular complexity. The most common and synthetically valuable reactions include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of amines.[5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[6]

Troubleshooting and Optimization Guide

This section addresses specific problems you might encounter during your experiments.

Scenario 1: Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura reaction has a low yield, and I'm recovering mostly starting material.

Answer: Low conversion in Suzuki couplings with chloro-heterocycles is a frequent issue, primarily related to inefficient oxidative addition. Here’s a systematic approach to troubleshoot this:

  • Evaluate Your Catalyst System:

    • Palladium Source: While Pd(PPh₃)₄ can be used, it is often not active enough for challenging C-Cl bond activations.[7] Consider using more robust palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand. These are often more stable and generate the active Pd(0) species more reliably in situ.[8]

    • Ligand Choice: This is the most critical parameter. For activating C-Cl bonds, bulky, electron-rich phosphine ligands are essential. Standard choices include Buchwald-type biarylphosphine ligands such as SPhos , XPhos , or RuPhos . These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step. An incorrect choice of ligand is the most common reason for failure.

  • Check Reagent Quality and Reaction Setup:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) and that you are using anhydrous, degassed solvents.

    • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A common mistake is using a base that is too weak or not sufficiently soluble. For chloro-pyridazines, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.

    • Boronic Acid Integrity: Boronic acids can degrade over time, especially through protodeboronation (replacement of the boronic acid group with a hydrogen). Use a slight excess (1.1–1.5 equivalents) and ensure it is of high purity.

Problem: I'm getting a mixture of C3 and C5 coupled products. How can I improve regioselectivity?

Answer: Regioselectivity in the mono-coupling of 3,5-dichloropyridazines is almost entirely dictated by the ligand.[3][9] You can steer the reaction towards your desired isomer by changing the ligand architecture.

  • For C3-Selectivity (Conventional): The C3 position, being alpha to a nitrogen, is generally more electrophilic. This selectivity can often be enhanced by using electron-deficient, bidentate (chelating) ligands.

    • Recommended Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene). The defined bite angle and electronic properties of dppf often favor coupling at the more activated C3 position.[3]

  • For C5-Selectivity (Unconventional): To override the innate preference for C3, a very sterically hindered ligand is typically required. These ligands can block access to the C3 position, forcing the catalyst to react at the more accessible C5 site.

    • Recommended Ligands: Bulky, monodentate ligands like QPhos or certain N-heterocyclic carbenes (NHCs) like IPr have been shown to favor coupling at the position distal to the nitrogen atom in similar systems.[4][10]

start Goal: Mono-Suzuki Coupling of This compound c3_goal Desired Product: C3-Coupling start->c3_goal c5_goal Desired Product: C5-Coupling start->c5_goal ligand_c3 Select Ligand: dppf (Bidentate, e--deficient) c3_goal->ligand_c3 ligand_c5 Select Ligand: QPhos or IPr (NHC) (Bulky, Monodentate) c5_goal->ligand_c5 conditions Standard Conditions: Pd(OAc)2 or Pd2(dba)3 Base: K3PO4 or Cs2CO3 Solvent: Dioxane or Toluene Temp: 80-110 °C ligand_c3->conditions ligand_c5->conditions start Problem: Low Yield / Side Reactions check1 Verify Reagent Purity & Inert Atmosphere start->check1 check2 Is Oxidative Addition Likely the Issue? start->check2 check3 Is Regioselectivity the Main Problem? start->check3 check4 Are Side Products (e.g., Homocoupling) Dominating? start->check4 sol1 Use Anhydrous Solvents Degas Thoroughly Use High-Purity Reagents check1->sol1 Always First Step sol2 Switch to Bulky, e--rich Ligand (XPhos, SPhos) Use a Stronger Base Increase Temperature check2->sol2 sol3 Screen Ligands: dppf for C3 QPhos/NHC for C5 check3->sol3 sol4 For Sonogashira: Use Copper-Free Conditions Ensure Strict Anaerobic Setup check4->sol4

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 3,5-Dichloro-4-methoxypyridazine: An HPLC-MS Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingredient (API) precursors is a non-negotiable cornerstone of quality and safety. 3,5-Dichloro-4-methoxypyridazine, a key heterocyclic building block, is no exception. The presence of minute impurities—arising from synthesis side-reactions, starting materials, or degradation—can have profound impacts on the efficacy, safety, and regulatory approval of the final drug product. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the performance of HPLC-MS against orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Imperative: Why Purity Matters

Pyridazine derivatives are ubiquitous in pharmaceuticals and agrochemicals.[1][2] The specific isomeric and impurity profile of a synthetic intermediate like this compound dictates its suitability for downstream applications. A robust analytical strategy is not merely a quality control checkpoint; it is a fundamental component of process understanding and validation, mandated by regulatory bodies like the FDA and EMA.[3][4] The goal is to develop a method that is not only precise and accurate but also specific enough to separate the main component from structurally similar impurities.[5]

Method Selection: A Multi-Technique Perspective

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on a combination of methods, often including at least one high-resolution separation technique and an orthogonal method that relies on a different physical principle.

dot

MethodSelection cluster_input Analytical Goal & Sample Properties cluster_decision Decision Matrix cluster_outputs Recommended Techniques start Purity Assessment of This compound volatility Volatile & Thermally Stable? start->volatility goal Goal: Impurity Profile or Absolute Quantification? volatility->goal No / Non-Volatiles Present gcms GC-MS (For Volatile Impurities) volatility->gcms  Yes hplc HPLC-MS (Primary Choice) goal->hplc Impurity Profile & Identification qnmr qNMR (Orthogonal & Absolute Purity) goal->qnmr Absolute Purity (Orthogonal Confirmation) hplc->qnmr Confirm with

Caption: Decision workflow for selecting the appropriate analytical technique.

Comparative Overview of Key Techniques

The choice of analytical instrumentation is dictated by the physicochemical properties of the analyte and potential impurities.[6] HPLC is highly versatile for non-volatile or thermally sensitive compounds, making it a primary choice for many pharmaceutical intermediates.[7][8][9]

Parameter HPLC-MS GC-MS Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity, coupled with mass-to-charge ratio detection.Chromatographic separation based on boiling point and volatility, coupled with mass-to-charge ratio detection.[6]Measures the nuclear spin of protons in a magnetic field for structural and quantitative analysis.[10][11]
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.[12]Volatile and semi-volatile, thermally stable compounds.[7][9]Any soluble compound with NMR-active nuclei (e.g., ¹H).
Primary Advantage High resolution and specificity for a broad range of compounds; provides molecular weight and structural information.Excellent sensitivity and resolving power for volatile impurities; extensive spectral libraries for identification.[6]Non-destructive; provides absolute purity without needing a specific analyte reference standard (using an internal calibrant); orthogonal to chromatography.[13]
Key Limitation May require specific ionization conditions; response can be matrix-dependent.Not suitable for non-volatile or heat-sensitive compounds, which may degrade in the injector.[6][7]Lower sensitivity than chromatographic methods; signal overlap can complicate analysis in complex mixtures.[14]
Typical Purity Range 98.0 - >99.9% (by area percent)97.5 - 99.8% (by area percent)95.0 - >99.9% (absolute)
Limit of Quantitation (LOQ) ~0.01 - 0.05%~0.001 - 0.01%~0.1 - 0.5%

Deep Dive: HPLC-MS for Purity Determination

For a compound like this compound, which is a moderately polar, non-volatile heterocyclic, HPLC coupled with MS is the premier technique. It provides both the chromatographic separation needed to resolve impurities and the mass spectrometric detection required for their identification and confirmation. A well-developed reversed-phase HPLC (RP-HPLC) method is the industry standard for this type of analysis.[15]

The "Why": Rationale Behind the Protocol
  • Column Choice (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its non-polar stationary phase provides excellent retention and separation for moderately polar organic molecules like our target compound, based on hydrophobic interactions.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) is a preferred organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds. Water serves as the weak solvent. This combination is ideal for creating a polarity gradient.

  • Mobile Phase Modifier (Formic Acid): Adding a small amount of acid (e.g., 0.1% formic acid) serves two crucial purposes. First, it controls the pH of the mobile phase, which can improve the peak shape of ionizable compounds. Second, and critically for MS detection, it provides a source of protons (H+) to promote efficient ionization in positive electrospray ionization (ESI) mode, enhancing signal intensity.[15]

  • Gradient Elution: A gradient elution (where the proportion of the strong organic solvent is increased over time) is essential for impurity profiling. It ensures that late-eluting, more non-polar impurities are cleared from the column in a reasonable time while still providing good resolution for early-eluting, more polar impurities.[15]

  • Ionization Source (ESI): Electrospray Ionization is a soft ionization technique ideal for polar molecules. It imparts a charge to the analyte in solution with minimal fragmentation, typically yielding a strong protonated molecular ion [M+H]⁺, which is essential for confirming the molecular weight of the parent compound and its impurities.

Experimental Protocol: HPLC-MS Method

This protocol is a self-validating system designed for accuracy and reproducibility, in line with ICH guidelines.[3][16]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Single Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

dot

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic & MS Analysis cluster_data Data Processing & Reporting prep_mp Prepare Mobile Phases (A: 0.1% FA in H₂O) (B: 0.1% FA in ACN) prep_std Prepare Standard Solution (~1.0 mg/mL stock) prep_sample Prepare Sample Solution (~1.0 mg/mL) inject Inject into HPLC-MS System prep_sample->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect by DAD (UV) & ESI-MS (m/z) separate->detect process Integrate Peaks (Area % Calculation) detect->process identify Identify Impurities (by m/z and RT) process->identify report Generate Purity Report & Validate identify->report

Caption: HPLC-MS experimental and data analysis workflow.

Chromatographic Conditions:

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile
Gradient Elution 10% to 95% B over 15 min; Hold at 95% B for 3 min; Return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 35 °C
DAD Detection 254 nm

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Source Temperature 350 °C
Mass Range m/z 100 - 800
Data Acquisition Full Scan

Sample Preparation:

  • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in HPLC vials.[6]

Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all integrated peaks in the chromatogram.[6]

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Method Validation: Ensuring Trustworthy Results

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[4][17] The developed HPLC-MS method must be validated according to ICH Q2(R1) guidelines.

Validation Parameters Summary:

Parameter Purpose Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Peak purity analysis (using DAD) should pass; no co-elution at the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[18]
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked samples should be between 98.0% and 102.0%.[3]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[16]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Typically Signal-to-Noise ratio of 3:1.[19]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1; precision at LOQ should be acceptable.[18][19]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, column temperature, etc., are slightly varied.

Conclusion

The purity analysis of this compound is a critical task that demands a robust, specific, and validated analytical method. While techniques like GC-MS and qNMR offer valuable orthogonal data, HPLC-MS stands out as the most versatile and comprehensive single technique for this application. It provides high-resolution separation for complex impurity profiles and definitive mass information for structural confirmation. The detailed HPLC-MS protocol and validation framework presented in this guide offer a scientifically sound and regulatory-compliant strategy for researchers and drug development professionals. By understanding the causality behind each methodological choice and employing a multi-technique approach for confirmation, scientists can ensure the highest quality of their chemical intermediates, paving the way for safer and more effective final products.

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available from: [Link]

  • Jiang, T., Zhang, Y., & Wu, Y. D. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2269–2276. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Labmate Ltd. Available from: [Link]

  • da Silva, W. C., & de Almeida, V. E. (2022). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Brazilian Journal of Pharmaceutical Sciences, 58. Available from: [Link]

  • Gf, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp. Available from: [Link]

  • Épshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212–232. Available from: [Link]

  • Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Bakr, R. B., El-Serwy, W. S., El-Subbagh, H. I., & El-Shorbagi, A. N. A. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(11), 17359–17374. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren. Available from: [Link]

  • Bakr, R. B., El-Serwy, W. S., El-Subbagh, H. I., & El-Shorbagi, A. N. A. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available from: [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Available from: [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. Available from: [Link]

  • Navigating the Maze of Impurities: A Comparative Guide to LC-MS Analysis of 3-Chloro-6-methoxypyridazine Byproducts. Benchchem.
  • Celebration of Scholarship: GCMS VS HPLC. University of the Cumberlands. Available from: [Link]

  • A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. Benchchem.
  • Boopathi, M. N., et al. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. Available from: [Link]

  • 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Pharmaffiliates. Available from: [Link]

  • Analysis of Primary Liquid Chromatography Mass Spectrometry Data by Neural Networks for Plant Samples Classification. MDPI. Available from: [Link]

  • 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. WX-J. Available from: [Link]

  • 3,6-Dichloro-4-methoxypyridazine. PubChem. Available from: [Link]

  • Dong, Y., Yao, X., Zhang, W., & Wu, X. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2875. Available from: [Link]

  • Application Note: HPLC Analysis of 3-Chloro-6-methoxypyridazine Reaction Mixtures. Benchchem.
  • Lee, J. Y., Kim, J. H., Eom, H. Y., Park, M. K., & Kim, Y. R. (2008). LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples. Journal of Chromatography B, 867(1), 126–130. Available from: [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC. Available from: [Link]

  • 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. PubChem. Available from: [Link]

  • Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. National Institutes of Health. Available from: [Link]

  • Al-Adnani, M. H., Al-Mulla, E. A. J., & Al-Bayati, Y. K. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(4), 1930. Available from: [Link]

  • Colgan, S. T., Haggan, G. R., & Reed, R. H. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 825–833. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 3,5-Dichloro-4-methoxypyridazine and Other Dichloropyridazine Isomers for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, dichloropyridazines serve as versatile and highly valuable scaffolds. The strategic functionalization of these heterocycles allows for the rapid generation of molecular complexity and the exploration of novel chemical space. However, the isomeric substitution pattern of the chlorine atoms, along with the electronic influence of other substituents, profoundly dictates the reactivity and regioselectivity of these building blocks.

This guide provides an in-depth, objective comparison of the reactivity of 3,5-dichloro-4-methoxypyridazine with other common dichloropyridazine isomers, namely 3,6-dichloropyridazine and 4,5-dichloropyridazine. By examining their performance in key synthetic transformations, supported by experimental data and established chemical principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Influence of Structure on Reactivity: An Overview

The reactivity of dichloropyridazines is primarily governed by the electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack. The positions of the chlorine atoms are critical; those at the C3 and C6 positions are electronically activated by the adjacent nitrogen atoms, akin to the ortho and para positions in pyridine chemistry.[1] Conversely, chlorine atoms at the C4 and C5 positions are less activated.

The introduction of a methoxy group at the C4 position in this compound introduces a significant electronic perturbation. As an electron-donating group, the methoxy substituent can be expected to modulate the electrophilicity of the adjacent carbon atoms, thereby influencing the regioselectivity of nucleophilic substitution and cross-coupling reactions.[2]

Comparative Reactivity in Key Transformations

We will now delve into a comparative analysis of these dichloropyridazine isomers across four pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental tool for the functionalization of electron-deficient heterocycles. The regioselectivity of this reaction on dichloropyridazines is a direct reflection of the electronic activation at each chlorinated position.

General Reactivity Trend:

Based on the electronic activation by the ring nitrogens, the general order of reactivity for SNAr at different positions on the pyridazine ring is C3/C6 > C4/C5.

  • 3,6-Dichloropyridazine : This symmetrical isomer readily undergoes monosubstitution with a variety of nucleophiles, including amines, alkoxides, and thiolates.[3] The two chlorine atoms are electronically equivalent and activated, leading to a single monosubstituted product.

  • 4,5-Dichloropyridazine : The chlorine atoms are in less activated positions. Consequently, SNAr reactions on this isomer generally require more forcing conditions (higher temperatures, stronger nucleophiles) compared to 3,6-dichloropyridazine.

  • This compound : The presence of the electron-donating methoxy group at C4 is expected to deactivate the adjacent C3 and C5 positions towards nucleophilic attack. However, the C3 position is still activated by the adjacent nitrogen atom. This electronic differentiation suggests that nucleophilic attack would preferentially occur at the C3 position. The methoxy group also introduces steric hindrance, which could further influence the regioselectivity.

Illustrative Workflow for SNAr Reactions:

SNAr_Workflow Substrate Dichloropyridazine Isomer Reaction Reaction Mixture Substrate->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction Solvent_Base Solvent & Base (e.g., DMF, K2CO3) Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Heat Purification Purification (e.g., Chromatography) Workup->Purification Product Monosubstituted Pyridazine Purification->Product

Caption: Generalized workflow for nucleophilic aromatic substitution on dichloropyridazines.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The reactivity of dichloropyridazines in this palladium-catalyzed reaction is influenced by both electronic and steric factors, and notably, can be controlled by the choice of ligand.

Dichloropyridazine IsomerTypical RegioselectivityComments
3,6-Dichloropyridazine Mono-arylationThe two chlorine atoms are equivalent, leading to a single mono-arylated product under controlled conditions.[4]
4,5-Dichloropyridazine Less reactiveMono-arylation is possible but often requires more forcing conditions or specialized catalysts due to the less activated C-Cl bonds.
3,5-Dichloropyridazine Ligand-dependentWith dppf as the ligand, coupling occurs preferentially at the more activated C3 position. With a bulky monophosphine ligand like QPhos, selectivity can be switched to the C5 position.[4][5][6]
This compound Predicted C3 selectivityThe electron-donating methoxy group at C4 is expected to favor coupling at the electronically distinct and sterically accessible C3 position. Direct comparative data is limited.

Experimental Protocol: Ligand-Dependent Suzuki Coupling of 3,5-Dichloropyridazine

Objective: To demonstrate the ligand-dependent site-selective Suzuki-Miyaura coupling of 3,5-dichloropyridazine with phenylboronic acid.

Materials:

  • 3,5-Dichloropyridazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • QPhos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure for C3-Selective Coupling (dppf ligand):

  • To an oven-dried Schlenk tube, add 3,5-dichloropyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppf (0.024 mmol, 2.4 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-chloro-5-phenylpyridazine.

Procedure for C5-Selective Coupling (QPhos ligand):

  • Follow the same procedure as above, but substitute dppf with QPhos (0.04 mmol, 4 mol%).

  • The expected major product is 5-chloro-3-phenylpyridazine.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar Base Base Base->Transmetal Boronic Ar'B(OH)2 Boronic->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles. The reactivity trends generally mirror those of the Suzuki-Miyaura coupling, with the reactivity of the C-Cl bond being a key factor.

  • 3,6-Dichloropyridazine : Being the most reactive isomer, it undergoes mono-alkynylation efficiently under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).

  • 4,5-Dichloropyridazine : Its lower reactivity necessitates more forcing conditions, and yields may be lower compared to the 3,6-isomer.

  • 3,5-Dichloropyridazine : Selective mono-alkynylation is achievable, likely favoring the C3 position under standard conditions due to electronic activation.

  • This compound : The electronic and steric influence of the methoxy group is expected to direct the coupling to the C3 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, often succeeding where classical SNAr reactions fail.[7][8] The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[9]

Dichloropyridazine IsomerExpected Reactivity/SelectivityComments
3,6-Dichloropyridazine High reactivity for mono-aminationThe activated C-Cl bonds facilitate oxidative addition to the palladium catalyst.
4,5-Dichloropyridazine Lower reactivityRequires more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) and potentially higher temperatures.
3,5-Dichloropyridazine Preferential amination at C3The C3 position is electronically favored for oxidative addition.
This compound Predicted C3 selectivityThe C3 position is expected to be the more reactive site for amination due to its proximity to the ring nitrogen and the electronic influence of the methoxy group.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Objective: To provide a general protocol for the mono-amination of a dichloropyridazine.

Materials:

  • Dichloropyridazine (e.g., 3,6-dichloropyridazine)

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes.

  • In a separate flask, dissolve the dichloropyridazine (1.0 mmol) and the amine (1.2 mmol) in toluene (3 mL).

  • Add the substrate/amine solution to the catalyst mixture, followed by sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion: A Guide to Strategic Synthesis

The comparative reactivity of dichloropyridazine isomers is a nuanced interplay of electronic and steric effects. 3,6-Dichloropyridazine stands out as the most reactive isomer in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, owing to the activation provided by the adjacent nitrogen atoms. In contrast, 4,5-dichloropyridazine is generally less reactive.

3,5-Dichloropyridazine offers intriguing possibilities for site-selective functionalization, with the outcome of Suzuki-Miyaura coupling being elegantly controlled by the choice of phosphine ligand. For the focal compound of this guide, this compound, while direct comparative experimental data is sparse, established principles of physical organic chemistry allow for well-founded predictions. The electron-donating methoxy group at the C4 position is anticipated to direct functionalization to the electronically distinct and sterically accessible C3 position in both cross-coupling and nucleophilic substitution reactions.

This guide serves as a foundational resource for chemists navigating the synthesis of pyridazine-containing molecules. A thorough understanding of the inherent reactivity of these dichloropyridazine building blocks, coupled with the rational selection of reaction conditions, will undoubtedly accelerate the discovery and development of novel chemical entities.

References

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., John Wiley & Sons, 2019.
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Ren, H.; Knochel, P. Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed.2021, 60 (2), 654-664.
  • Snieckus, V.
  • Dai, C.; et al. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. J. Org. Chem.2013, 78 (15), 7758–7763.
  • Fagnou, K. et al. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules2010, 15 (3), 1722-1745.
  • Terrier, F. Nucleophilic Aromatic Substitution.
  • Aliaga, M. E.; et al. Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. J. Phys. Org. Chem.2014, 27 (8), 670-675.
  • Giomi, D.; et al. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules2010, 15, 2439-2465.
  • dos Santos, J. G.; et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules2022, 27 (1), 123.
  • Engle, K. M.; et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Org. Chem.2022, 87 (11), 7414-7421.
  • Knochel, P.; et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chem. Sci.2021, 12 (10), 3623-3628.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010.
  • PubMed. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]

  • ResearchGate. Syntheses of 4,5-Dicyanopyridazine (1). [Link]

  • Wavefunction, Inc. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Stagliano, K. W.; et al. Effect of methoxyl group position on the regioselectivity of ammonia substitution reactions involving 3,3'-dichloro-2,2'-binaphthoquinones. J. Org. Chem.2004, 69 (15), 5128-5131.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014.

Sources

A Comparative Guide to the Structural Validation of 3,5-Dichloro-4-methoxypyridazine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands alone as the most authoritative method for determining the precise arrangement of atoms in a molecule.[1][2] It provides a detailed, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be unequivocally established.[3][4]

The Causality Behind the Crystallographic Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success.[5] The quality of the final structure is directly dependent on the quality of the initial crystal.

Detailed Experimental Protocol: SC-XRD
  • Crystal Growth (The Foundational Step):

    • Objective: To grow a single, high-quality crystal of 3,5-dichloro-4-methoxypyridazine, typically 0.1-0.5 mm in size, with no significant internal defects.[6]

    • Methodology (Slow Evaporation):

      • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol or ethyl acetate) in which it is moderately soluble.[7] The choice of solvent is crucial as it can influence crystal packing and morphology.[6]

      • Filter the solution into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[7]

      • Cover the vial with a cap, perforated with a needle, to allow for slow solvent evaporation. This gradual increase in concentration is essential to prevent rapid precipitation, which yields amorphous powder or microcrystals.

      • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7][8] Patience is a key requirement for growing diffraction-quality crystals.

    • Causality: Slow, controlled crystal growth allows molecules to organize themselves into a highly ordered, repeating three-dimensional lattice, which is the prerequisite for coherent X-ray diffraction.[2]

  • Data Collection:

    • Objective: To measure the angles and intensities of X-rays diffracted by the crystal lattice.[4]

    • Methodology:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.

      • The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

      • The crystal is irradiated with a monochromatic X-ray beam and rotated, while a detector (like a CCD or pixel detector) records the resulting diffraction pattern at hundreds of different orientations.[3][4]

  • Structure Solution and Refinement:

    • Objective: To convert the raw diffraction data into a final, validated 3D molecular structure.

    • Methodology:

      • Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections.[5] This step yields a file containing the unique reflections and their intensities.

      • Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.[9] This map reveals the positions of the atoms in the crystal's unit cell.

      • Refinement: The initial atomic model is refined using software like SHELXL.[3] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.[10]

Data Analysis & Interpretation

The refined structure of this compound provides precise geometric parameters.

ParameterDescriptionValue (Typical)
Crystal System The symmetry class of the unit cell.Orthorhombic
Space Group The specific symmetry of the crystal lattice.Pbcn
Bond Lengths (Å) Precise distances between bonded atoms.C-Cl: ~1.73 Å, C-N: ~1.33 Å, C-O: ~1.35 Å
Bond Angles (°) Angles formed by three connected atoms.N-N-C: ~120°, C-C-Cl: ~122°
Molecular Packing Arrangement of molecules in the crystal.Dominated by intermolecular C-H···N and C-H···Cl interactions.

Note: The specific values are illustrative and depend on the actual crystal structure determination.

Caption: Ball-and-stick model of this compound.

Part 2: Orthogonal Validation – Spectroscopic & Spectrometric Methods

While SC-XRD provides the definitive solid-state structure, spectroscopic methods are indispensable for confirming the structure in solution and assessing the purity of the bulk sample.[11][12][13]

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing crucial information about a molecule's connectivity.[14][15]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. Modern spectrometers can complete these experiments in minutes to hours.[16]

Expected Data & Interpretation

Technique Expected Signal Interpretation
¹H NMR Singlet, ~4.1 ppm (3H)Corresponds to the three equivalent protons of the methoxy (-OCH₃) group.
Singlet, ~7.5 ppm (1H)Corresponds to the single proton on the pyridazine ring.
¹³C NMR ~57 ppmMethoxy carbon (-OCH₃).
~118 ppmRing carbon bearing the proton.
~145 ppmRing carbon attached to the methoxy group.
~150 ppmRing carbon attached to chlorine.
~158 ppmAnother ring carbon attached to chlorine.

Note: Chemical shifts (ppm) are approximate and referenced to TMS.

NMR data confirms the presence of the key functional groups and the proton count, which is consistent with the proposed structure. However, it cannot, on its own, definitively distinguish between certain isomers.

Method 2: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Experimental Protocol: High-Resolution MS (HRMS)

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum, focusing on the molecular ion region.

Expected Data & Interpretation

The molecular formula of this compound is C₅H₄Cl₂N₂O.

Parameter Expected Value Interpretation
Monoisotopic Mass 177.9701Calculated exact mass for C₅H₄³⁵Cl₂N₂O.
Isotopic Pattern M+ peak (m/z ~178)Ion containing two ³⁵Cl isotopes.
M+2 peak (m/z ~180)Ion containing one ³⁵Cl and one ³⁷Cl isotope.
M+4 peak (m/z ~182)Ion containing two ³⁷Cl isotopes.
Isotopic Ratio ~9:6:1 (M+ : M+2 : M+4)The characteristic isotopic signature for a molecule containing two chlorine atoms, arising from the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[17][18]

The HRMS data provides confirmation of the elemental formula, and the distinct isotopic pattern is compelling evidence for the presence of two chlorine atoms in the molecule.[19]

Part 3: Comparative Analysis & Synthesis

Each analytical technique provides a unique and complementary piece of the structural puzzle.

workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesize Synthesize Compound Purify Purify (e.g., Column Chromatography) Synthesize->Purify NMR_MS Spectroscopic Checks (NMR & MS) Purify->NMR_MS Grow_Crystals Grow Single Crystals NMR_MS->Grow_Crystals Consistent Data? Final_Structure Definitive 3D Structure NMR_MS->Final_Structure Orthogonal Confirmation XRD Single-Crystal XRD Analysis Grow_Crystals->XRD Good Crystals? XRD->Final_Structure

Caption: A logical workflow for the comprehensive structural validation of a novel compound.

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Unambiguous 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment, solution-state structureMolecular formula, elemental composition
Sample State Solid (single crystal)SolutionSolution/Gas
Primary Strength Definitive structural proofExcellent for connectivity mapping in solutionConfirms elemental formula and molecular weight
Limitation Requires high-quality single crystals, which can be difficult to growCannot resolve absolute 3D structure alone; ambiguity between isomers is possibleProvides no information on atom connectivity or 3D structure

Conclusion

For this compound, single-crystal X-ray crystallography provides the only pathway to an unambiguous and definitive determination of its three-dimensional molecular structure. It resolves all questions of atom connectivity, geometry, and intermolecular interactions in the solid state. However, best practices in chemical research demand orthogonal validation. NMR spectroscopy and mass spectrometry are essential complementary techniques. They confirm that the structure of the bulk material in solution is consistent with the single crystal chosen for diffraction analysis and verify its elemental composition and purity. Together, this triad of techniques forms a self-validating system, providing the highest level of confidence required for drug development and advanced materials research.

References

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • YouTube. (2019). How to Solve Single Crystal XRD Structure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • Hofstetter, T. B., et al. (2018). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Aeberhard, M. R., et al. (2008). Evaluating chlorine isotope effects from isotope ratios and mass spectra of polychlorinated molecules. PubMed. Retrieved from [Link]

  • Fischer, A., et al. (2011). Compound-Specific Chlorine Isotope Analysis: A Comparison of Gas Chromatography/Isotope Ratio Mass Spectrometry and Gas Chromatography/Quadrupole Mass Spectrometry Methods in an Interlaboratory Study. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • University of Florida. (2016). Tutorials - The Center for Xray Crystallography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • PubMed Central. (n.d.). X Ray crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of 3,5-Dichloro-4-methoxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological properties. Among the various pyridazine precursors, 3,5-dichloro-4-methoxypyridazine stands out as a versatile intermediate for the synthesis of novel bioactive compounds. The presence of reactive chlorine atoms at the 3 and 5 positions, coupled with the methoxy group at the 4 position, provides a unique electronic and steric environment, making it a valuable starting point for developing new therapeutic agents. This guide provides a comparative overview of the biological activities of various derivatives synthesized from this core structure, supported by experimental data from peer-reviewed literature.

The Strategic Advantage of the this compound Scaffold

The this compound core offers several strategic advantages in drug design. The two chlorine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups at these positions, leading to a library of derivatives with varied physicochemical properties. The methoxy group at the 4-position influences the electronic distribution of the pyridazine ring and can participate in hydrogen bonding interactions with biological targets. This inherent reactivity and modifiability make it an attractive starting material for exploring structure-activity relationships (SAR).

Anticancer Activity: A Prominent Feature

A significant body of research has focused on the anticancer potential of derivatives of dichlorinated pyridazine and related structures. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving kinase inhibition and apoptosis induction.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected derivatives against different human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

DerivativeCancer Cell LineIC50 (µM)Reference Compound (IC50, µM)
3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneMDA-MB-231 (Breast)7.56 µg/mLEtoposide (12.8 µg/mL)
3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneSK-N-MC (Neuroblastoma)25.04 µg/mLEtoposide (35.6 µg/mL)
NVP-BGJ398 (a derivative with a 2,6-dichloro-3,5-dimethoxy-phenyl moiety)RT112 (Bladder)Potent inhibitionNot specified in abstract
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)NCI60 cell line panel1.57 (mean GI50)Not specified

Table 1: Comparative in vitro anticancer activity of this compound derivatives and related compounds.[1][2][3][4]

The data indicates that derivatives incorporating the dichloromethoxy-phenyl moiety exhibit significant cytotoxicity, in some cases surpassing the efficacy of the standard chemotherapeutic agent, etoposide.[1] For instance, NVP-BGJ398, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, features a 3-(2,6-dichloro-3,5-dimethoxy-phenyl) group and has shown significant antitumor activity in vivo.[2][3] This highlights the potential of this scaffold in developing targeted cancer therapies.

Mechanism of Action: Kinase Inhibition

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.

cluster_0 Kinase Inhibition by Pyridazine Derivative Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Derivative 3,5-Dichloro-4-methoxy pyridazine Derivative Derivative->Kinase Inhibits ATP binding Phospho_Substrate Phosphorylated Substrate (Inactive) Cell_Signaling Downstream Cell Signaling (Blocked) Phospho_Substrate->Cell_Signaling Prevents activation

Caption: General mechanism of kinase inhibition by pyridazine derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected derivatives.

DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
(3,5-dichloro-4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methoxy)phenyl)phenylmethanoneBacillus subtilisSignificantCandida albicansModerate
(3,5-dichloro-4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methoxy)phenyl)phenylmethanoneStaphylococcus aureusSignificantNot specified-
(3,5-dichloro-4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methoxy)phenyl)phenylmethanoneE. coliSignificantNot specified-
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazone derivative (7)Staphylococcus aureus64Not specified-
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazone derivative (7)Clostridium difficile16Not specified-

Table 2: Comparative in vitro antimicrobial activity of this compound derivatives.[5][6]

The results demonstrate that modifications of the core structure can lead to potent antimicrobial agents. For instance, the introduction of a 1,3,4-thiadiazole moiety resulted in a compound with significant activity against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is typically determined using a broth microdilution method.

cluster_1 MIC Determination Workflow Start Prepare serial dilutions of This compound derivative Inoculate Inoculate each dilution with a standardized microbial suspension Start->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine Determine the lowest concentration with no visible growth (MIC) Observe->Determine

Sources

Navigating the Synthesis of 3,5-Dichloro-4-methoxypyridazine: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxypyridazine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with potential therapeutic applications. Its specific substitution pattern offers a versatile scaffold for further functionalization. This guide provides an in-depth comparison of two viable synthetic routes to this valuable compound, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages. The presented methodologies are grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound have been devised, both commencing from the readily available precursor, 3,4,5-trichloropyridazine. The choice between these routes will depend on factors such as reagent availability, desired scale, and tolerance for specific reaction conditions.

ParameterRoute 1: Via 4-Amino-3,5-dichloropyridazineRoute 2: Direct Selective Methoxylation
Starting Material 3,4,5-Trichloropyridazine3,4,5-Trichloropyridazine
Key Intermediates 4-Amino-3,5-dichloropyridazine, Diazonium SaltNone
Number of Steps TwoOne
Key Transformations Nucleophilic Aromatic Substitution (Amination), Diazotization-MethoxylationSelective Nucleophilic Aromatic Substitution (Methoxylation)
Potential Yield Moderate to GoodPotentially Higher (if selective)
Reagent Toxicity Diazonium salts are potentially explosive and must be handled with care.Sodium methoxide is corrosive and moisture-sensitive.
Process Simplicity Multi-step, requires careful control of diazotization temperature.Single-step, but requires careful control of stoichiometry and temperature for selectivity.
Purification Intermediate purification may be necessary.Direct purification of the final product.

Route 1: Synthesis via 4-Amino-3,5-dichloropyridazine Intermediate

This two-step approach leverages the selective reactivity of 3,4,5-trichloropyridazine towards amination at the 4-position, followed by a Sandmeyer-type conversion of the resulting amino group to a methoxy group.

Reaction Scheme

Route 1 A 3,4,5-Trichloropyridazine B 4-Amino-3,5-dichloropyridazine A->B NH3, Ethanol 120-130°C C This compound B->C 1. NaNO2, H2SO4 2. Methanol, Heat

Caption: Synthetic pathway for Route 1.

Mechanistic Insights

The first step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridazine ring and the three chloro substituents activate the ring towards nucleophilic attack. The 4-position is particularly susceptible to substitution due to resonance stabilization of the Meisenheimer intermediate.

The second step involves the diazotization of the primary aromatic amine to form a diazonium salt. This is a classic transformation in organic synthesis. The diazonium group is an excellent leaving group (N₂ gas), and its departure is facilitated by heating in the presence of a weak nucleophile like methanol, which then attacks the resulting aryl cation to form the methoxy ether.

Experimental Protocol

Step 1: Synthesis of 4-Amino-3,5-dichloropyridazine [1]

  • In a sealed tube, dissolve 8.0 g of 3,4,5-trichloropyridazine in dry ethanol saturated with ammonia gas.

  • Heat the reaction mixture to 120-130°C for five hours.

  • After cooling, carefully open the tube and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 20 mL of chloroform and heat under reflux for 20 minutes.

  • Allow the solution to cool to room temperature, which should induce the precipitation of a solid.

  • Collect the solid by filtration and recrystallize from water to yield 4-amino-3,5-dichloropyridazine. A typical yield is around 2.8 g.

Step 2: Synthesis of this compound (Proposed)

Caution: Diazonium salts are potentially explosive, especially when dry. Handle with extreme care and always keep in solution.

  • To a stirred solution of 4-amino-3,5-dichloropyridazine (e.g., 1.64 g, 10 mmol) in a mixture of methanol (20 mL) and concentrated sulfuric acid (2 mL) at 0-5°C, add a solution of sodium nitrite (e.g., 0.76 g, 11 mmol) in a minimal amount of water dropwise.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then gently heat to reflux for 1-2 hours, or until gas evolution ceases.

  • Cool the mixture and pour it into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Direct Selective Methoxylation of 3,4,5-Trichloropyridazine

This route offers a more direct, single-step approach to the target molecule through a selective nucleophilic aromatic substitution. The success of this method hinges on the differential reactivity of the chlorine atoms on the pyridazine ring.

Reaction Scheme

Route 2 A 3,4,5-Trichloropyridazine B This compound A->B Sodium Methoxide (1 eq.) Methanol, Reflux

Caption: Synthetic pathway for Route 2.

Mechanistic Insights

The principle of this reaction is also a nucleophilic aromatic substitution (SNAr). The key to the success of this route is the selective replacement of the chlorine atom at the 4-position. The electron-withdrawing nitrogen atoms of the pyridazine ring activate all three chlorine atoms towards nucleophilic attack. However, the 4-position is generally the most electrophilic and therefore the most susceptible to attack by a nucleophile like the methoxide ion. By carefully controlling the stoichiometry of the sodium methoxide (using approximately one equivalent), it is possible to achieve a high degree of selectivity for monosubstitution at the 4-position. Using an excess of sodium methoxide would likely lead to the formation of di- and tri-methoxylated byproducts.

Experimental Protocol (Proposed)
  • To a solution of 3,4,5-trichloropyridazine (e.g., 1.83 g, 10 mmol) in anhydrous methanol (30 mL), add a solution of sodium methoxide (e.g., 0.54 g, 10 mmol) in anhydrous methanol (10 mL) dropwise at room temperature under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

Both presented routes offer viable pathways to this compound.

  • Route 1 is a well-precedented, albeit longer, synthetic sequence. The initial amination step is documented, and the subsequent diazotization-methoxylation is a standard transformation. This route may be preferable when a high degree of certainty in the outcome is desired and the handling of diazonium salts is within the laboratory's capabilities.

  • Route 2 is a more elegant and atom-economical approach. Its success relies on the selective reactivity of the starting material. While mechanistically sound, this route would likely require some optimization of reaction conditions (temperature, reaction time, and precise stoichiometry) to maximize the yield of the desired product and minimize the formation of polysubstituted byproducts.

The choice of the optimal synthetic route will ultimately be guided by the specific needs and resources of the research team. Both pathways provide a solid foundation for the synthesis of this important heterocyclic building block.

References

  • BenchChem. (2025). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
  • PrepChem.com. Synthesis of 4-amino-3,5-dichloropyridazine. [Link]

  • Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

Sources

Spectroscopic comparison of 3,5-Dichloro-4-methoxypyridazine and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 3,5-Dichloro-4-methoxypyridazine and Its Analogues

For researchers and professionals in drug development, a precise understanding of a molecule's structure is non-negotiable. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This guide offers a comparative analysis of this compound, a substituted heterocyclic compound of interest, against its structural analogues. By examining the effects of specific substituents—the parent pyridazine ring, an isomeric dichloropyridazine, and a methoxy-substituted analogue—we can illuminate the distinct spectral signatures imparted by each functional group.

The pyridazine ring is a significant scaffold in medicinal chemistry, known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for drug-target interactions.[1] This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these compounds, providing not just the data, but the causal reasoning behind the observed spectral characteristics.

The selected analogues for comparison are:

  • Pyridazine: The unsubstituted parent heterocycle.

  • 3,6-Dichloropyridazine: An isomer to study the positional effects of chlorine atoms.

  • 4-Methoxypyridine: An analogue to isolate the effect of the methoxy group on a different heterocyclic core, providing broader context.

This comparative approach allows for a deeper understanding of structure-property relationships, empowering researchers to interpret spectra of novel derivatives with greater confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shift (δ), multiplicity, and coupling constants (J) are directly influenced by the electronic effects of neighboring substituents.

¹H NMR: Mapping Proton Environments

In pyridazine derivatives, the electronegative nitrogen and halogen atoms significantly deshield adjacent protons, shifting their resonance signals downfield. Conversely, electron-donating groups like the methoxy group (-OCH₃) introduce shielding effects.

Comparative ¹H NMR Data

CompoundStructureKey Chemical Shifts (δ, ppm)Solvent
This compound Structure of 3,6-Dichloro-4-methoxypyridazineH-6: ~8.8-9.2 (predicted)OCH₃: ~4.1 (predicted)CDCl₃
Pyridazine Structure of PyridazineH-3, H-6: ~9.17 (dd)H-4, H-5: ~7.75 (dd)CDCl₃
3,6-Dichloropyridazine Structure of 3,6-DichloropyridazineH-4, H-5: 7.63 (s)[2]CDCl₃
4-Methoxypyridine Structure of 4-MethoxypyridineH-2, H-6: 8.21 (d)H-3, H-5: 6.69 (d)OCH₃: 3.85 (s)[3]CDCl₃

Analysis of ¹H NMR Spectra:

  • This compound : The single aromatic proton at the C-6 position is expected to be significantly deshielded by the adjacent nitrogen and the chlorine atom at C-5, resulting in a downfield singlet. The methoxy protons will appear as a sharp singlet around 4.1 ppm.

  • Pyridazine : The parent molecule shows a symmetrical spectrum. The protons adjacent to the nitrogen atoms (H-3, H-6) are the most downfield. The coupling between all protons creates a complex doublet of doublets pattern.[4]

  • 3,6-Dichloropyridazine : The two protons at C-4 and C-5 are chemically equivalent, resulting in a single sharp singlet. The strong electron-withdrawing effect of the chlorine atoms and the adjacent nitrogens shifts this signal significantly downfield compared to benzene.[2]

  • 4-Methoxypyridine : The electron-donating methoxy group strongly shields the ortho-protons (H-3, H-5), shifting them significantly upfield. The para-protons (H-2, H-6) are less affected but still appear as a downfield doublet due to the nitrogen's influence.[3]

¹³C NMR: Probing the Carbon Skeleton

The principles of shielding and deshielding also apply to ¹³C NMR. Carbons directly bonded to electronegative atoms (N, Cl, O) will have their signals shifted significantly downfield.

Comparative ¹³C NMR Data

CompoundKey Chemical Shifts (δ, ppm)Solvent
This compound C-3, C-5: ~155 (predicted)C-4: ~160 (predicted)C-6: ~130 (predicted)OCH₃: ~58 (predicted)CDCl₃
Pyridazine C-3, C-6: 150.8C-4, C-5: 126.9CDCl₃
3,6-Dichloropyridazine C-3, C-6: 153.2C-4, C-5: 130.6CDCl₃
4-Methoxypyridine C-4: 164.8C-2, C-6: 150.7C-3, C-5: 109.5OCH₃: 55.2CDCl₃

Analysis of ¹³C NMR Spectra:

  • This compound : The carbons attached to chlorine (C-3, C-5) and the oxygen of the methoxy group (C-4) are expected to be the most downfield. The methoxy carbon itself will appear upfield, typically in the 55-60 ppm range.[5]

  • Pyridazine : The carbons adjacent to the two nitrogen atoms (C-3, C-6) are deshielded and appear downfield compared to the carbons at the 4 and 5 positions.

  • 3,6-Dichloropyridazine : Attaching chlorine atoms to C-3 and C-6 further deshields these positions compared to the parent pyridazine. The C-4 and C-5 carbons are also shifted downfield due to the inductive effect of the chlorines.

  • 4-Methoxypyridine : The carbon attached to the methoxy group (C-4) is the most downfield. The electron-donating nature of the methoxy group shields the C-3 and C-5 carbons, causing a significant upfield shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired using a 90° pulse. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition : A standard one-dimensional carbon spectrum is acquired with proton decoupling to simplify the spectrum to singlets. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are required.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to a known standard, typically tetramethylsilane (TMS) at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.7 mL CDCl₃ Acq Load Sample Lock & Shim Prep->Acq H1_Acq Acquire ¹H Spectrum (16-64 scans) Acq->H1_Acq C13_Acq Acquire ¹³C Spectrum (512+ scans) Acq->C13_Acq Proc Fourier Transform Phase & Baseline Correct C13_Acq->Proc Ref Reference to TMS (0.00 ppm) Proc->Ref Analysis Spectral Analysis (Shifts, Integration, Coupling) Ref->Analysis

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Comparative IR Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound C-O Stretch: ~1250 (strong, predicted)Aromatic C=N/C=C: ~1550-1600 (predicted)C-Cl Stretch: ~700-800 (strong, predicted)
Pyridazine Aromatic C-H Stretch: >3000Aromatic C=N/C=C: ~1577, 1446, 1415[7]
3,6-Dichloropyridazine Aromatic C=N/C=C: ~1550C-Cl Stretch: ~790 (strong)[8]
4-Methoxypyridine Aromatic C=N/C=C: ~1598, 1508C-O Stretch: ~1245 (strong)

Analysis of IR Spectra:

  • The presence of the methoxy group in this compound and 4-methoxypyridine is confirmed by a strong C-O stretching band around 1250 cm⁻¹.

  • All compounds display characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[7]

  • The C-Cl stretching vibrations in the dichlorinated compounds are a key diagnostic feature, appearing as strong absorptions in the 700-800 cm⁻¹ range of the fingerprint region.[8]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, simple technique for solid and liquid samples.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.

  • Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application : Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal.

  • Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

  • Cleaning : Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern provides clues about the molecule's structure.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks (and Interpretation)
This compound C₅H₄Cl₂N₂O179.00[9]M⁺ cluster at 178/180/182 (characteristic 9:6:1 ratio for 2 Cl atoms)
Pyridazine C₄H₄N₂80.09M⁺ at 80
3,6-Dichloropyridazine C₄H₂Cl₂N₂148.97M⁺ cluster at 148/150/152 (9:6:1 ratio for 2 Cl atoms)[10]
4-Methoxypyridine C₆H₇NO109.13M⁺ at 109

Analysis of Mass Spectra:

The most telling feature in the mass spectra of the chlorinated compounds is the isotopic pattern of the molecular ion (M⁺). Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • A molecule with one chlorine atom will show an (M)⁺ peak and an (M+2)⁺ peak in an approximate 3:1 ratio.

  • A molecule with two chlorine atoms, such as this compound and 3,6-dichloropyridazine, will exhibit a characteristic cluster of peaks at (M)⁺, (M+2)⁺, and (M+4)⁺ in an approximate ratio of 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Experimental Protocol for Mass Spectrometry (EI)

Electron Ionization (EI) is a hard ionization technique that causes fragmentation, providing structural information.

  • Sample Introduction : A dilute solution of the sample is injected into the instrument, or a solid sample is introduced via a direct insertion probe. The sample is vaporized in a high vacuum environment.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming a radical cation (M⁺).

  • Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions. The output is a mass spectrum plotting ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry Process cluster_output Output Intro Inject Dilute Solution or Use Solids Probe Vap Vaporization (High Vacuum) Intro->Vap Ion Ionization (70 eV) Forms M⁺ Vap->Ion Acc Acceleration Ion->Acc Sep Mass Separation (Analyzer) Acc->Sep Det Detection Sep->Det Spectrum Generate Mass Spectrum (Abundance vs. m/z) Det->Spectrum Analysis Analyze M⁺ Isotope Pattern & Fragmentation Spectrum->Analysis

Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic comparison of this compound with its analogues reveals a clear and logical correlation between structure and spectral output.

  • ¹H and ¹³C NMR : The chemical shifts are dictated by the interplay of electron-withdrawing effects from the ring nitrogens and chlorine atoms (causing downfield shifts) and the electron-donating effect of the methoxy group (causing upfield shifts, particularly at ortho and para positions).

  • IR Spectroscopy : Key functional groups provide unambiguous signatures. The C-Cl stretch is diagnostic for the chlorinated analogues, while the strong C-O stretch confirms the presence of the methoxy group.

  • Mass Spectrometry : The molecular ion peak confirms the molecular weight, and most importantly, the isotopic cluster for chlorine-containing compounds provides definitive evidence of the number of chlorine atoms present.

By systematically evaluating these spectral fingerprints, researchers can confidently identify and characterize substituted pyridazines, leveraging this foundational data for applications in medicinal chemistry and materials science.

References

  • The Royal Society of Chemistry. (2015). Supporting Information for a chemical publication. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 13(9), 2035-2043. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties of Pyridazines. Retrieved from [Link]

  • Dunn, J., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(5), 786-819. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for a chemical publication. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloro-4-methoxypyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra of 3,6-dichloropyridazine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N′-[(1E)-1-(3,5-Dichloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide monohydrate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridazine, 3,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum of a related compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

Sources

Benchmarking the efficacy of 3,5-Dichloro-4-methoxypyridazine-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Pyridazine-Based MAP4K4 Inhibitors

In the landscape of kinase-targeted drug discovery, Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a critical node in signaling pathways governing inflammation, cellular metabolism, and neurodegeneration.[1][2] The therapeutic potential of inhibiting MAP4K4 has driven the development of diverse small molecule inhibitors.[3] This guide provides a comprehensive benchmark of a novel, hypothetical 3,5-dichloro-4-methoxypyridazine-based inhibitor, herein referred to as Compound X , against established MAP4K4 inhibitors, PF-06260933 and URMC-099 . Our analysis is grounded in established biochemical and cellular assays to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their efficacy and selectivity.

The Rationale for Targeting MAP4K4

MAP4K4 is a serine/threonine kinase that acts as an upstream regulator of critical signaling cascades, including the c-Jun N-terminal kinase (JNK) and Hippo pathways.[2][4] Its dysregulation is implicated in a range of pathologies, from promoting vascular inflammation in atherosclerosis to driving neuronal cell death in neurodegenerative diseases.[1][4] Consequently, the development of potent and selective MAP4K4 inhibitors is a promising therapeutic strategy. This guide focuses on comparing inhibitors with distinct chemical scaffolds to elucidate the structure-activity relationships that govern their efficacy.

Benchmarking Experimental Workflow

The evaluation of kinase inhibitors follows a logical and stepwise progression from initial biochemical potency assessment to cellular efficacy and selectivity profiling. This workflow ensures a comprehensive understanding of a compound's therapeutic potential.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Selectivity Profiling A Recombinant MAP4K4 Enzyme C Biochemical Kinase Assay (e.g., ADP-Glo) A->C B Test Inhibitors (Compound X, PF-06260933, URMC-099) B->C D Determine IC50 Values C->D G Treat with Inhibitors D->G Proceed with potent compounds E Relevant Cell Line (e.g., Human Cardiomyocytes) F Induce Cellular Stress (e.g., Oxidative Stress) E->F F->G H Cell-Based Assay (e.g., Cell Viability, Western Blot for p-JNK) G->H I Determine EC50 Values H->I K Binding or Activity Assays I->K Characterize lead candidates J Kinome-Wide Panel (e.g., 41+ kinases) J->K L Assess Off-Target Inhibition K->L G Extracellular_Stimuli Extracellular Stimuli (e.g., TNF-α, Stress) TAK1 TAK1 (MAP3K7) Extracellular_Stimuli->TAK1 MAP4K4 MAP4K4 TAK1->MAP4K4 activates MEKK1 MEKK1 (MAP3K1) MAP4K4->MEKK1 activates Hippo_Pathway Hippo Pathway (LATS1/2) MAP4K4->Hippo_Pathway activates MKK4_7 MKK4/7 (MAP2K) MEKK1->MKK4_7 activates JNK JNK (MAPK) MKK4_7->JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 activates YAP_TAZ YAP/TAZ Hippo_Pathway->YAP_TAZ inhibits Inhibitors Compound X PF-06260933 URMC-099 Inhibitors->MAP4K4 inhibit

Caption: Simplified MAP4K4 signaling pathway.

Conclusion

The benchmarking of MAP4K4 inhibitors reveals a trade-off between high potency and selectivity versus a broader spectrum of activity. A pyridazine-based inhibitor, exemplified by the hypothetical Compound X , and the aminopyridine-based PF-06260933 represent a targeted approach, aiming for maximal on-target efficacy with minimal off-target effects. In contrast, a multi-kinase inhibitor like URMC-099 offers the potential to modulate multiple disease-relevant pathways simultaneously. The choice of inhibitor will ultimately depend on the specific therapeutic context and the desired pharmacological outcome. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel MAP4K4 inhibitors.

References

  • The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis. eNeuro. Available at: [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. Cell Stem Cell. Available at: [Link]

  • The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer. Scientific Reports. Available at: [Link]

  • The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. The Journal of Neuroscience. Available at: [Link]

  • MAP4K4 Gene - M4K4 Protein. GeneCards. Available at: [Link]

  • PF-06260933 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics. Frontiers in Oncology. Available at: [Link]

  • Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders. Journal of Neuroinflammation. Available at: [Link]

  • MAP4K4 ELISA Kits. Biocompare. Available at: [Link]

  • URMC-099 inhibits p38 and JNK MAPK signaling cascades in Aβ-stimulated... ResearchGate. Available at: [Link]

  • The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Imm. Journal of Neuroscience. Available at: [Link]

  • Overview of the major MAP4K4 signaling pathways. ResearchGate. Available at: [Link]

Sources

Head-to-head comparison of different catalysts for 3,5-Dichloro-4-methoxypyridazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for 3,5-Dichloro-4-methoxypyridazine Reactions

Introduction: The Synthetic Challenge and Opportunity of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among them, this compound stands out as a versatile scaffold, offering two distinct reactive sites for elaboration into more complex molecular architectures. The primary challenge, however, lies in the controlled and selective functionalization of its two C-Cl bonds at the C3 and C5 positions. Achieving high regioselectivity is paramount to avoiding tedious purification steps and maximizing the efficiency of synthetic routes.

This guide provides a head-to-head comparison of catalytic systems for the most crucial cross-coupling reactions of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst and ligand selection, offering field-proven insights to guide your experimental design. We will focus on the two most powerful and widely used transformations for this substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Part 1: Suzuki-Miyaura Coupling: The Power of Ligand-Controlled Regioselectivity

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its functional group tolerance and operational simplicity.[1] With a substrate like this compound, the critical question is not if it will react, but where. The electronic environment of the pyridazine ring inherently makes the C3 and C5 positions inequivalent. The key to unlocking the full potential of this substrate is to control which position reacts, a feat that can be masterfully achieved through rational ligand selection.[2][3]

The Mechanistic Basis of Ligand Control

The accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][4] The regioselectivity in the mono-arylation of 3,5-dichloropyridazine is determined at the very first step: the oxidative addition of the C-Cl bond to the Pd(0) catalyst. The choice of ligand bound to the palladium center dictates the steric and electronic environment of the catalyst, influencing which C-Cl bond can more readily insert into the metal center. Bulky ligands can create a sterically hindered environment that favors addition at the less-congested site, sometimes overriding inherent electronic preferences.[5][6][7]

Suzuki_Cycle Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle cluster_legend Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex TM_Complex:w->Pd0:e TM_Complex->Pd0 Catalyst Regeneration Product Ar-R TM_Complex->Product Reductive Elimination

Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle

Head-to-Head Catalyst Comparison for Site-Selectivity

Pioneering work has demonstrated that by simply switching the phosphine ligand, one can achieve a near-perfect reversal of regioselectivity in the Suzuki coupling of 3,5-dichloropyridazines.[2][3]

  • System 1: Targeting the C5 Position (Unconventional Selectivity)

    • Catalyst System: Pd₂(dba)₃ with a highly bulky biaryl phosphine ligand such as XPhos.

    • Rationale: The C5 position is generally considered the less reactive site. The immense steric bulk of the XPhos ligand is the deciding factor. The ligand creates a congested coordination sphere around the palladium atom, making the approach to the more sterically accessible C5-Cl bond far more favorable than the C3-Cl bond, which is flanked by the methoxy group and the ring nitrogen.

    • Performance: This system delivers the C5-arylated product with excellent selectivity, often exceeding a 20:1 ratio in favor of the C5 isomer.[3]

  • System 2: Targeting the C3 Position (Conventional Selectivity)

    • Catalyst System: Pd(dppf)Cl₂ or a combination of a Pd(II) precursor with a less bulky, more electron-rich ligand like P(Cy)₃ (tricyclohexylphosphine).

    • Rationale: In the absence of overwhelming steric hindrance from the ligand, the inherent electronic factors of the substrate dominate. The C3 position is more electron-deficient due to the influence of the adjacent ring nitrogen, making its C-Cl bond more susceptible to oxidative addition. A ligand like P(Cy)₃ provides sufficient electron density to facilitate the catalytic cycle without imposing the steric bias of XPhos.

    • Performance: This approach reliably yields the C3-arylated product as the major isomer.[3]

Data Summary: Ligand-Dependent Suzuki Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Major ProductSelectivity (C5:C3)Yield (%)
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10016C5-Aryl>20:1~85-95
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9012C3-Aryl1:>20~80-90
Pd₂(dba)₃P(Cy)₃K₃PO₄Toluene/H₂O10016C3-Aryl1:15~80-90
(Data synthesized from representative results in the cited literature for 3,5-dichloropyridazines[2][3])

Part 2: Buchwald-Hartwig Amination: Forging Critical C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8] For chloro-heterocycles like this compound, the challenge lies in activating the relatively inert C-Cl bond. This requires highly active catalyst systems, typically comprising a palladium source and a bulky, electron-rich phosphine ligand.[9]

The Catalytic Cycle and the Role of the Ligand

The mechanism involves the oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8][10][11] The ligand plays a crucial role in promoting both the oxidative addition (by creating an electron-rich metal center) and the final reductive elimination (by virtue of its steric bulk, which encourages the release of the product).[9]

Buchwald_Hartwig_Cycle Figure 2: Generalized Buchwald-Hartwig Amination Cycle cluster_legend Pd0 Pd(0)L OA_Complex Ar-Pd(II)(Cl)L Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) Amido_Complex Ar-Pd(II)(NR₂)L OA_Complex->Amido_Complex Amido_Complex:w->Pd0:e Amido_Complex->Pd0 Catalyst Regeneration Product Ar-NR₂ Amido_Complex->Product Reductive Elimination

Caption: Figure 2: Generalized Buchwald-Hartwig Amination Cycle

Head-to-Head Ligand Comparison

For challenging aryl chlorides, the choice of ligand is critical. The so-called "second-generation" biaryl phosphine ligands developed by Buchwald are the industry standard.

  • System 1: The Workhorse (e.g., XPhos or SPhos)

    • Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like XPhos or SPhos. A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.

    • Rationale: These ligands possess the optimal combination of steric bulk and electron-donating ability to facilitate the catalytic cycle for unreactive aryl chlorides. They promote the formation of the active, monoligated L-Pd(0) species, which is essential for efficient oxidative addition.

    • Performance: High yields (>90%) can be expected for the mono-amination of dichloro-heterocycles. The reaction will almost certainly occur at the more electronically activated C3 position. Achieving selective mono-amination is straightforward by using a slight excess (1.0-1.2 equivalents) of the amine.

  • System 2: Bidentate Ligands (e.g., Xantphos or dppf)

    • Catalyst System: Pd(OAc)₂ with a bidentate ligand like Xantphos.

    • Rationale: Bidentate ligands with large bite angles, such as Xantphos, are also effective. They can stabilize the palladium center throughout the catalytic cycle and promote the reductive elimination step.[8][9] While often highly effective, they may sometimes be less active than the bulkier monodentate biarylphosphine ligands for the most challenging substrates.

    • Performance: Good to excellent yields are achievable, though reaction times may be longer or temperatures higher compared to the most active monodentate systems. Regioselectivity for the C3 position is expected.

Data Summary: Buchwald-Hartwig Ligand Performance
Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Performance on Aryl Chlorides
Pd₂(dba)₃XPhosNaOtBuToluene100-110Excellent yields, broad substrate scope
Pd(OAc)₂SPhosNaOtBuDioxane100Excellent yields, highly active
Pd(OAc)₂XantphosCs₂CO₃Dioxane110Very good yields, good functional group tolerance
Pd(dppf)Cl₂dppfK₂CO₃Toluene110Moderate to good yields, less active for chlorides
(Data represents general performance for challenging aryl chlorides as specific data for this compound is sparse in readily available literature.)

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling at C5

This protocol is adapted from methodologies for selective coupling of 3,5-dichloropyridazines.[3]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • In a separate vial, add the palladium precursor Pd₂(dba)₃ (2 mol%) and the XPhos ligand (4.4 mol%).

  • Add degassed toluene and water (e.g., 4:1 ratio) to the Schlenk flask.

  • Add the catalyst/ligand mixture to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-Amination at C3 via Buchwald-Hartwig Coupling

This protocol is a general and robust method for the amination of heteroaryl chlorides.

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor Pd₂(dba)₃ (2 mol%), the appropriate bulky phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Add anhydrous, degassed toluene to the flask and stir for 10 minutes.

  • Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

For researchers working with this compound, mastering its selective functionalization is key to unlocking its synthetic potential. This guide demonstrates that for Suzuki-Miyaura couplings, ligand choice is the paramount factor in controlling regioselectivity , allowing for a switch between the C3 and C5 positions. For Buchwald-Hartwig aminations, the use of bulky, electron-rich monodentate phosphine ligands is critical for activating the C-Cl bond, with reactions predictably occurring at the more electron-deficient C3 position.

The principles discussed here—steric control in oxidative addition and the necessity of highly active catalysts for C-Cl bond activation—provide a logical framework for troubleshooting and optimizing these powerful cross-coupling reactions. As the field continues to evolve, the development of catalysts based on more earth-abundant metals like nickel will likely offer more sustainable and cost-effective alternatives for these essential transformations.

References

  • Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L. K., Palani, A., Hughes, G., & Nargund, R. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Dai, X., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ujaque, G., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides a comprehensive comparison and cross-validation framework for two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 3,5-Dichloro-4-methoxypyridazine. This pyridazine derivative represents a class of heterocyclic compounds frequently utilized as building blocks in the synthesis of biologically active molecules.[1][2]

This document is intended for researchers, analytical scientists, and quality control professionals. It offers not only detailed experimental protocols but also the scientific rationale behind the methodological choices, all grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]

The Imperative of Method Validation and Cross-Validation

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[5][6] The core validation characteristics, as stipulated in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[7][3][8][9][10]

Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods to ensure that they produce comparable and reliable data.[11][12][13] This is particularly crucial when one method may be used for release testing and another for stability studies, or when transferring a method between laboratories.[11][14]

Analytical Methodologies for this compound Quantification

While specific, validated methods for this compound are not widely published, we can extrapolate from established methods for structurally similar compounds, such as other chlorinated pyridazines and pyridazinone derivatives, to propose suitable analytical techniques.[15][16][17][18][19] Based on the likely physicochemical properties of this compound (a chlorinated, heterocyclic aromatic compound), HPLC with UV detection and GC-MS are prime candidates.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[15][20] A reversed-phase HPLC method using a C18 column is a logical starting point for the separation of this moderately polar compound from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers exceptional sensitivity and specificity.[15][19][21] The mass spectrometer provides an additional layer of confirmation, making it a powerful tool for impurity identification and quantification.

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed HPLC-UV and GC-MS methods for the quantification of this compound.

Protocol 1: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: 5% to 95% B over 10 minutes; Hold at 95% B for 2 minutes; Return to 5% B and equilibrate for 3 minutes.[17]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the same diluent.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 100 mL of the diluent to achieve a target concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Protocol 2: GC-MS Method

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C; hold for 5 minutes.[18]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound should be used for enhanced sensitivity and selectivity.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the same solvent.

  • Sample Preparation: Accurately weigh a sample containing approximately 1 mg of this compound and dissolve it in 10 mL of the solvent to achieve a target concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance characteristics for the two proposed methods, based on typical performance for similar analytes and methodologies. These parameters must be experimentally verified during method validation.[22][23]

Table 1: HPLC-UV Method Performance

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Linearity (r²) ≥ 0.995> 0.999
Range 80-120% of test concentration1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3~0.1 µg/mL
LOQ Signal-to-Noise ≥ 10~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%

Table 2: GC-MS Method Performance

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Linearity (r²) ≥ 0.995> 0.998
Range 80-120% of test concentration0.1 - 10 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 102.5%
Precision (% RSD) ≤ 3.0%< 2.0%
LOD Signal-to-Noise ≥ 3~0.01 µg/mL
LOQ Signal-to-Noise ≥ 10~0.03 µg/mL
Specificity No interfering peaks at the retention time and m/z of the analyteConfirmed by mass spectrum

Cross-Validation Study Design

A robust cross-validation study is essential to ensure the interchangeability of the HPLC-UV and GC-MS methods.[11]

Objective: To demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of this compound.

Protocol:

  • Sample Selection: Prepare a minimum of six independent samples of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation:

    • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each sample.

    • Perform a statistical comparison of the mean values obtained from the two methods. A two-sided t-test for equivalence is appropriate. The acceptance criterion is typically that the confidence interval for the difference between the means falls within a pre-defined equivalence margin (e.g., ± 5%).

    • The results should demonstrate no statistically significant difference between the two methods.

Visualizing the Workflow

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation Study HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Method Validation (ICH Q2) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation (ICH Q2) GCMS_Dev->GCMS_Val Sample_Prep Prepare 6 Independent Samples (3 Concentration Levels) HPLC_Val->Sample_Prep GCMS_Val->Sample_Prep Analyze_HPLC Analyze Samples by HPLC-UV (n=3) Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS (n=3) Sample_Prep->Analyze_GCMS Data_Comp Statistical Comparison of Results (e.g., t-test for equivalence) Analyze_HPLC->Data_Comp Analyze_GCMS->Data_Comp Conclusion Conclusion: Methods are Equivalent and Interchangeable Data_Comp->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Conclusion

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice between them will depend on specific laboratory needs, such as required sensitivity, sample throughput, and the availability of instrumentation. GC-MS offers higher sensitivity and specificity, which may be advantageous for trace-level analysis or impurity profiling. HPLC-UV, on the other hand, is a robust and widely available technique suitable for routine quality control.

A thorough method validation according to ICH guidelines, followed by a well-designed cross-validation study, will provide the necessary scientific evidence to ensure that either method can be used with confidence, producing reliable and accurate data for the quality assessment of this compound. This commitment to analytical rigor is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma Group.
  • USP <1225> Method Valid
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. gmp-compliance.org.
  • Quality Guidelines - ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • FDA Releases Guidance on Analytical Procedures | BioPharm International.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub.
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. USP-NF.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies | Pharmaceutical Technology. Pharmaceutical Technology.
  • Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova. Charles University.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives | Request PDF - ResearchGate.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. SciSpace.
  • III Analytical Methods. Japan Ministry of the Environment.
  • Application Note: HPLC Analysis of 3-Chloro-6-methoxypyridazine Reaction Mixtures - Benchchem. BenchChem.
  • A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantific
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Liberty University.
  • Analytical Methods - RSC Publishing. Royal Society of Chemistry.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - MDPI. MDPI.
  • Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic - EPA. Environmental Protection Agency.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology.
  • Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)
  • Application Note: Determination of 3,5-Dichloroaniline using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. BenchChem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, ensuring the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dichloro-4-methoxypyridazine, grounding procedural steps in the principles of chemical safety and regulatory compliance.

Hazard Profile and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound is a chlorinated heterocyclic compound. While specific toxicological data may be limited, data from structurally similar chemicals, such as other dichloropyridazines, provide a strong basis for a conservative hazard assessment.

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in direct contact with skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation upon inhalation of dust or fumes.[1][3]

  • Hazardous Decomposition: During combustion, it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1] This is a critical factor for final disposal, necessitating specialized incineration facilities.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[4] Due to its chemical nature, this compound waste must be managed as hazardous waste.

Regulatory Framework: The RCRA Mandate

The disposal of hazardous chemical waste is strictly regulated. In the United States, the RCRA provides a "cradle-to-grave" framework for managing hazardous materials, from generation to final disposal. This means that the generating laboratory is responsible for the waste until it has been safely and properly disposed of by a licensed facility. State and local regulations may be even more stringent than federal laws.[5]

On-Site Waste Management: Pre-Disposal Procedures

Proper disposal begins in the laboratory at the point of generation. Adherence to these on-site procedures is the foundation of a safe and compliant waste management program.

A. Waste Minimization The most effective way to manage waste is to minimize its generation. Laboratories should:

  • Order the smallest practical quantity of the chemical required for research.[4][6]

  • Maintain a chemical inventory to avoid ordering duplicates and to track expiration dates.[4][6]

  • Whenever possible, substitute hazardous chemicals with less hazardous alternatives.[4][6]

B. Segregation Proper segregation is crucial to prevent dangerous reactions and to ensure cost-effective disposal.

  • Halogenated vs. Non-Halogenated: this compound waste is a halogenated organic waste . It must be collected in a dedicated waste container, separate from non-halogenated solvents and other waste streams.[7]

  • Solids vs. Liquids: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[7]

C. Container Selection and Labeling

  • Container Type: Use only approved, chemically compatible waste containers.[6][8] For chlorinated compounds, glass bottles or stainless steel containers are often preferred.[7][9] Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[7][8]

  • Labeling: Proper labeling is a strict regulatory requirement.[10] The label must clearly and legibly include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[10]

    • The date when waste was first added to the container (the "accumulation start date").[8]

D. Storage in a Satellite Accumulation Area (SAA) Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the laboratory personnel.[4][6][10]

  • Keep waste containers closed at all times, except when actively adding waste.[6]

  • Ensure the SAA is equipped with secondary containment (such as a spill tray) to capture any potential leaks.[7]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4][6]

Disposal Parameter Guideline Rationale
Hazard Class Toxic, Irritant, Environmental HazardDictates handling precautions and disposal route.
EPA Waste Code Likely F-List or U-ListClassification required by RCRA for tracking and disposal.
Required PPE Nitrile gloves, safety glasses/goggles, lab coatPrevents skin/eye contact and personal contamination.[1]
Compatible Containers Glass, Stainless Steel[7][9]Prevents chemical degradation of the container and potential leaks.
Incompatible Materials Strong oxidizing agents[1]Segregation prevents potentially violent chemical reactions.
Disposal Method Licensed Hazardous Waste Vendor (Incineration)Ensures destruction of the compound in an environmentally sound manner.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the process from waste generation to final pickup.

  • Characterize and Segregate: Immediately upon generation, identify the waste as "Hazardous Waste: Halogenated Organic Solid/Liquid" containing this compound.

  • Select Container: Obtain a designated and properly labeled hazardous waste container for halogenated organics from your institution's Environmental Health and Safety (EHS) department or as per your lab's protocol.

  • Transfer Waste: Wearing appropriate PPE (lab coat, gloves, eye protection), carefully transfer the waste into the designated container. For solids, use a scoop or spatula to avoid creating dust.[1]

  • Seal and Store: Securely close the container lid. Place the container in your designated SAA with secondary containment.

  • Monitor Accumulation: Keep the container in the SAA. Do not overfill the container; stop at 90% capacity to prevent spills.[7]

  • Request Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, schedule a waste pickup with your EHS office or contracted hazardous waste hauler.[6][11] This is often done through an online request system.

  • Documentation: Complete any required waste tracking forms or manifests provided by your EHS office. This documentation is a key part of the "cradle-to-grave" responsibility.

G cluster_0 In-Laboratory Process cluster_1 Disposal & Compliance gen Waste Generation (e.g., unused product, contaminated labware) char Step 1: Characterize & Segregate (Halogenated Organic Waste) gen->char cont Step 2: Select & Label Proper Waste Container char->cont store Step 3: Store in SAA (Closed Container, Secondary Containment) cont->store pickup Step 4: Request Pickup (via EHS / Waste Vendor) store->pickup tsdf Transport to Licensed TSDF* pickup->tsdf caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Workflow for this compound.

Emergency Protocols for Spills and Exposure

Accidents require immediate and correct action.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1]

    • Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3]

    • Inhalation: Move the affected person to fresh air.[1][3]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.

By adhering to these detailed procedures, you actively contribute to a culture of safety and environmental stewardship. The responsible disposal of chemical waste is as integral to the scientific process as the discoveries we strive to make.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgkZmmn7_-apwj5Vx04c2gra-4jC3zGKe5sF_QopgR-aKUwfoWY3MIt4ZWh987jqhGWJEsyB1zoGsGTjdQfjxKPVYpom6kaA_hKrQ5HSqappXVviufJ5VVVD9wQoOnBCtMmLozO-InWRcTHIVaqVJ9gNXqqeUeYlBwOCVRuGHLQ8TsYWztQBIdEVmn7UpJogYgYIzxoFQ4vUQDWWpVKL_5zQ==]
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA1LzT5WsHg8T6sb2mEZvjHeSygqYRIHFTSjz2qQ_UfEz-iVFP-vY7fgy2aAOdr5sPqgkvodL27QlNiu4iLK_sw_YzqPsmWQjJhtYJev9MW-pJJwkhaN3FJAYuCg8QTHmqpegI9gi7XBovKHRvOwiP-LZ0pyLne270zZp_1atCaRRv5vk3Ak2xejIZ9NWha703mf1XoaeJ99oFJnIFLdfe9adsbz7_9g==]
  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDAXe1x_9rMiFmKIIq3FB8MFlDA9L1o0akovhcGxMQ7Sx7DPyIJFi0qx0joEgVikvYq6KXcgD9rzaW4JrLLcHgzFIZ5vEeu7Vs8p1jFM9ab6cPXERGUp-Jj-BOdXrn2I0BCjbSfoZZ0B0SYvo2MIsrlCgogOF2l98rsll4Vrfj4EMG-yA=]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN5UIcJr90y-fJq359x7nSrV3KJj3Yp-P9VTEm9iyBFx0TXPXly7KS3mFMfCkuCQafeoIRZvEJzOVbCwZVQxn2-qOerugjorpf8PVC2JpkE6o70uL2eToAlrlRXIPopxho25JCaiRxI2wMddCvg2_CUvW5a6sc6oV0d3_ogkb-BicESwCf]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://vertexaisearch.cloud.google.
  • Laboratory Waste Management Guidelines. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF67fhRJeAFtplBqrSgUNvuJoJNS--VMv7GzFpRZyVP5El_Y1Sj2OkerYe0jc43qzPXZu_mtea5-mBrP8V2AnEUtqbvy9X4je00NihNbQT1a7nStqnfAUKN_F-3573Qvzpteo3BFtYqyk6f3Q2qtYvJrbP96ko4e8-JSJ5dIn_PK7tMoUtKqa-Xrg==]
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/rcra]
  • Hazardous waste. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hazardous_waste]
  • EPA Hazardous Waste Management. Axonator. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYdoF8ScFih5SG-OPeSi6UfPxKE-2MKo5L29Rw3QwXiDI9WO10PqyZpRkFvr9vHNQtQ5dAhmb6j0tNM5mmp6j9aJNngMr9istM-dOJfHFswKDadHD8e3NwlLs8ALMeqB8smeA8E8uyA32m8CP68uRRqy3Www==]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.
  • Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpQUVDR-gXAYcwPyG9LHKIXBLR7y0ZMh4OMH7eomI9zYE2YvKyndcMj_yA6rbkphFGDE3B3y3cYdm3gPpYFd5dGj5WYqzNT2EB4ba--tGf8LTibx9I6WTT9buoDBEFeF3iA_DJwY---V662oPR3SmrzGjHbyc4yZcCUfQIRsmtKw8ohB2FjMat4cystn5Q9mmaGx3bNZYWVSx3goNsy9yXLqYcAxG-6vJV5zZkiDSNe6VmTVCPdJW8-TPhg1zcKy6dgtIRi9QMXxlPNk-gvbxMkimmG_ywz2Hm]
  • Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeCUgnwImI9S3aeT7TlhdHRauzmBcu1_KEwb2kbVG7vWZlo-AAl9j2G3hVVj_To-XlNxoO_5lAKLLoQ8Ll436d-Ofx9npR-ne3mUp51GCdSR1r7gXVVnvC9EARD3NpP0o46-ZHGXZR7656CSK-Y0G6B2cK-21Y5EHf299rTuhpIBYuHr4dQrxJSPocCPqbIng=]
  • Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXesifP9X-Qhe3A6-keRvS2VaqimsqWuJ3EMNfGjsrKEU_Nk6wgigWsNauezFY2G0cbbwX2Xg2xPAvDDV1nYaTRpj1_o_WFgkFxKGmGfdNd4tSxDaE02zZiqNqOKA2IdMbZLtDEquE8Kc=]
  • Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine. MedchemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHctKdqwI_69zPaPLKpfMueG03QkjLRxME5Phsd8nFTrtBrMesE3MChiB-eOyfeMBYxANzYBbnO-47lTgDWuWCFlHHsD6PwRjvrzpkOXr5-VeIcElv7OCzNbTG0hJ0FR1PIEGB-g-9iFDXLUu3ARy4Gruh77lJMqcJtdcAySTI25a5_mC36ujMlsenbBf63E7NGyqsvbic0nEwvmqX0mJBrEcn60gs=]
  • Safety Data Sheet: 4-Amino-3,5-dichloropyridine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVg9kMyus2daW1h-TQv1shIbSYf-Y6AtYlmprLVZirXAYI1Zv_0AcqFXqRI-bNapFmb0WDyFkrUrlZ7sKc91coO5oOnfjQGrcdCk-az8u4Ew-DrdpM2V5dvyGyUddH3Rjvzm4PPvzbzsybz6myXdt0cekWqStUXdqSxrJ5NjpDWaaDTOSmqIajLB5RynwxMISX0WkS_fCEi6exZfZ1XeHOhYr1xgEY03t1glDyMlXF7ZpnCu53c80StuEZGbZZGlhcsXmeQfp_KrVNygESdRwDFzMqUSZegA==]
  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm9dLlKDpmOYw82dlkrl-V1w3MRqTY87RDmG8sGS0pwzQ9bB0Agtk1-hDob0nIEZDw3IyyJY02HoFsG0CEK7FHvSYRa-gyEwEXZLzIHbnS8xhBGd9pUT8pKAeIT1j6HbqYwuqdk5fF7gDhRhNfXetkz4J2x9BHK9PAWhptOQaWohZC8FYi0V-X_ONJ9T5Ifwcv_HHCtw0Qxg==]
  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvent Association (ECSA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF65C_IFMz4wHqTs7UE0X4sO29lFz9K0fijAl5_m2YLvPgEx8tc5MJoQspiX5OIh4-U8szDuPYijIdIMJnE8xwsaCLPu6DQbyTAv_kBHfO0L2tCXPKxAEzgDtXhU3H7Qlm6HndmfAJEd7ssHvJ0WmUnWOWdynks4s_qYX-ORC1mtoUrJ-YcXv1WnHIzRXhT7nk3bYXPDEDWepNW6rS1nJn4bg4e1khLU68XjY8=]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 3,5-Dichloro-4-methoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Scientific Diligence

Hazard Profile Analysis: The "Why" Behind the Protection

Understanding the potential hazards is the cornerstone of selecting appropriate PPE. Based on analogous compounds such as 3,6-Dichloro-4-methylpyridazine, the primary risks associated with 3,5-Dichloro-4-methoxypyridazine are categorized under several Globally Harmonized System (GHS) classifications.[1][2] These classifications are not merely labels; they are directives that inform every piece of protective equipment we select.

The core causality is simple: we establish a barrier to prevent the chemical from coming into contact with your body via the primary routes of exposure—skin, eyes, and respiratory system.[3]

Table 1: Hazard Classification of Analogous Compounds and Rationale for PPE

Hazard Statement (Code)Hazard DescriptionImplied Route of ExposureRationale for Mandatory PPE
H315Causes skin irritation.[1][2]Dermal (Skin)Impervious gloves and a lab coat are required to prevent direct skin contact, which can lead to local redness, inflammation, and irritation.
H319Causes serious eye irritation.[1][2]Ocular (Eyes)Chemical splash goggles or a face shield are essential to protect against splashes that could cause significant eye damage.
H335May cause respiratory irritation.[1][2]Inhalation (Respiratory)All handling of solids or solutions should be performed in a certified chemical fume hood to control vapor and aerosol exposure. A respirator may be required if this is not possible.
H302 / H312 / H332Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4]Oral, Dermal, InhalationThis reinforces the need for a comprehensive PPE strategy, including gloves, lab coats, and engineering controls (fume hood) to prevent systemic toxic effects.

Core Personal Protective Equipment (PPE) Protocol

Based on the hazard analysis, a multi-layered PPE approach is mandatory. Do not treat these as optional; they are integral to a self-validating system of safety.

Eye and Face Protection

Direct ocular exposure to chlorinated pyridazines can cause severe irritation and damage.[2]

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times.

  • Recommended for High-Risk Operations: When handling larger quantities (>25g) or performing vigorous reactions (e.g., heating, sonicating), a full-face shield worn over chemical splash goggles is required to protect the entire face.

Hand Protection

To prevent skin contact and potential systemic absorption, chemically resistant gloves are essential.

  • Material: Nitrile gloves are a suitable initial choice. Always consult a glove manufacturer's compatibility chart for specific breakthrough times.

  • Technique: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Contaminated gloves must be disposed of as hazardous waste. Never reuse disposable gloves.

Body Protection

Your body and personal clothing must be shielded from potential contamination.

  • Mandatory: A flame-resistant laboratory coat, fully buttoned, is required.

  • Additional Protection: For tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of security. Ensure closed-toe shoes are always worn in the laboratory.

Respiratory Protection

The primary method for respiratory protection is an engineering control.

  • Primary Control: All weighing and handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[5] This prevents the inhalation of dust or vapors.

  • Secondary Control: In the rare event of an engineering control failure or a large-scale spill, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary. All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Procedural discipline is as crucial as the equipment itself. The following workflow ensures that safety protocols are integrated into the entire experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_risk 1. Conduct Risk Assessment (Review SDS of Analogs) prep_ppe 2. Select & Inspect PPE (Check for defects) prep_risk->prep_ppe prep_hood 3. Verify Fume Hood (Check certification & airflow) prep_ppe->prep_hood handle_don 4. Don PPE (Coat, Goggles, Gloves) prep_hood->handle_don handle_work 5. Perform Work in Hood (Keep sash low) handle_don->handle_work cleanup_decon 6. Decontaminate Surfaces handle_work->cleanup_decon cleanup_doff 7. Doff PPE (Gloves first, then goggles/coat) cleanup_decon->cleanup_doff cleanup_dispose 8. Segregate & Dispose Waste (PPE & Chemical Waste) cleanup_doff->cleanup_dispose cleanup_wash 9. Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step to ensure the safety of all personnel and environmental compliance.

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be considered hazardous waste.

    • Place all used gloves and disposable items into a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[6][7]

  • Chemical Waste: this compound is a halogenated organic compound.

    • It must never be disposed of down the drain.

    • All waste, whether solid or in solution, must be collected in a compatible, sealed, and properly labeled hazardous waste container designated for "Halogenated Organic Waste."[8]

    • Do not mix with non-halogenated waste streams.

    • The final disposal of this chemical waste must be handled by a licensed environmental waste management company, typically via high-temperature incineration.[9]

By adhering to this comprehensive guide, you establish a multi-barrier system of protection, ensuring your work with this compound is conducted with the highest standards of safety and scientific integrity.

References

  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
  • S D FINE- CHEM LIMITED. (n.d.). 3-CHLOROPYRIDINE GHS Safety Data Sheet.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2024, February 4). Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine.
  • MedchemExpress. (2025, December 8).
  • Sigma-Aldrich. (2021, October 7).
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 2,6-Dichloro-4-methylnicotinonitrile.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloro-4-methoxypyridazine. PubChem Compound Database. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).
  • ResearchGate. (2017).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Chem-Impex International. (n.d.). 3,5-Dichloro-4-methylpyridine. Retrieved from [Link]

  • PubMed. (2023).
  • European Chlorinated Solvents Association. (n.d.).
  • Eurochlor. (n.d.).
  • IPI Global. (n.d.).
  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.
  • Eurochlor. (2016, May 23).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-methoxypyridazine
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-methoxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.